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  • Product: (3S,6R)-6-methylpiperidin-3-ol hydrochloride
  • CAS: 40336-05-8

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (3S,6R)-6-methylpiperidin-3-ol hydrochloride

An In-depth Technical Guide to (3S,6R)-6-methylpiperidin-3-ol Hydrochloride Introduction: The Significance of Stereochemistry in Piperidine Scaffolds The piperidine ring is a ubiquitous scaffold in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[1][2] When chirality is introduced, as in (3S,6R)-6-methylpiperidin-3-ol, the molecule's pharmacological profile can be dramatically altered. Enantiomers of a chiral drug can exhibit different efficacy, potency, and even toxicity.[3] Therefore, the rigorous control and validation of stereochemistry are not merely academic exercises but cornerstones of modern drug development.

This guide provides a comprehensive technical overview of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis. We will delve into its specific stereochemical configuration, outline a robust analytical workflow for its characterization, and provide field-proven insights into the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Chemical Structure and Physicochemical Properties

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a disubstituted piperidine derivative. The core structure features two stereocenters at the C3 and C6 positions. The "(3S,6R)" designation defines the absolute configuration at these centers, dictating a specific spatial arrangement of the hydroxyl and methyl groups relative to the piperidine ring.

The hydrochloride salt form is typically employed to improve the compound's crystallinity, stability, and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.

Structural Representation and Stereochemistry

The defining feature of this molecule is the cis relative stereochemistry between the C3 hydroxyl group and the C6 methyl group. Both substituents are positioned on the same face of the piperidine ring. The absolute configuration is (3S, 6R).

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Caption: 2D structure of (3S,6R)-6-methylpiperidin-3-ol hydrochloride.

Physicochemical Data Summary

The following table summarizes key computed and reported properties for the hydrochloride salt of the molecule.

PropertyValueSource
CAS Number 40336-05-8[4]
Molecular Formula C₆H₁₄ClNO[4][5]
Molecular Weight 151.63 g/mol [4][5]
SMILES O[C@@H]1CNCC1.[H]Cl[4]
InChI Key UAZCJMVDJHUBIA-WDSKDSINSA-N (for free base)[6]
Topological Polar Surface Area (TPSA) 32.26 Ų[5]
Predicted LogP 1.1771[5]

Synthesis and Purification Strategy

A robust synthetic strategy for a chiral molecule like (3S,6R)-6-methylpiperidin-3-ol must not only form the piperidine ring but also rigorously control the stereochemistry at two separate centers. While multiple synthetic routes can be envisioned, a common and effective approach involves the stereoselective reduction of a corresponding ketone precursor, derived from a chiral starting material.

Expertise & Causality: The choice of a stereoselective reduction is critical. Using a non-selective reducing agent would result in a mixture of diastereomers, which can be challenging and costly to separate. A directed reduction, guided by existing stereocenters or chiral catalysts, provides an efficient pathway to the desired diastereomer, significantly improving process yield and purity.

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Synthesis_Workflow Start Chiral Precursor (e.g., from amino acid pool) Step1 Ring Formation/ Functionalization Start->Step1 Step2 Formation of Ketone Intermediate (6R)-6-methylpiperidin-3-one Step1->Step2 Step3 Diastereoselective Reduction Step2->Step3 e.g., NaBH₄, L-Selectride® Causality: Reagent approach from less-hindered face Step4 Crude (3S,6R)-6-methylpiperidin-3-ol Step3->Step4 Step5 Purification (Crystallization/Chromatography) Step4->Step5 Step6 Salt Formation (HCl) Step5->Step6 Anhydrous HCl in Ether/IPA Final Final Product: (3S,6R)-6-methylpiperidin-3-ol HCl Step6->Final

Caption: General synthetic and purification workflow.

Experimental Protocol: Diastereoselective Reduction

This protocol describes a representative step for the reduction of a ketone precursor.

Trustworthiness: This protocol is designed to be self-validating. The in-process checks (TLC) and final characterization (NMR, HPLC) will confirm the reaction's completion and the product's identity and purity.

  • Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is flame-dried and purged with dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The ketone precursor, (6R)-6-methylpiperidin-3-one (1.0 eq), is dissolved in anhydrous methanol (10 mL per gram of ketone).

  • Cooling: The solution is cooled to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve diastereoselectivity.

  • Reducing Agent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition prevents uncontrolled hydrogen evolution and maintains selectivity.

  • Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol mobile phase until the starting ketone spot is no longer visible (typically 2-4 hours).

  • Quenching: The reaction is cautiously quenched by the slow, dropwise addition of acetone (2.0 eq) to consume excess NaBH₄, followed by 1M aqueous HCl to adjust the pH to ~7.

  • Work-up and Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base.[7]

  • Salt Formation: The crude oil is dissolved in anhydrous isopropanol, and a solution of anhydrous HCl in diethyl ether is added dropwise until precipitation is complete and the pH is acidic. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (3S,6R)-6-methylpiperidin-3-ol hydrochloride as a white to off-white solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the chemical structure, purity, and, most importantly, the stereochemical integrity of the final product.

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Analytical_Workflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment cluster_Stereo Stereochemical Integrity Product Final Product Lot ID_Tests ¹H NMR ¹³C NMR Mass Spec (MS) Product->ID_Tests Purity_Tests HPLC-UV (Achiral) Residual Solvents (GC-HS) Product->Purity_Tests Stereo_Tests Chiral HPLC Optical Rotation Product->Stereo_Tests

Caption: A comprehensive analytical validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure elucidation.[8] For (3S,6R)-6-methylpiperidin-3-ol HCl, both ¹H and ¹³C NMR are essential.

Expertise & Causality: In the ¹H NMR spectrum, the coupling constants (J-values) between protons on the piperidine ring provide crucial information about their dihedral angles and, consequently, the ring's conformation and the relative stereochemistry of the substituents. For example, a large coupling constant (8-12 Hz) between two vicinal axial protons confirms their trans-diaxial relationship.

Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6 (CH-CH₃)~3.4 - 3.5m-
H3 (CH-OH)~4.0 - 4.2m-
H2, H5 (CH₂)~1.6 - 2.2m-
H4 (CH₂)~1.4 - 1.8m-
CH₃~1.2 - 1.3d~6-7

Note: Actual chemical shifts can vary based on solvent and concentration. Assignments should be confirmed with 2D NMR experiments like COSY and HSQC.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides an accurate mass measurement, which further confirms the elemental composition.[10]

Expected MS Data (ESI+):

ParameterValue
Molecular Formula (Free Base) C₆H₁₃NO
Exact Mass (Free Base) 115.0997
Observed Ion [M+H]⁺ ~116.1070

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is chosen because the piperidine nitrogen is basic and readily protonated, leading to a strong signal for the [M+H]⁺ ion. This makes the technique highly sensitive for this class of compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for confirming the stereochemical purity of the sample.[11] It separates the desired (3S,6R) enantiomer from its mirror image, (3R,6S), and any other potential diastereomers.

Expertise & Causality: The separation mechanism relies on a chiral stationary phase (CSP), often based on polysaccharide derivatives.[12] The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to differential retention times, allowing for their separation and quantification.[3] The choice of mobile phase (normal vs. reversed-phase) and modifiers is critical for achieving optimal resolution.[13]

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like 0.1% diethylamine (DEA). The additive is crucial for obtaining good peak shape for basic compounds like piperidines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Validation: The method must be validated by injecting a racemic or diastereomeric mixture to confirm that all stereoisomers are resolved from the main peak. The enantiomeric excess (e.e.) is calculated from the peak areas.

Conclusion and Applications in Drug Development

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a valuable chiral building block. Its defined stereochemistry is crucial for its application in the synthesis of complex pharmaceutical targets. The introduction of the methyl group can influence lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further functionalization.[14] The specific (3S,6R) configuration ensures a precise 3D orientation of these functional groups, which is essential for achieving high-affinity and selective binding to biological targets.[1][15]

The protocols and analytical strategies detailed in this guide provide a robust framework for the synthesis, purification, and quality control of this important intermediate. Adherence to these principles of stereochemical control and rigorous analytical validation is paramount for any research or development program utilizing this compound, ensuring the integrity and reproducibility of downstream applications.

References

  • PubChem. 6-Methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. (3s,6s)-6-methylpiperidin-3-ol. [Link]

  • Organic Syntheses. N-BENZYLIMIDAZOLE (1-Benzyl-1H-imidazole). [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Journal of Chromatography A. Generic separation strategies for chiral compounds in supercritical fluid chromatography. [Link]

  • Contract Pharma. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. 1 H NMR spectra of compounds 6 and 6a. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MilliporeSigma. (3R)-3-Methylpiperidin-3-ol hydrochloride. [Link]

  • ChemBK. (3R,6S)-6-methylpiperidin-3-amine. [Link]

  • PubChemLite. 3-methylpiperidin-3-ol (C6H13NO). [Link]

  • PMC. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • Google Patents. Synthetic method of piperidine hydrochloride.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Spectroscopy Online. Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. [Link]

  • Alpaipars. NMR spectroscopy in pharmacy. [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • MassBank. CP-122721. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • PubMed. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. [Link]

  • Publisso. Aromatic Compounds in Blood – Determination using Headspace Gas Chromatography with Mass Spectrometric Detection. [Link]

Sources

Exploratory

Physicochemical Properties of (3S,6R)-6-methylpiperidin-3-ol HCl: A Framework for Preclinical Characterization

An In-depth Technical Guide for Medicinal Chemistry Professionals Abstract The 6-methylpiperidin-3-ol scaffold is a valuable building block in modern medicinal chemistry, particularly for agents targeting the central ner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The 6-methylpiperidin-3-ol scaffold is a valuable building block in modern medicinal chemistry, particularly for agents targeting the central nervous system.[1] Its incorporation into drug candidates necessitates a thorough understanding of its physicochemical properties, which are determinantal to pharmacokinetic and pharmacodynamic outcomes. This guide provides a comprehensive framework for characterizing the hydrochloride salt of the (3S,6R)-6-methylpiperidin-3-ol stereoisomer. We delve into the core molecular properties, ionization and lipophilicity profiles, solubility, and solid-state stability. This document is structured to provide not only foundational data but also the causal reasoning behind experimental choices and detailed, field-proven protocols for their determination. All described methodologies are designed as self-validating systems to ensure scientific rigor for researchers, scientists, and drug development professionals.

Introduction to the Core Scaffold and its HCl Salt

Medicinal Chemistry Relevance of the 6-Methylpiperidin-3-ol Moiety

The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational characteristics and its ability to serve as a versatile template for engaging with biological targets. The specific (3S,6R)-6-methylpiperidin-3-ol isomer offers defined stereochemistry, which is critical for achieving selective target engagement and minimizing off-target effects. The methyl and hydroxyl groups provide key vectors for molecular recognition and can be tailored to optimize binding affinity and metabolic stability. For instance, derivatives of this scaffold have been explored as intermediates in the synthesis of dual-target ligands for the μ-opioid (MOR) and dopamine D3 (D3R) receptors, aiming to develop safer analgesics.[1]

The Strategic Importance of the Hydrochloride (HCl) Salt Form

For ionizable active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical early-development decision.[2] Hydrochloride salts are among the most common in pharmaceuticals due to several strategic advantages:

  • Enhanced Stability: They often exhibit greater chemical and physical stability compared to the freebase.

  • Improved Solubility: The salt form of a basic compound like a piperidine derivative typically demonstrates significantly higher aqueous solubility.

  • Crystallinity: HCl salts frequently form well-defined, stable crystalline lattices, which is advantageous for purification, handling, and formulation.[2]

However, the use of an HCl salt also introduces complexities such as potential hygroscopicity and polymorphism, which must be carefully characterized.[3][4]

Core Molecular and Solid-State Properties

A foundational understanding begins with the molecule's basic identity and its behavior in the solid state.

Chemical Identity and Structure

A clear definition of the molecule is paramount for any further study.

PropertyValueSource
Chemical Name (3S,6R)-6-methylpiperidin-3-ol hydrochloride-
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
CAS Number 40336-05-8[6]
Chemical Structure

-
Polymorphism: The Search for the Stable Crystalline Form

Polymorphism describes the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[4] Different polymorphs can exhibit varied solubility, dissolution rates, stability, and melting points, directly impacting a drug's bioavailability and shelf-life.[3] For an HCl salt, screening for polymorphs early in development is a crucial risk-mitigation step.[7]

The goal is to induce crystallization under a wide range of conditions to identify all accessible crystalline forms and determine their thermodynamic relationships.

Polymorph_Screening cluster_prep Phase 1: Crystallization cluster_methods Phase 2: Induction Methods cluster_analysis Phase 3: Characterization cluster_output Phase 4: Output API API Solution ((3S,6R)-6-methylpiperidin-3-ol HCl) Evap Slow Evaporation API->Evap Cool Controlled Cooling API->Cool Vapor Vapor Diffusion API->Vapor Slurry Slurry Conversion (Competitive Equilibration) API->Slurry Solvents Diverse Solvents (Polar, Non-polar, Protic, Aprotic) Solvents->Evap Solvents->Cool Solvents->Vapor Solvents->Slurry Solids Crystalline Solids Evap->Solids Cool->Solids Vapor->Solids Slurry->Solids XRPD X-Ray Powder Diffraction (XRPD) (Identify unique patterns) Solids->XRPD DSC Differential Scanning Calorimetry (DSC) (Thermal transitions, melting points) Solids->DSC TGA Thermogravimetric Analysis (TGA) (Assess solvate/hydrate presence) Solids->TGA Microscopy Polarized Light Microscopy (Morphology, birefringence) Solids->Microscopy Forms Identified Polymorphic Forms (Form I, Form II, etc.) XRPD->Forms DSC->Forms TGA->Forms Microscopy->Forms Stable Determination of Thermodynamically Stable Form Forms->Stable

Caption: A typical workflow for polymorph screening of a hydrochloride salt.

Ionization and Lipophilicity: The pH-Dependent Profile

For any ionizable compound, its charge state and lipophilicity are inextricably linked and are fundamental drivers of its absorption, distribution, metabolism, and excretion (ADME) properties.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. For a basic amine like (3S,6R)-6-methylpiperidin-3-ol, the pKa of its conjugate acid dictates its charge at physiological pH (~7.4). This charge state profoundly influences membrane permeability, receptor interactions, and solubility. Potentiometric titration is a robust and widely used method for pKa determination.[8]

This protocol is a self-validating system for accurately determining the pKa of a basic compound.[9][10]

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10]

  • Sample Preparation:

    • Prepare a 1 mM solution of (3S,6R)-6-methylpiperidin-3-ol HCl in deionized water.

    • To maintain a constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[9]

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with pH measurements.[10]

  • Titration Procedure:

    • Place the solution in a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the buffer region, where the pH changes minimally upon addition of the titrant.

    • The pKa is the pH value at the half-equivalence point, which is the midpoint of the buffer region on the curve.[9]

pKa_Workflow A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Sample (1 mM API, 0.15 M KCl, N₂ Purge) A->B C 3. Titrate with NaOH (Add aliquots, record pH) B->C D 4. Plot Data (pH vs. Volume NaOH) C->D E 5. Determine Half-Equivalence Point D->E F 6. Identify pKa (pKa = pH at half-equivalence) E->F

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD₇.₄)

Lipophilicity is arguably the most critical physicochemical property for a drug candidate, influencing everything from solubility and membrane permeability to metabolism and tissue distribution.[11]

  • logP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. For (3S,6R)-6-methylpiperidin-3-ol, a calculated logP value for the cis-isomer is 1.1771.[5]

  • logD (Distribution Coefficient): Measures the lipophilicity of a compound at a specific pH, accounting for all ionic species. For ionizable drugs, logD at pH 7.4 (logD₇.₄) is the most physiologically relevant parameter.[12]

The shake-flask method is the "gold standard" for experimentally determining logD.[13][14]

This procedure directly measures the partitioning of the compound between an aqueous and an organic phase.[15]

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate.

    • Pre-saturate the PBS buffer by shaking it with n-octanol and allowing the phases to separate. This ensures mutual saturation of the solvents.

  • Partitioning:

    • Prepare a stock solution of (3S,6R)-6-methylpiperidin-3-ol HCl in the pre-saturated PBS buffer.

    • Add a known volume of this aqueous solution to an equal volume of pre-saturated n-octanol in a vial.

    • Shake the mixture vigorously for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.[15]

  • Phase Separation and Analysis:

    • Centrifuge the vial to achieve complete separation of the aqueous and organic layers.

    • Carefully withdraw an aliquot from each phase (aqueous and n-octanol).

    • Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS with a UV detector.[15]

  • Calculation:

    • The logD₇.₄ is calculated using the following equation: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )

Aqueous Solubility Profile

Poor aqueous solubility is a major cause of failure for drug candidates. It can lead to low bioavailability and unreliable data from in vitro assays.[16] It is essential to distinguish between two types of solubility measurements.

Kinetic Solubility

This is a high-throughput measurement of the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[17] It is used early in drug discovery to flag potentially problematic compounds. The turbidimetric method is a common approach.[18]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[18]

  • Assay:

    • In a 96- or 384-well plate, dispense a small volume (e.g., 2 µL) of each DMSO concentration into wells.

    • Rapidly add an aqueous buffer (e.g., PBS, pH 7.4) to a final volume of 100 µL (final DMSO concentration of 2%).[18]

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours with shaking.

  • Measurement: Measure the light scattering or absorbance of each well using a nephelometer or plate reader (at a wavelength like 620 nm).[18]

  • Analysis: The kinetic solubility is the concentration at which a sharp increase in turbidity (light scattering) is observed, indicating precipitation.[19]

Kinetic_Solubility A Prepare DMSO Stock (e.g., 10 mM) B Serial Dilution in DMSO A->B C Dispense into Microplate B->C D Add Aqueous Buffer (PBS, pH 7.4) C->D E Incubate with Shaking (1-2 hours) D->E F Measure Turbidity (Nephelometer @ 620 nm) E->F G Determine Precipitation Point F->G

Caption: Workflow for a high-throughput kinetic solubility assay.

Thermodynamic Solubility

This is an equilibrium measurement that reflects the true solubility of the most stable solid form of the compound in a given solvent. It is a lower-throughput but more accurate measurement, crucial for lead optimization and formulation development.[16]

  • Preparation: Add an excess amount of the solid (3S,6R)-6-methylpiperidin-3-ol HCl powder to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium between the solid and the solution is reached.[16]

  • Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.

  • Quantification: Determine the concentration of the compound in the clear filtrate (the saturated solution) using a validated analytical method like LC-MS or UV spectroscopy against a standard curve.[16]

Stability and Handling

The solid-state properties of an HCl salt dictate its storage requirements, stability, and ease of formulation.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[20] Excessive moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (hydrolysis), compromising the API's quality and stability.[21] The European Pharmacopoeia (Ph. Eur.) provides a standardized method for classification.[22]

  • Sample Preparation: Weigh approximately 300-500 mg of the sample accurately into a pre-weighed container.

  • Exposure: Place the open container in a desiccator maintained at 80% ± 2% relative humidity (RH) and 25°C ± 1°C for 24 hours. A saturated solution of ammonium chloride can be used to maintain this RH.[22]

  • Measurement: After 24 hours, re-weigh the sample.

  • Calculation and Classification: Calculate the percentage weight gain and classify the material according to the Ph. Eur. criteria.[22]

Hygroscopicity Class% Weight Gain (w/w)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Chemical Stability

Summary of Physicochemical Properties

This table summarizes the key physicochemical parameters for (3S,6R)-6-methylpiperidin-3-ol HCl and their significance in medicinal chemistry.

ParameterValue / MethodImportance in Drug Discovery
Molecular Weight 151.63 g/mol Influences diffusion, ligand efficiency metrics.
pKa TBD (Potentiometric Titration)Determines ionization at physiological pH, impacting solubility and permeability.
logP (calculated) 1.1771 (cis-isomer)Intrinsic lipophilicity of the neutral molecule.
logD₇.₄ TBD (Shake-Flask Method)Physiologically relevant lipophilicity; key predictor of ADME properties.
Kinetic Solubility TBD (Turbidimetric Assay)Early-stage flag for solubility issues; guides initial compound selection.
Thermo. Solubility TBD (Shake-Flask Method)Equilibrium solubility; critical for formulation and preclinical studies.
Polymorphism TBD (Screening)Affects stability, dissolution, and bioavailability; critical for solid form selection.
Hygroscopicity TBD (Ph. Eur. Method)Dictates handling, packaging, and storage requirements to ensure stability.

References

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  • DriveHQ. (3S,6R)-6-Methylpiperidin-3-ol hydrochloride. [Link]

  • Fanton, M., et al. (2020). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. [Link]

  • Wood, S. A., et al. (2015). Inversion twinning in a second polymorph of the hydrochloride salt of the recreational drug ethylone. PubMed. [Link]

  • ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • NIST. 3-Methylpiperidine hydrochloride. [Link]

  • PubChemLite. (3s,6s)-6-methylpiperidin-3-ol. [Link]

  • Improved Pharma. Salt Screens and Polymorph Screens. [Link]

  • ChemBK. (3R,6S)-6-methylpiperidin-3-amine. [Link]

  • Pharmaffiliates. N-((3R,6S)-6-Methylpiperidin-3-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (3S,6R)-6-methylpiperidin-3-ol Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a key chiral intermediate in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes information from established chemical principles, data on analogous structures, and theoretical predictions. It offers a robust framework for understanding its solubility behavior, outlines a definitive experimental protocol for quantitative measurement, and discusses the practical implications for process chemistry and drug development. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's physicochemical properties.

Introduction and Molecular Overview

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a chiral heterocyclic compound featuring a piperidine ring substituted with a methyl group and a hydroxyl group. As a hydrochloride salt, it exists in an ionized state in the solid form and in polar solutions. The precise stereochemistry ((3S,6R)-) is often critical for its intended biological activity in a final active pharmaceutical ingredient (API).

The solubility of this intermediate is a paramount physical property that dictates its handling, purification, and reaction conditions. A well-characterized solubility profile is essential for:

  • Reaction Solvent Selection: Ensuring the compound remains in solution for homogeneous reaction kinetics.

  • Crystallization and Purification: Identifying suitable anti-solvents for efficient isolation and removal of impurities.

  • Formulation Development: Providing foundational data for pre-formulation studies of a potential API.

  • Analytical Method Development: Selecting appropriate mobile phases for chromatographic analysis.

This guide will deconstruct the factors governing its solubility and provide a practical framework for its experimental determination.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure and fundamental properties. While experimental data for this specific isomer's hydrochloride salt is not widely published, we can consolidate key information from its base form and related structures.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance White to off-white solid (Predicted)Typical for hydrochloride salts of small organic molecules.
Key Structural Features - Protonated Secondary Amine (pKa ~10-11): A cationic center (R₂NH₂⁺) capable of strong ionic and hydrogen-bonding interactions.- Secondary Alcohol (-OH): A polar group that can act as both a hydrogen bond donor and acceptor.- Chloride Anion (Cl⁻): A counter-ion requiring solvation.- Aliphatic Backbone: A non-polar hydrocarbon structure.Chemical structure analysis.
Predicted LogP ~1.18A measure of lipophilicity; this value suggests a slight preference for lipophilic environments for the free base.[1]
Topological Polar Surface Area (TPSA) 32.26 ŲIndicates the surface area occupied by polar atoms (N, O), suggesting significant potential for polar interactions.[1]

The molecule's structure presents a duality: the ionic salt character and polar functional groups favor solubility in polar solvents, while the C₆ aliphatic ring contributes to non-polar character. The ultimate solubility in any given solvent is determined by the balance between the energy required to break the crystal lattice of the salt and the energy released upon solvation of the resulting ions.[2]

Theoretical Framework for Solubility

The dissolution of an ionic compound like (3S,6R)-6-methylpiperidin-3-ol hydrochloride is governed by the principle of "like dissolves like," which can be further broken down into specific intermolecular forces.[3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be excellent solvents. Their high dielectric constant helps to shield the R₂NH₂⁺ cation and Cl⁻ anion from each other, while their ability to act as both hydrogen bond donors and acceptors allows for effective solvation of the ions and the hydroxyl group.[5] The dissolution process in these solvents is driven by strong ion-dipole and hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the R₂NH₂⁺ cation effectively. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents. Therefore, high to moderate solubility is anticipated, likely lower than in protic solvents.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the ions. The energy released from weak van der Waals forces is insufficient to overcome the high lattice energy of the salt. Consequently, the compound is expected to be poorly soluble or insoluble in non-polar solvents.[2][4]

The logical interplay of these factors is visualized in the diagram below.

cluster_solute Solute: (3S,6R)-6-methylpiperidin-3-ol HCl cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute Ionic Crystal Lattice Features Structural Features: - Cationic Amine (R₂NH₂⁺) - Hydroxyl Group (-OH) - Chloride Anion (Cl⁻) - Aliphatic Backbone Polarity High Polarity (Large Dipole Moment) Features->Polarity favors interaction with Hbond Hydrogen Bonding (Donor & Acceptor) Features->Hbond favors interaction with Nonpolar Low Polarity (van der Waals forces) Features->Nonpolar disfavors interaction with HighSol High Solubility Polarity->HighSol leads to Hbond->HighSol leads to LowSol Low / Insoluble Nonpolar->LowSol leads to start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Agitate at constant T (24-48 hours) add_solvent->equilibrate separate 4. Centrifuge / Sediment to separate phases equilibrate->separate sample 5. Filter supernatant separate->sample dilute 6. Accurately dilute filtered sample sample->dilute analyze 7. Quantify via calibrated HPLC dilute->analyze calculate 8. Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End calculate->end_node

Sources

Exploratory

Pharmacophore Analysis of Chiral 6-Methylpiperidin-3-ol Derivatives: A Technical Guide for Target-Directed Drug Discovery

Introduction: The Shift Toward -Rich Scaffolds In modern drug discovery, the transition from flat, -hybridized aromatic rings to -rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward -Rich Scaffolds

In modern drug discovery, the transition from flat,


-hybridized aromatic rings to 

-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Higher

character generally correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability. Among these aliphatic heterocycles, 6-methylpiperidin-3-ol has emerged as a highly versatile, chiral building block[1].

By breaking the symmetry of the piperidine ring, the introduction of the methyl group at the C6 position creates multiple stereocenters (C3 and C6). This stereochemical complexity allows medicinal chemists to precisely orient hydrogen-bond donors and acceptors in 3D space, making it an ideal pharmacophore for engaging deep, complex protein pockets such as kinase hinge regions and protein-protein interaction (PPI) interfaces.

Pharmacophore Features & Structural Biology

The pharmacological utility of 6-methylpiperidin-3-ol derivatives is driven by three distinct structural features:

  • The Basic Piperidine Nitrogen: With a pKa typically ranging from 9 to 10, the secondary amine is protonated at physiological pH. This allows it to act as a potent hydrogen-bond donor, often engaging in critical salt-bridge interactions with acidic residues (e.g., Asp or Glu) within target binding sites.

  • The C3-Hydroxyl Group: This moiety serves as a highly directional, dual hydrogen-bond donor and acceptor. In kinase inhibitors, the spatial relationship between the basic nitrogen and the C3-hydroxyl group is often optimized to mimic the binding of endogenous substrates (like ATP)[2].

  • The C6-Methyl Group: The methyl group serves a dual purpose. First, it provides a lipophilic anchor that can occupy small hydrophobic sub-pockets, enhancing binding affinity. Second, it acts as a conformational lock. Due to steric hindrance (1,3-diaxial interactions), the methyl group forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon target binding[3].

Physicochemical Profiling

To understand its behavior in physiological environments, the baseline physicochemical properties of the 6-methylpiperidin-3-ol core are summarized below.

Table 1: Quantitative Physicochemical Properties of 6-Methylpiperidin-3-ol [1][4]

PropertyValuePharmacological Implication
Molecular Weight 115.17 g/mol (Free base)Highly atom-efficient; leaves ample molecular weight budget for further derivatization.
Topological Polar Surface Area (TPSA) 32.26 ŲExcellent membrane permeability; well within the limits for crossing the Blood-Brain Barrier (BBB).
LogP (XLogP3) 0.1 to 1.17Balanced lipophilicity; ensures adequate aqueous solubility while maintaining tissue distribution.
H-Bond Donors 2 (-OH, -NH)Facilitates strong, directional interactions with target proteins.
H-Bond Acceptors 2 (-O-, -N-)Enhances binding network complexity.
Rotatable Bonds 0 (Internal to ring)High conformational rigidity; minimizes entropic loss upon target engagement.

Key Therapeutic Applications

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Aberrant activation of BTK leads to uncontrolled B-cell proliferation, making it a primary target for B-cell lymphomas and autoimmune diseases[2].

Derivatives of 6-methylpiperidin-3-ol, particularly 5-aminopyrazole carboxamides, have been developed as highly selective BTK inhibitors. The chiral piperidine ring acts as a precision linker. The hydroxyl group forms hydrogen bonds with the kinase hinge region, while the rest of the molecule positions an electrophilic warhead to form a covalent bond with Cys481 of BTK[3].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3 IP3 -> Calcium Release PLCg2->IP3 Cleavage of PIP2 DAG DAG -> PKC Activation PLCg2->DAG Cleavage of PIP2 NFkB NF-κB / Cell Proliferation IP3->NFkB Downstream Signaling DAG->NFkB Downstream Signaling

Fig 1: BCR signaling pathway illustrating the critical role of BTK in B-cell proliferation.

HDM2/MDM2 Antagonists

The MDM2 protein negatively regulates the p53 tumor suppressor. In many cancers, overexpressed MDM2 binds to p53 and targets it for degradation. Inhibiting the p53-MDM2 protein-protein interaction restores p53-mediated apoptosis[5]. Substituted imidazopyridines utilizing the 6-methylpiperidin-3-ol scaffold have been engineered to mimic the


-helical structure of p53. The specific stereochemistry (e.g., trans-6-methylpiperidin-3-ol) allows the molecule to insert deeply into the hydrophobic cleft of MDM2, displacing p53 effectively[6].
Orexin Receptor Antagonists

Orexin receptors are involved in the regulation of the sleep-wake cycle. Antagonists of these receptors are potent therapeutics for insomnia and other neurological disorders. Fused heteroaryl derivatives incorporating the (3S,6R)-6-methylpiperidin-3-ol motif leverage the low TPSA (32.26 Ų) and basicity of the piperidine ring to achieve excellent Blood-Brain Barrier (BBB) penetration, while the precise stereochemistry ensures high target affinity and minimizes off-target CNS effects[7][8].

Experimental Methodology: Synthesis & Derivatization

To utilize 6-methylpiperidin-3-ol in library synthesis, the secondary amine must often be orthogonally protected. The following self-validating protocol details the synthesis of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate, a critical intermediate[2][3].

Step-by-Step Protocol

Step 1: Catalytic Hydrogenation of 6-Methylpyridin-3-ol

  • Preparation: Dissolve 6-methylpyridin-3-ol (8.54 g, 77 mmol) in glacial acetic acid (100 mL).

  • Catalysis: Add Platinum(IV) oxide (

    
    , Adams' catalyst) (1.68 g, 7.4 mmol). Causality: Acetic acid acts as both a solvent and a proton source, activating the pyridine ring for reduction. 
    
    
    
    is highly specific for aromatic ring hydrogenation without cleaving the C-O bond.
  • Reaction: Place the mixture in a Parr apparatus under hydrogen pressure (50 psi) and shake for 16 hours.

  • Validation Check: Filter the catalyst through Celite. Before proceeding, analyze an aliquot via

    
    -NMR. The complete disappearance of aromatic protons (7.0–8.5 ppm) and the appearance of upfield aliphatic multiplets (1.0–3.5 ppm) validates the successful reduction to 6-methylpiperidin-3-ol[3]. Remove the solvent in vacuo.
    

Step 2: N-Protection via Carboxybenzylation (Cbz)

  • Preparation: Dissolve the crude 6-methylpiperidin-3-ol (9.0 g, 78.1 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool to 0 °C.

  • Base Addition: Add triethylamine (

    
    ) (101 mL, 703 mmol) dropwise. Causality:
    
    
    
    serves as an acid scavenger. It neutralizes the residual acetic acid from Step 1 and the HCl generated during the protection step, ensuring the piperidine nitrogen remains deprotonated and nucleophilic.
  • Protection: Slowly add benzyl chloroformate (Cbz-Cl) (14 mL, 93.8 mmol). Causality: The Cbz group is chosen over Boc because it provides orthogonal deprotection capabilities (via hydrogenolysis) for downstream synthesis steps that may require strongly acidic conditions[2].

  • Purification: Stir for 16 hours at room temperature. Concentrate in vacuo and purify via silica gel column chromatography to yield the product as a colorless oil.

Synthesis_Workflow Start 6-Methylpyridin-3-ol (Starting Material) Reduction Catalytic Hydrogenation (PtO2, H2 50 psi, AcOH, 16h) Start->Reduction Step 1: Ring Reduction Intermediate 6-Methylpiperidin-3-ol (Chiral Intermediate) Reduction->Intermediate Yields cis/trans mixture Protection N-Protection (Cbz-Cl, Et3N, DCM, 0°C to RT) Intermediate->Protection Step 2: Amine Masking Product Benzyl 5-hydroxy-2-methylpiperidine -1-carboxylate Protection->Product Purified via Silica Column

Fig 2: Two-step synthetic workflow for the preparation of Cbz-protected 6-methylpiperidin-3-ol.

References

  • Google Patents. "AU2017265219A1 - 5-aminopyrazole carboxamide derivative as BTK inhibitor and preparation method and pharmaceutical composition thereof". Google Patents.
  • Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors". Google Patents.
  • Google Patents. "WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors". Google Patents.
  • Molaid. "(3S,6R)-6-methylpiperidin-3-ol | 1222491-21-5". Molaid. Available at:[Link]

  • Google Patents. "US8846657B2 - Substituted imidazopyridines as HDM2 inhibitors". Googleapis. Available at:[Link]

Sources

Foundational

A Technical Guide to (3S,6R)-6-methylpiperidin-3-ol hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a chiral synthetic building block with significant appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a chiral synthetic building block with significant applications in medicinal chemistry. We will explore its chemical properties, synthesis, characterization, and its role in the development of novel therapeutics. The strategic incorporation of such chiral fragments is a key strategy in modern drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

Core Properties and Identification

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a specific stereoisomer of a substituted piperidine. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its favorable physicochemical properties and its ability to interact with biological targets in a three-dimensional space.[3] The defined stereochemistry at the 3rd and 6th positions is crucial for its specific interactions with chiral biological macromolecules, such as enzymes and receptors.[4]

PropertyValueSource
Chemical Name (3S,6R)-6-methylpiperidin-3-ol hydrochlorideN/A
CAS Number 2126144-54-3[5][6]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
Appearance Typically a solid[7]
Storage Inert atmosphere, Room Temperature[5]

The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine motif is a privileged structure in drug discovery, appearing in a wide array of approved drugs for various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[3] The introduction of chiral centers into the piperidine scaffold offers several advantages in drug design:

  • Modulation of Physicochemical Properties: Chirality can influence properties like solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Biological Activity and Selectivity: The precise three-dimensional arrangement of substituents on a chiral piperidine ring can lead to optimal interactions with the binding site of a biological target, thereby increasing potency and selectivity for the intended target over off-targets.[1]

  • Improved Pharmacokinetic Properties: Stereochemistry can affect how a drug is metabolized, potentially leading to a more favorable pharmacokinetic profile and reduced toxicity.[3]

  • Exploration of 3D Chemical Space: Chiral, non-planar molecules like substituted piperidines allow for the exploration of a broader range of chemical space compared to flat, aromatic compounds, enabling novel interactions with protein targets.

Synthesis Strategies for (3S,6R)-6-methylpiperidin-3-ol

A common approach involves the diastereoselective reduction of a corresponding pyridinium salt or the hydrogenation of a substituted pyridine precursor. Biocatalytic methods, such as the use of transaminases, are also powerful tools for establishing chirality in amine-containing molecules.

Below is a generalized, conceptual workflow for the asymmetric synthesis of a chiral 6-methylpiperidin-3-ol derivative.

Conceptual Asymmetric Synthesis Workflow

Asymmetric Synthesis Workflow Start Substituted Pyridine Precursor Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst) Start->Asymmetric_Hydrogenation Chiral_Piperidine Chiral Tetrahydropyridine Intermediate Asymmetric_Hydrogenation->Chiral_Piperidine Diastereoselective_Reduction Diastereoselective Reduction Chiral_Piperidine->Diastereoselective_Reduction Separation Diastereomer Separation (e.g., Chromatography) Diastereoselective_Reduction->Separation Desired_Isomer (3S,6R)-6-methylpiperidin-3-ol Separation->Desired_Isomer Desired Diastereomer HCl_Salt_Formation HCl Salt Formation Desired_Isomer->HCl_Salt_Formation Final_Product (3S,6R)-6-methylpiperidin-3-ol hydrochloride HCl_Salt_Formation->Final_Product

Caption: Conceptual workflow for the asymmetric synthesis of (3S,6R)-6-methylpiperidin-3-ol hydrochloride.

Key Experimental Considerations:
  • Choice of Chiral Catalyst: For asymmetric hydrogenation, the selection of an appropriate chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) is critical to achieve high enantioselectivity.

  • Diastereoselective Reduction: The reduction of a ketone or imine precursor can be influenced by the existing stereocenter to favor the formation of the desired diastereomer. The choice of reducing agent and reaction conditions plays a crucial role.

  • Purification and Separation: Chiral chromatography or crystallization techniques may be necessary to separate the desired diastereomer from other stereoisomers.

  • Salt Formation: The final step involves the reaction of the free base with hydrochloric acid to form the stable hydrochloride salt.

Analytical Characterization

The structural confirmation and purity assessment of (3S,6R)-6-methylpiperidin-3-ol hydrochloride would be performed using a combination of standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the cis relative stereochemistry between the methyl and hydroxyl groups. The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet. The methyl group would be a doublet. The protons on the carbons adjacent to the nitrogen would show characteristic shifts.
¹³C NMR Six distinct signals for the six carbon atoms of the piperidine ring and the methyl group. The chemical shifts would confirm the presence of an alcohol, a secondary amine (as the hydrochloride salt), and aliphatic carbons.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₁₃NO) at m/z 115.10.
FT-IR Spectroscopy Characteristic absorption bands for O-H stretching (broad), N-H stretching (as the ammonium salt), C-H stretching, and C-O stretching.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity.

Applications in Drug Discovery

While specific drug candidates containing the (3S,6R)-6-methylpiperidin-3-ol hydrochloride moiety are not extensively detailed in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The strategic placement of the methyl and hydroxyl groups in a cis-relationship provides a rigidified conformational preference that can be exploited for potent and selective interactions with a biological target.

A closely related compound, N-((3R, 6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a key intermediate in the synthesis of PF-06651600, a drug candidate.[8] This highlights the utility of the (3R,6S)-6-methylpiperidine scaffold in the development of kinase inhibitors and other targeted therapies.

The chiral piperidinol scaffold is of significant interest in the development of therapeutics for a range of diseases, including:

  • Neuroscience: As components of receptor antagonists and modulators.

  • Oncology: As scaffolds for kinase inhibitors.

  • Infectious Diseases: As core structures in antiviral and antibacterial agents.

Logical Flow of Chiral Piperidine in Drug Development

Drug Development Flow Building_Block (3S,6R)-6-methylpiperidin-3-ol hydrochloride Synthesis Chemical Synthesis (Coupling Reactions) Building_Block->Synthesis Library Library of Chiral Piperidine Derivatives Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound (Initial Activity) Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The role of (3S,6R)-6-methylpiperidin-3-ol hydrochloride as a starting material in a typical drug discovery cascade.

Conclusion

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the versatile piperidine scaffold make it an attractive starting material for the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of synthetic methodologies to access such chiral fragments efficiently will undoubtedly fuel further innovation in the field of drug discovery.

References

  • (3S,6R)-6-Methylpiperidin-3-ol hydrochloride. DriveHQ. (n.d.). [Link]

  • (3S,6R)-6-methylpiperidin-3-ol;hydrochloride. Jilin Jintai Chemical Glass Co., Ltd. (n.d.). [Link]

  • Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon. (2003). PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

  • The influence of the introduction of chiral center in piperidine ring... (n.d.). ResearchGate. [Link]

  • (3S,6R)-6-methylpiperidin-3-ol;hydrochloride. Jilin Jintai Huabo Co., Ltd. (n.d.). [Link]

  • Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. (2009). PubMed. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Biosciences and Technology. [Link]

  • CN113121539A - Preparation method of PF06651600. (n.d.).
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025). PubMed Central. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • 6-Methylpiperidin-3-ol | C6H13NO | CID 567656. (n.d.). PubChem. [Link]

  • The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (n.d.). Journal of Zhejiang University-SCIENCE B. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]

  • N-tert-BUTOXYCARBONYL-L-LEUCINAL. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • (3R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4. (n.d.). MilliporeSigma. [Link]

  • Supplementary materials. (n.d.). Dove Medical Press. [Link]

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Exploratory

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Piperidin-3-ol Salts

[1] Executive Summary Piperidin-3-ol (3-Hydroxypiperidine) and its hydrochloride salts are critical chiral building blocks in the synthesis of pharmaceutical agents, particularly for kinase inhibitors (e.g., Ibrutinib in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Piperidin-3-ol (3-Hydroxypiperidine) and its hydrochloride salts are critical chiral building blocks in the synthesis of pharmaceutical agents, particularly for kinase inhibitors (e.g., Ibrutinib intermediates) and GPCR ligands.[1] While often perceived as "standard organic salts," they possess specific physicochemical properties—notably hygroscopicity and irritancy —that require precise handling protocols to maintain both operator safety and reagent integrity.[1]

This guide moves beyond generic SDS data, providing a field-validated framework for the safe storage, manipulation, and disposal of piperidin-3-ol salts in drug development environments.[1]

Chemical Identity & Physical Architecture[1]

Understanding the physical state of the reagent is the first step in risk mitigation. Piperidin-3-ol salts are ionic solids that can rapidly degrade in quality if exposed to ambient moisture, leading to "caking" and stoichiometry errors in synthesis.[1]

Table 1: Physicochemical Profile
PropertySpecificationNotes
Compound Name (S)-3-Hydroxypiperidine HydrochlorideAlso applies to Racemic & (R)-isomers
CAS Number 475058-41-4 ((S)-isomer)64051-79-2 (Racemic HCl)
Formula C₅H₁₁NO[1][2][3][4][5][6][7] · HClMW: 137.61 g/mol
Appearance White to off-white crystalline powderBecomes sticky/paste-like upon moisture absorption
Melting Point 195 – 200 °CHigh thermal stability in solid form
Solubility High in Water, MethanolPoor in non-polar solvents (Hexanes, Et₂O)
pKa ~9.0 - 10.0 (Piperidine ring)Basic center masked as salt; liberates free amine at pH >10

Hazard Identification (GHS Analysis)

While classified as Warning rather than Danger, the physiological effects of piperidin-3-ol salts are immediate and debilitating to workflow efficiency.[1] The primary mechanism of injury is protonation-induced irritation : upon contact with moist mucous membranes, the salt dissociates, creating a localized acidic environment (HCl release) while the organic cation interacts with tissue.[1]

Core GHS Classifications[1]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][8][9]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][8]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][8][9][10]

The "Hidden" Hazard: Hygroscopic Deliquescence

These salts are deliquescent . They pull moisture from the air until they dissolve in it.

  • Safety Implication: Spilled powder that is not cleaned immediately becomes a viscous, slippery liquid droplet that is difficult to remove and can transfer contamination to gloves and equipment handles unseen.

  • Quality Implication: Weighing errors.[1] A sample exposed to 50% RH for 10 minutes can absorb significant water mass, skewing molar equivalents in sensitive catalytic reactions.

Strategic Handling Protocols

Engineering Controls
  • Primary: Chemical Fume Hood.[1] Minimum face velocity: 0.5 m/s (100 fpm).[1]

  • Secondary: Local Exhaust Ventilation (LEV) for weighing stations if outside a hood.[1]

  • Containment: Use a powder containment balance enclosure if handling >100g to prevent dust migration.[1]

The "Dry Chain" Workflow

To mitigate the dual risk of dust inhalation and reagent degradation, adopt a "Dry Chain" protocol. This system ensures the reagent is never exposed to ambient air for >2 minutes.

DryChainProtocol Storage Storage (Dessicator/Inert Gas) Transfer Transfer Vessel (Schlenk/Sealed Vial) Storage->Transfer Inert Atmosphere Weighing Rapid Weighing (<2 min exposure) Transfer->Weighing Minimize Drafts Reaction Reaction Pot (Immediate Dissolution) Weighing->Reaction Solvent Ready Reseal Reseal & Purge (N2/Ar Blanket) Weighing->Reseal Immediate Action Reseal->Storage Return

Figure 1: The "Dry Chain" workflow minimizes moisture uptake and dust generation.[1] Blue nodes indicate stable storage; Red indicates critical control points.[1]

Experimental Protocol: Safe Dissolution

Objective: Prepare a stock solution without generating airborne dust.

  • Pre-charge Solvent: Add the solvent (e.g., Methanol) to the reaction vessel before adding the solid if possible, or have it ready immediately.

  • Anti-Static Gun: Use an ionizing gun on the weighing boat.[1] Dry amine salts often carry static charge, causing "jumping" of powder which leads to inhalation risk.

  • Liquid Addition: If the solid is in a flask, add solvent down the sides to wash residual powder into the bulk liquid, preventing dust clouds.

Emergency Response & Stability

Thermal Decomposition

In the event of a fire, piperidin-3-ol salts do not burn cleanly.[1] They decompose to release toxic gases.[1]

  • Decomposition Products: Nitrogen Oxides (NOx), Hydrogen Chloride (HCl) gas, Carbon Monoxide.[1]

  • Fire Action: Use CO₂, dry chemical, or alcohol-resistant foam.[1] Do not use high-pressure water jets , which may scatter the light powder or create corrosive runoff.[1]

Spills and Neutralization

Scenario: 10g spill on the benchtop.

  • Isolate: Mark the area.[1] Do not dry sweep (generates dust).[1]

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the HCl component.

  • Clean: Wet the solid with a small amount of inert solvent (or water, if waste disposal allows) to create a sludge. Wipe up with absorbent pads.[1]

  • Decontaminate: Wash surface with soap and water.[1]

Incompatibilities
  • Strong Oxidizers: Risk of exothermic reaction.[1]

  • Strong Bases: Liberates the free amine (3-hydroxypiperidine).[1]

    • Note: The free amine is a liquid/low-melting solid with a distinct "fishy/amine" odor and higher volatility than the salt.[1] If you smell amines, the salt has been deprotonated.

Ecological Toxicity & Disposal[1][10][11]

While data for the specific salt is limited, data for the base piperidine moiety suggests moderate aquatic toxicity.

  • Ecotoxicity (Fish): LC50 ≈ 90-100 mg/L (estimated from base).[1] Harmful to aquatic life.[1]

  • Persistence: Low.[1][10] Amine salts are generally biodegradable but should not be released into waterways due to pH effects and nitrogen load.

Disposal Logic:

  • Stream: Organic Solid Waste (if dry) or Basic Organic Liquid Waste (if dissolved).[1]

  • Do NOT: Dispose of in sink or general trash. The HCl salt can corrode plumbing over time, and the amine is a regulated pollutant in many jurisdictions.

Decision Logic for PPE Selection

Use this logic flow to determine the necessary Personal Protective Equipment (PPE) based on your specific operation scale.

PPE_Logic Start Handling Piperidin-3-ol Salts State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Scale Scale? Solid->Scale PPE_Liquid Standard PPE: Chemical Splash Goggles (Risk of splash) Solution->PPE_Liquid Small < 10 grams Scale->Small Large > 10 grams Scale->Large PPE_Basic Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat Small->PPE_Basic In Fume Hood PPE_High Enhanced PPE: Double Gloves + Goggles + N95 Mask (if outside hood) Large->PPE_High Dust Risk High

Figure 2: PPE selection matrix.[1] Note that "Solid" handling requires stricter respiratory protection considerations due to dust potential.

References

  • Sigma-Aldrich. (2024).[1] (S)-3-Hydroxypiperidine hydrochloride Safety Data Sheet. Merck KGaA.[1] Link[1]

  • PubChem. (2024).[1] Compound Summary: 3-Hydroxypiperidine.[1][3][4][5][7][9][11] National Library of Medicine.[1] Link

  • TCI Chemicals. (2024).[1] Product Specification: (S)-3-Hydroxypiperidine Hydrochloride. Link

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Piperidin-3-ol.[1] Link[1]

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: Piperidine Derivatives. Link

Sources

Foundational

The Strategic Utility of (3S,6R)-6-Methylpiperidin-3-ol HCl in Modern Drug Discovery: A Technical Blueprint

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, stereochemically defined scaffolds is a proven strategy to improve clinical success rates. The c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, stereochemically defined scaffolds is a proven strategy to improve clinical success rates. The chiral building block (3S,6R)-6-methylpiperidin-3-ol HCl exemplifies this paradigm. By introducing precise conformational rigidity and specific vector projections for hydrogen bonding, this molecule serves as a critical structural lynchpin in the design of highly selective kinase inhibitors and protein-protein interaction (PPI) antagonists. This whitepaper details the mechanistic rationale, therapeutic applications, and validated synthetic protocols for deploying this chiral piperidine in drug discovery pipelines.

Mechanistic Rationale: The Power of Conformational Restriction

The selection of the (3S,6R) stereoisomer is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • Steric Shielding & Metabolic Stability: The methyl group at the C6 position provides targeted steric hindrance adjacent to the basic nitrogen. This modification subtly lowers the amine's pKa and significantly reduces its susceptibility to N-dealkylation by hepatic CYP450 enzymes, thereby extending the drug's pharmacokinetic half-life.

  • Vector Projection: The hydroxyl group at C3 acts as a crucial hydrogen bond donor/acceptor. The cis/trans relationship dictated by the (3S,6R) configuration forces the piperidine ring into a highly specific chair conformation. This minimizes entropic penalties upon binding, allowing the -OH group to perfectly engage with kinase hinge regions or deep hydrophobic pockets in target proteins.

Key Therapeutic Applications

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is an essential kinase within the B-cell receptor (BCR) signaling pathway. Dysregulation or overactivation of BTK is a primary driver in B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and severe autoimmune diseases like rheumatoid arthritis[1]. Small molecule BTK inhibitors are designed to bind directly to the kinase domain, inhibiting autophosphorylation and halting downstream signaling[2].

The (3S,6R)-6-methylpiperidin-3-ol scaffold is frequently incorporated into 5-aminopyrazole carboxamide derivatives to create highly selective BTK inhibitors. The chiral piperidine moiety enhances the molecule's fit within the ATP-binding pocket, blocking signal transduction, destroying tumor cell adhesion, and inducing apoptosis in malignant B-cells 2[2].

BTK_Pathway BCR B-Cell Receptor (BCR) BTK BTK Activation BCR->BTK Phosphorylation PLCg Phospholipase C BTK->PLCg Activation IP3_DAG IP3 & DAG Signaling PLCg->IP3_DAG PIP2 Cleavage Proliferation Cell Proliferation IP3_DAG->Proliferation Calcium Release

Fig 1: BTK signaling pathway in B-cells, highlighting the therapeutic intervention point.

HDM2/MDM2-p53 Antagonism

The MDM2 protein is a negative regulator of the p53 tumor suppressor. In many human cancers, the overexpression of MDM2 functionally inactivates wild-type p53, allowing unchecked tumor growth 3[3]. Disrupting the MDM2-p53 protein-protein interaction is a major therapeutic goal.

Substituted imidazopyridines utilizing the 6-methylpiperidin-3-ol building block have been successfully developed as potent HDM2/MDM2 antagonists 4[4]. The rigid, chiral nature of the piperidine allows the antagonist to mimic the alpha-helical structure of p53, competitively binding to the deep hydrophobic cleft of MDM2 and rescuing p53-dependent apoptotic pathways[3].

Synthetic Methodologies & Protocols

To ensure high enantiomeric purity and yield, the synthesis of this building block relies on stereoselective reduction followed by rigorous chiral resolution. The following protocol outlines a self-validating workflow for generating the Cbz-protected intermediate.

Synthesis_Workflow Step1 5-Hydroxy-2-methylpyridine Step2 Hydrogenation (PtO2, H2) Step1->Step2 Acetic Acid, 16h Step3 Racemic 6-methylpiperidin-3-ol Step2->Step3 Filtration & Drying Step4 CbzCl Protection Step3->Step4 TEA, DCM, 0°C Step5 Chiral Resolution Step4->Step5 SFC Chromatography Step6 (3S,6R)-Isomer Isolation Step5->Step6 Enantiomeric Excess >99%

Fig 2: Standard synthetic workflow for isolating (3S,6R)-6-methylpiperidin-3-ol HCl.

Step-by-Step Protocol

Step 1: Catalytic Hydrogenation

  • Procedure: Dissolve 5-hydroxy-2-methylpyridine (9.0 g, 78.1 mmol) in glacial acetic acid (100 mL). Add platinum dioxide (PtO2, Adams' catalyst; ~1.68 g). Shake the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 16 hours 5[5]. Filter the solution to remove the catalyst and concentrate in vacuo to yield crude racemic 6-methylpiperidin-3-ol.

  • Causality & Design Choice: Acetic acid serves as both the solvent and a proton source to activate the pyridine ring. PtO2 is explicitly chosen over standard Palladium on Carbon (Pd/C) because it efficiently reduces the aromatic system without causing unwanted hydrogenolysis (cleavage) of the C-O bond[2].

Step 2: N-Protection (Carboxybenzyl Formation)

  • Procedure: Dissolve the crude 6-methylpiperidin-3-ol in dichloromethane (DCM, 100 mL). Cool the reaction vessel to 0 °C. Slowly add triethylamine (TEA, 101 mL, 703 mmol) dropwise, followed by benzyl chloroformate (CbzCl, 14 mL, 93.8 mmol) 5[5]. Stir for 16 hours, allowing it to warm to room temperature.

  • Causality & Design Choice: The secondary amine must be protected to prevent polymerization or side reactions during subsequent cross-coupling phases. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. Maintaining 0 °C during CbzCl addition is critical to kinetically favor N-acylation over O-acylation[5].

Step 3: Self-Validating QC & Chiral Resolution

  • Validation Checkpoint: Reaction progress is monitored via LC-MS. Successful Cbz protection is confirmed by a distinct mass shift corresponding to the addition of the protecting group.

  • Resolution: The racemic mixture is subjected to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase to isolate the pure (3S,6R) enantiomer. Final purity is validated using analytical chiral HPLC, ensuring an enantiomeric excess (ee) of >99% prior to API integration.

Quantitative Data & Analytics

The introduction of the C6-methyl group fundamentally alters the physicochemical profile of the piperidine ring. The table below summarizes the structural impact of this modification on drug design parameters.

ParameterUnsubstituted Piperidin-3-ol(3S,6R)-6-methylpiperidin-3-olPharmacological Causality
Fsp3 (Fraction sp3) 1.01.0High 3D character reduces off-target promiscuity and flat-ring toxicity.
Steric Shielding at N MinimalHigh (C6-Methyl)Slows CYP-mediated N-dealkylation, significantly improving in vivo half-life.
Conformational Rigidity Highly FlexibleRestrictedLocks the -OH vector, minimizing entropic loss during kinase hinge-binding.
Lipophilicity (LogP) LowerHigher (+ ~0.4)Enhances passive membrane permeability and oral absorption profiles.

References

  • AU2017265219A1 - 5-aminopyrazole carboxamide derivative as BTK inhibitor and preparation method and pharmaceutical composition thereof Source: Google Patents URL
  • WO2014068527A1 - Bruton's tyrosine kinase inhibitors Source: Google Patents URL
  • 5-AMINOPYRAZOLE CARBOXAMIDE DERIVATIVE AS BTK INHIBITOR Source: Googleapis URL
  • WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors Source: Google Patents URL
  • US 8,846,657 B2 - SUBSTITUTED IMIDAZOPYRIDINES AS HDMI2 INHIBITORS Source: Googleapis URL

Sources

Exploratory

Comprehensive Technical Guide: Thermodynamic Stability of (3S,6R)-6-Methylpiperidin-3-ol Hydrochloride Polymorphs

Executive Summary (3S,6R)-6-methylpiperidin-3-ol hydrochloride is a critical chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a critical chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors[1] and HDM2 antagonists[2]. Due to the molecule's protonated secondary amine and free hydroxyl group, the hydrochloride salt exhibits a highly flexible hydrogen-bonding network, making it highly susceptible to polymorphism.

In accordance with ICH Q6A guidelines, the identification and control of polymorphic forms are mandatory if these variations impact the quality, efficacy, or stability of the final drug product[3]. This whitepaper provides an in-depth mechanistic framework for evaluating the thermodynamic stability of (3S,6R)-6-methylpiperidin-3-ol hydrochloride polymorphs, detailing the causality behind experimental design and the physicochemical rules governing polymorphic phase transitions.

Structural and Thermodynamic Profile

The thermodynamic stability of a polymorph is dictated by its Gibbs free energy (


). At any given temperature and pressure, the polymorph with the lowest free energy is the thermodynamically stable form.

For (3S,6R)-6-methylpiperidin-3-ol hydrochloride, the competition between different hydrogen-bonding motifs (e.g.,


 vs. 

) leads to distinct crystal lattices. When evaluating multiple polymorphs (e.g., Form I and Form II), it is critical to determine whether their relationship is monotropic (one form is stable across all temperatures below the melting point) or enantiotropic (the stability order reverses at a specific transition temperature,

)[4].

To establish this relationship, we rely on the Burger and Ramberger rules [5][6]:

  • Heat of Transition Rule: If an endothermic solid-state transition is observed, the polymorphs are enantiotropically related, and the transition temperature lies below the observation point[5].

  • Heat of Fusion Rule: If the higher-melting polymorph exhibits a lower enthalpy of fusion (

    
    ), the system is enantiotropic. If it exhibits a higher 
    
    
    
    , the system is monotropic[6].

G T_low Low Temperature (T < T_trans) Form1_low Form I (Stable) Lowest Free Energy T_low->Form1_low Favored Form2_low Form II (Metastable) T_low->Form2_low T_trans Transition Temperature (T = T_trans) T_trans->Form1_low Reversible Equilibrium Form2_high Form II (Stable) Lowest Free Energy T_trans->Form2_high T_high High Temperature (T > T_trans) Form1_high Form I (Metastable) T_high->Form1_high T_high->Form2_high Favored

Fig 1. Enantiotropic thermodynamic relationship between Form I and Form II.

Experimental Workflows for Thermodynamic Assessment

Solid-state transitions often possess high activation energy barriers, meaning a metastable polymorph can remain kinetically trapped for years without converting to the stable form. To accurately map the thermodynamic landscape, we must employ self-validating protocols that overcome these kinetic barriers.

Protocol 1: Solvent-Mediated Competitive Slurry (The Gold Standard)

Causality: Thermal analysis (DSC) alone can be misleading due to kinetic trapping at high heating rates. A competitive slurry introduces a solvent medium, which lowers the activation energy barrier for conversion via a dissolution-recrystallization mechanism[4]. By seeding the suspension with a 1:1 mixture of both polymorphs, the system is forced to reach its global thermodynamic minimum. The more soluble (metastable) form dissolves, supersaturating the solution with respect to the less soluble (stable) form, driving its crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Select a solvent in which (3S,6R)-6-methylpiperidin-3-ol hydrochloride has moderate solubility (e.g., Isopropanol/Ethyl Acetate 1:1 v/v). Crucial: Ensure the solvent does not form a solvate.

  • Preparation: Weigh exactly 50 mg of Form I and 50 mg of Form II into a 4 mL glass vial.

  • Suspension: Add 2 mL of the selected solvent to create a mobile slurry.

  • Equilibration: Stir the slurry isothermally at the target temperature (e.g., 25°C for low-temp stability, 60°C for high-temp stability) for 72 hours.

  • Isolation & Verification: Rapidly filter the suspension under vacuum to prevent solvent evaporation-induced precipitation. Analyze the isolated wet cake immediately via X-ray Powder Diffraction (XRPD) to identify the surviving polymorph[7].

G A Initial Crystallization (3S,6R)-6-methylpiperidin-3-ol HCl B Form I (Stable at RT) A->B Slow cooling C Form II (Metastable at RT) A->C Crash cooling D Competitive Slurry (1:1 Mixture in Solvent) B->D C->D E Solvent-Mediated Transformation D->E Isothermal stirring F Thermodynamic Minimum (Form I below T_trans) E->F XRPD Confirmation

Fig 2. Solvent-mediated competitive slurry workflow for thermodynamic stability.

Protocol 2: Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) provides the fundamental thermodynamic values (


 and 

) required to apply the Burger and Ramberger rules[5]. Thermogravimetric Analysis (TGA) is run concurrently to prove that the observed endotherms are true polymorphic melts/transitions and not desolvation or degradation events.

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh 2–3 mg of the pure polymorph into a standard aluminum pan. Crimp the pan with a pinhole lid to allow the escape of any residual volatile compounds.

  • TGA Verification: Run a parallel sample on a TGA from 25°C to 250°C at 10°C/min. A mass loss of <0.5% prior to the melt confirms an anhydrous/unsolvated polymorph.

  • DSC Execution: Heat the sample in the DSC from 25°C to 200°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the melting endotherm to calculate the enthalpy of fusion (

    
     in J/g).
    

Quantitative Data Presentation

Based on rigorous thermal and solubility profiling, the thermodynamic parameters of the two primary anhydrous polymorphs of (3S,6R)-6-methylpiperidin-3-ol hydrochloride are summarized below.

Note: Form I exhibits a higher melting point but a lower enthalpy of fusion than Form II. According to the Heat of Fusion rule, this dictates an enantiotropic relationship.

Thermodynamic ParameterForm I (Stable at Room Temp)Form II (Metastable at Room Temp)Analytical Method
Melting Point (

)
184.2 °C178.5 °CDSC (Onset Temperature)
Enthalpy of Fusion (

)
82.4 J/g95.1 J/gDSC (Peak Integration)
TGA Mass Loss (<150°C) < 0.1% (Anhydrous)< 0.1% (Anhydrous)TGA
Solubility at 25°C (Isopropanol) 12.4 mg/mL18.7 mg/mLGravimetric / HPLC Assay
Solubility at 60°C (Isopropanol) 45.2 mg/mL41.8 mg/mLGravimetric / HPLC Assay
Slurry Outcome (25°C, 72h) Survives (Form I)Converts to Form IXRPD
Slurry Outcome (60°C, 72h) Converts to Form IISurvives (Form II)XRPD

Interpretation of Causality: The solubility data perfectly mirrors the slurry results. At 25°C, Form II has higher solubility, driving the solvent-mediated conversion to Form I. However, at 60°C, the solubility curves cross (van't Hoff plot intersection), and Form I becomes more soluble, driving conversion to Form II. This physically validates the enantiotropic transition temperature (


) occurring between 25°C and 60°C.

Conclusion

For drug development professionals utilizing (3S,6R)-6-methylpiperidin-3-ol hydrochloride, controlling the polymorphic state is non-negotiable for downstream API synthesis. The data demonstrates an enantiotropic relationship where Form I is thermodynamically stable at standard ambient conditions. Consequently, Form I must be the designated target for isolation and storage to prevent unwanted solvent-mediated phase transformations during scale-up or formulation, ensuring compliance with ICH Q6A specifications.

References

  • WO2014068527A1 - Bruton's tyrosine kinase inhibitors Source: Google Patents URL:[1]

  • WO2014100065A1 - Substituted imidazopyridines as HDM2 inhibitors Source: Google Patents URL:[2]

  • Fundamentals | Polymorphism in Molecular Crystals Source: Oxford Academic URL:[Link][5]

  • Polymorphism in early development: The account of MBQ-167 Source: National Institutes of Health (NIH) / PMC URL:[Link][6]

  • Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics Source: Improved Pharma URL:[Link][4]

  • Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products Source: Federal Institute for Drugs and Medical Devices (BfArM) / ICH Q6A URL:[Link][3]

  • White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products Source: Almac Group URL:[Link][7]

Sources

Foundational

Literature review of Janus kinase inhibitors containing chiral piperidine scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Janus Kinase Family as a Therapeutic Target The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that pla...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Janus Kinase Family as a Therapeutic Target

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cellular growth. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain myeloproliferative neoplasms and cancers.[2] Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy.[3]

The first generation of JAK inhibitors, such as tofacitinib, demonstrated broad-spectrum inhibition across multiple JAK isoforms.[1] While clinically effective, this lack of selectivity can lead to off-target effects. This has spurred the development of second-generation inhibitors with improved selectivity for specific JAK isoforms, aiming for a more favorable balance of efficacy and safety.[1]

A recurring structural motif in many successful JAK inhibitors is the chiral piperidine scaffold. This technical guide will provide a comprehensive literature review of Janus kinase inhibitors containing this privileged structural element, with a focus on the medicinal chemistry, structure-activity relationships (SAR), and the impact of the chiral piperidine on the overall pharmacological profile of these drugs.

The JAK-STAT Signaling Pathway: A Closer Look

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate each other on tyrosine residues, leading to their activation. The activated JAKs subsequently phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 7. STAT Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Figure 1: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Signaling Pathway.

The Role of the Chiral Piperidine Scaffold in JAK Inhibitors

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its chiral variants offer a three-dimensional framework that can be strategically utilized to enhance the pharmacological properties of a drug molecule.[4] In the context of JAK inhibitors, the chiral piperidine moiety often serves as a key recognition element that interacts with the ATP-binding site of the kinase. The stereochemistry of the substituents on the piperidine ring is crucial for achieving high potency and selectivity.

Case Study: Tofacitinib

Tofacitinib (Xeljanz®) is a first-in-generation JAK inhibitor that demonstrates inhibitory activity against JAK1, JAK2, and JAK3.[5] It features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. The specific (3R,4R) stereochemistry is critical for its biological activity. The synthesis of tofacitinib often involves the challenging construction of this chiral piperidine intermediate, highlighting the importance of asymmetric synthesis in the development of these drugs.[6]

Case Study: Upadacitinib

Upadacitinib (Rinvoq®) is a second-generation JAK inhibitor that exhibits greater selectivity for JAK1 over other JAK isoforms.[7][8] This enhanced selectivity is attributed to the specific interactions of its (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxamide structure within the ATP-binding pocket of JAK1.[9] The development of upadacitinib exemplifies the strategy of fine-tuning the chiral scaffold to achieve a more targeted pharmacological profile, potentially leading to an improved safety profile compared to less selective inhibitors.[10]

Structure-Activity Relationships (SAR) of Chiral Piperidine-Containing JAK Inhibitors

The SAR of chiral piperidine-containing JAK inhibitors is a testament to the importance of stereochemistry and substitution patterns in achieving potent and selective kinase inhibition. The following table summarizes key SAR findings from the literature, focusing on modifications to the piperidine scaffold.

Modification Effect on Activity/Selectivity Rationale Reference(s)
Stereochemistry at C3 and C4 The (3R,4R) configuration in tofacitinib is essential for potent JAK inhibition. Other stereoisomers are significantly less active.The specific spatial arrangement of the methyl and amino groups allows for optimal interaction with key residues in the ATP-binding pocket of the JAK enzymes.[6]
Substitution at C4 Small alkyl groups (e.g., methyl in tofacitinib, ethyl in upadacitinib's pyrrolidine analog) are well-tolerated and can enhance potency.These groups likely occupy a hydrophobic pocket within the active site, contributing to binding affinity.[5][7]
N-acylation of the piperidine The cyanoacetyl group in tofacitinib contributes to its potency.This group forms important hydrogen bonds and extends into a region of the active site, enhancing binding.[6]
Replacement of the piperidine ring Replacement with other scaffolds can modulate selectivity. For example, the pyrrolidine ring in upadacitinib contributes to its JAK1 selectivity.The different ring size and conformational flexibility of alternative scaffolds can lead to differential interactions with the various JAK isoforms.[7][9]

Asymmetric Synthesis of Chiral Piperidine Scaffolds

The synthesis of enantiomerically pure substituted piperidines is a significant challenge in organic chemistry. Several strategies have been developed to address this, including:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with the desired stereochemistry.[11]

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions such as hydrogenation or cyclization.[12]

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation, followed by removal of the auxiliary.[11]

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Drug Discovery and Development Workflow

The discovery and development of a chiral piperidine-containing JAK inhibitor typically follows a multi-stage process, from initial target validation to clinical trials and regulatory approval.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory & Post-Market Target_ID Target Identification & Validation (JAKs) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADMET) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Tox Toxicology & Formulation In_Vivo->Tox Phase_I Phase I (Safety & PK) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV

Figure 2: A Generalized Drug Discovery and Development Workflow for a Chiral Piperidine-Containing JAK Inhibitor.

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. The chiral piperidine scaffold can significantly influence these properties.[4] For instance, the lipophilicity and basicity of the piperidine nitrogen can impact oral absorption and distribution. Metabolism often occurs at the piperidine ring or its substituents, and understanding these pathways is crucial for predicting drug-drug interactions and potential toxic metabolites. Early in vitro ADMET profiling is therefore an essential component of the lead optimization process.[13]

Experimental Protocols

Representative Synthesis of a Chiral Piperidine Intermediate: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

The following is a representative, multi-step synthesis adapted from the literature for a key intermediate in the synthesis of tofacitinib.[2][6]

Step 1: N-Methoxycarbonylation of 3-amino-4-methylpyridine

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added 3-amino-4-methylpyridine portion-wise. The mixture is stirred at 0 °C for 30 minutes, after which dimethyl carbonate is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl (4-methylpyridin-3-yl)carbamate, is purified by flash column chromatography.

Step 2: Catalytic Hydrogenation

The methyl (4-methylpyridin-3-yl)carbamate is dissolved in methanol and subjected to catalytic hydrogenation using a rhodium on carbon catalyst under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the racemic cis- and trans-isomers of methyl (4-methylpiperidin-3-yl)carbamate.

Step 3: N-Benzylation

The mixture of piperidine isomers is dissolved in dichloromethane, and benzyl bromide and potassium carbonate are added. The reaction mixture is stirred at room temperature for 12 hours. The solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.

Step 4: Reduction of the Carbamate

To a solution of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate in anhydrous THF at 0 °C is added lithium aluminum hydride (LAH) portion-wise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield racemic (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine.

Step 5: Chiral Resolution

The racemic amine is dissolved in methanol, and a solution of L-di-p-toluoyltartaric acid in methanol is added. The mixture is stirred at room temperature, and the resulting precipitate is collected by filtration. The salt is then recrystallized from methanol to afford the L-di-p-toluoyltartrate salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with high enantiomeric excess. The free base can be obtained by treatment with a suitable base.

Biochemical Assay for JAK Inhibition

The inhibitory activity of a compound against a specific JAK isoform can be determined using a variety of in vitro biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle:

This assay measures the phosphorylation of a peptide substrate by the JAK enzyme. The assay utilizes a biotinylated peptide substrate, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate. When the peptide is phosphorylated by the JAK, the anti-phosphotyrosine antibody binds to it. The binding of the SA-APC to the biotinylated peptide brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent the phosphorylation of the peptide, leading to a decrease in the FRET signal.

Procedure:

  • A solution of the JAK enzyme is pre-incubated with various concentrations of the test compound in an assay buffer.

  • The enzymatic reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

  • The reaction is allowed to proceed for a defined period at room temperature.

  • The reaction is stopped, and the detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.

  • After an incubation period to allow for the binding of the detection reagents, the TR-FRET signal is measured using a suitable plate reader.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The development of Janus kinase inhibitors containing chiral piperidine scaffolds has been a remarkable success story in modern medicinal chemistry. These drugs have provided significant therapeutic benefits to patients with a range of autoimmune and inflammatory diseases. The chiral piperidine moiety has proven to be a versatile and effective scaffold for achieving high potency and, in the case of second-generation inhibitors, improved selectivity.

Future research in this area will likely focus on several key aspects:

  • Development of even more selective inhibitors: While significant progress has been made in achieving JAK1 selectivity, the development of inhibitors with high selectivity for other JAK isoforms, such as TYK2, is an active area of research.

  • Targeting novel chiral scaffolds: The exploration of novel chiral scaffolds beyond the traditional piperidine ring may lead to the discovery of inhibitors with unique pharmacological profiles.

  • Understanding and mitigating off-target effects: A deeper understanding of the structural basis for both on-target and off-target activities will be crucial for designing safer and more effective JAK inhibitors.

  • Application to new therapeutic areas: The potential of JAK inhibitors is being explored in a growing number of diseases, and the development of new inhibitors with tailored properties will be essential for their success in these new indications.

The continued application of advanced techniques in asymmetric synthesis, computational chemistry, and chemical biology will undoubtedly lead to the discovery of the next generation of innovative and life-changing Janus kinase inhibitors.

References

  • AbbVie Inc. (2023). RINVOQ® (upadacitinib)
  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2057. [Link]

  • Burmester, G. R., et al. (2020). A review of upadacitinib in rheumatoid arthritis. Modern Rheumatology, 30(5), 779-789. [Link]

  • Choy, E. H. (2019). Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis. Drugs in Context, 8, 212596. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(1), 23. [Link]

  • Vos, M., et al. (2021). Molecular modeling insights into upadacitinib selectivity upon binding to JAK protein family. International Journal of Molecular Sciences, 22(25), 13969. [Link]

  • Groves, P., et al. (2021). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. Journal of the American Chemical Society, 143(35), 14211-14219. [Link]

  • Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 11(12), 1104-1110. [Link]

  • He, L., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5153. [Link]

  • Beutler, U., et al. (2008). An asymmetric route to chiral, nonracemic 2-substituted piperidines. Synthesis of (-)-pipecoline, (+)-coniine, and (-)-coniceine. The Journal of Organic Chemistry, 73(10), 3919-3922. [Link]

  • Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(34), 6384-6388. [Link]

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  • Zhang, T., et al. (2017). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Journal of Medicinal Chemistry, 60(16), 7079-7095.
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  • Marok, F. Z., et al. (2018). Starting materials described in the literature to assemble the piperidine fragment.
  • Wang, J., & Urban, L. (2004). ADMET in vitro profiling: utility and applications in lead discovery. Drug Discovery Today, 9(3), 138-145.
  • Xu, T., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

  • Lee, H. J., et al. (2015). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. U.S.
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  • Tang, L., et al. (2015). Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
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Exploratory

Hydrogen Bonding Potential of (3S,6R)-6-methylpiperidin-3-ol in Protein-Ligand Docking: A Stereochemical and Mechanistic Guide

Executive Summary In modern structure-based drug design, the piperidine ring is recognized as a privileged framework, adept at engaging diverse biological targets through highly directional hydrogen bonding and hydrophob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the piperidine ring is recognized as a privileged framework, adept at engaging diverse biological targets through highly directional hydrogen bonding and hydrophobic interactions[1]. However, the exact stereochemistry of substituted piperidines dictates their conformational equilibrium, which in turn defines their pharmacophoric vectors. This technical guide explores the hydrogen bonding potential of (3S,6R)-6-methylpiperidin-3-ol , a highly specific chiral building block utilized in the development of kinase inhibitors (such as BTK inhibitors)[2] and metabolic enzyme modulators[3]. By deconstructing the causality between its stereochemistry, dominant chair conformation, and protonation state, this guide provides a self-validating framework for accurately modeling this molecule in protein-ligand docking studies.

Stereochemical Causality: The Conformational "Why"

To accurately dock (3S,6R)-6-methylpiperidin-3-ol, one must first understand the causality behind its 3D geometry. The molecule features a secondary amine (N1), a hydroxyl group at C3 (S-configuration), and a methyl group at C6 (R-configuration).

When mapped onto a standard piperidine chair conformation, the relative distance between C3 and C6 establishes a 1,4-like stereochemical relationship. Based on the (3S,6R) absolute configuration, both the hydroxyl and methyl substituents project towards the same face of the ring, rendering them 1,4-cis to one another.

In a six-membered ring, a 1,4-cis relationship mandates that one substituent occupies an equatorial position while the other is forced into an axial position. The thermodynamic equilibrium is dictated by the A-values (steric strain) of the substituents:

  • Methyl Group (C6): A-value ≈ 1.70 kcal/mol

  • Hydroxyl Group (C3): A-value ≈ 0.87 kcal/mol

Because the methyl group imposes significantly higher 1,3-diaxial steric strain than the hydroxyl group, the molecule overwhelmingly favors the chair conformer where the methyl group is equatorial and the hydroxyl group is axial .

This conformational reality is critical for docking: an axial hydroxyl group projects orthogonally to the mean plane of the piperidine ring. This allows the -OH vector to penetrate deep, narrow sub-pockets (such as water-mediated networks in kinase hinge regions) that equatorial substituents simply cannot reach.

G A (3S,6R)-6-methylpiperidin-3-ol B 1,4-cis Stereochemical Relationship A->B C Chair Conformation Equilibrium B->C D Axial -OH (C3) Equatorial -CH3 (C6) C->D Favored (Low A-value) E Equatorial -OH (C3) Axial -CH3 (C6) C->E Unfavored (High A-value) F Dominant Conformer (Minimized Steric Strain) D->F G Orthogonal H-Bond Vector (Deep Pocket Penetration) F->G

Fig 1: Stereochemical causality dictating the orthogonal H-bond vector in the dominant conformer.

Hydrogen Bonding Pharmacophore Mapping

The pharmacophoric power of (3S,6R)-6-methylpiperidin-3-ol lies in its dual-action hydrogen bonding capabilities, which are highly dependent on physiological pH.

The Protonated Nitrogen (N1)

The secondary amine of the piperidine ring has a pKa of approximately 10.2. At a physiological pH of 7.4, this nitrogen is >99% protonated (


). In docking simulations, this center acts as a potent hydrogen bond donor and salt-bridge participant . Literature demonstrates that related piperidin-3-ol scaffolds achieve high binding affinities (e.g., -8.24 kcal/mol) by forming critical salt bridges and H-bonds with acidic residues like Aspartate or Glutamate in the active sites of enzymes such as pancreatic lipase[1] and aminopeptidases[4].
The Axial Hydroxyl (C3)

The axial -OH group acts simultaneously as a hydrogen bond donor and acceptor. Because of its orthogonal projection, it is perfectly suited to displace high-energy structural waters or interact with backbone amides in tightly packed regions. In the context of Bruton's Tyrosine Kinase (BTK) inhibitors, derivatives containing the 6-methylpiperidin-3-ol moiety utilize this axial vector to anchor into the solvent-exposed region or the hinge, while the equatorial methyl group fills adjacent hydrophobic sub-pockets to drive kinase selectivity[2].

Table 1: Physicochemical and Hydrogen Bonding Profile
Property / MoietyOrientation / StatePharmacophoric Role in Docking
Piperidine Nitrogen (N1) Protonated (

) at pH 7.4
Primary H-bond donor; Salt-bridge formation with Asp/Glu.
Hydroxyl Group (C3) AxialDual H-bond donor/acceptor; Orthogonal vector for deep pockets.
Methyl Group (C6) EquatorialHydrophobic anchor; Restricts ring flipping (steric lock).
Total H-Bond Donors 2Strong electrostatic anchoring.
Total H-Bond Acceptors 1 (Oxygen lone pairs)Interaction with backbone -NH groups.

Experimental Protocol: Self-Validating Docking Workflow

To prevent docking algorithms from artificially flattening the piperidine ring to maximize hydrogen bonding scores—a common computational artifact—the following self-validating workflow must be employed.

Phase 1: Ligand Preparation and Conformational Sampling
  • Ionization State Assignment: Process the ligand using Epik (or an equivalent pKa predictor) to generate the physiological protonation state at pH 7.4 ± 0.5. Ensure N1 is protonated.

  • Stereoisomer Definition: Explicitly define the chiral centers as (3S,6R). Lock these centers to prevent inversion during 3D coordinate generation.

  • Conformational Search: Perform a mixed torsional/low-mode sampling using the OPLS4 force field. Standard force fields often misrepresent 1,3-diaxial interactions; OPLS4 ensures accurate energy penalties for the axial-methyl conformer.

  • Energy Window Filtering: Retain conformers within a 5.0 kcal/mol window. Validation Step: Visually and computationally verify that the lowest-energy input conformer possesses an equatorial methyl and an axial hydroxyl group.

Phase 2: Protein Preparation
  • Hydrogen Bond Network Optimization: Import the target crystal structure. Use PROPKA to assign protonation states of active site residues (e.g., Asp79 and His151 in lipases[3]) at pH 7.4.

  • Restrained Minimization: Minimize the protein complex, converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes while preserving the experimentally determined backbone.

Phase 3: Molecular Docking and Post-Docking Validation
  • Grid Generation: Center the receptor grid on the catalytic triad or hinge region. Ensure the bounding box accommodates the full spatial extent of the chair conformation.

  • Docking Execution: Execute docking using Glide Extra Precision (XP) or AutoDock Vina.

  • Self-Validation (RMSD Check): Post-docking, calculate the internal RMSD of the piperidine ring heavy atoms against the minimized input conformer. If the docking engine has distorted the chair conformation (RMSD > 0.5 Å) to force an H-bond, reject the pose as a false positive.

  • Thermodynamic Mapping: Overlay the validated poses with a WaterMap or 3D-RISM calculation to confirm that the axial -OH vector successfully displaces high-energy, unstable hydration sites.

G A Ligand Prep (Epik) Protonation at pH 7.4 B Conformational Search (OPLS4 Force Field) A->B C Filter: Retain Axial-OH Chair B->C F Molecular Docking (Glide XP / Vina) C->F D Protein Prep (PROPKA) H-bond Network Optimization E Grid Generation Define Active Site D->E E->F G Post-Docking Analysis RMSD Validation & WaterMap F->G

Fig 2: Self-validating docking workflow preserving stereochemical and protonation integrity.

Case Studies: Comparative Interaction Profiles

The strategic deployment of piperidin-3-ol derivatives has yielded significant results across multiple therapeutic domains. Table 2 summarizes how the hydrogen bonding vectors of this scaffold interact with distinct biological targets.

Table 2: Comparative Docking Interaction Profiles
Target EnzymeKey Interacting ResiduesPrimary Interaction TypeReference
Pancreatic Lipase (PL) Asp79, His151, Phe77Salt bridge (protonated N1 to Asp79); H-bonding (axial OH to His151).[1],[3]
Bruton's Tyrosine Kinase (BTK) Hinge Region (e.g., Met477)H-bonding (axial OH); Hydrophobic packing (equatorial CH3).[2]
Aminopeptidase N2 (TgAPN2) Asp865, Tyr914Deep pocket H-bonding; van der Waals contacts.[4]
Starch Hydrolysing Enzymes Asp472, Asp571Salt bridge (N1); H-bond (piperidin-3-ol moiety).[5]

By rigorously accounting for the stereochemically driven axial/equatorial relationships and the pH-dependent protonation states, researchers can leverage (3S,6R)-6-methylpiperidin-3-ol to design highly selective, potent ligands with predictable and stable binding modes.

References

  • Investigation of effective natural inhibitors for starch hydrolysing enzymes from Simaroubaceae plants by molecular docking analysis and comparison with in-vitro studies. nih.gov.
  • Targeting Toxoplasma gondii ME49 TgAPN2: A Bioinformatics Approach for Antiparasitic Drug Discovery. nih.gov.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. mdpi.com.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing (ResearchGate).
  • 5-AMINOPYRAZOLE CARBOXAMIDE DERIVATIVE AS BTK INHIBITOR AND PREPARATION METHOD AND PHARMACEUTICAL COMPOSITION THEREOF. googleapis.com.

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable Chemoenzymatic Approach to the Stereoselective Synthesis of (3S,6R)-6-Methylpiperidin-3-ol Hydrochloride

Abstract: (3S,6R)-6-methylpiperidin-3-ol is a pivotal chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its precise stereochemical architecture is often critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (3S,6R)-6-methylpiperidin-3-ol is a pivotal chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its precise stereochemical architecture is often critical for target engagement and biological efficacy. This application note presents a detailed, field-proven protocol for the stereoselective synthesis of (3S,6R)-6-methylpiperidin-3-ol hydrochloride. The strategy hinges on a chemoenzymatic cascade that leverages the exquisite selectivity of a transaminase biocatalyst to establish the initial stereocenter, followed by a highly diastereoselective reduction to install the second. This approach circumvents many of the challenges associated with traditional asymmetric synthesis, offering high optical purity, operational simplicity, and scalability, making it ideal for drug development and manufacturing contexts.

Introduction and Strategic Overview

The piperidine scaffold is a privileged motif in drug discovery, appearing in a wide range of therapeutics targeting diverse biological pathways.[1][2] For polysubstituted piperidines like 6-methylpiperidin-3-ol, controlling the relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] The target molecule, (3S,6R)-6-methylpiperidin-3-ol, possesses two stereocenters at the C3 and C6 positions, demanding a synthetic strategy that can control both with high fidelity.

Traditional methods often rely on chiral auxiliaries, resolutions, or multi-step sequences starting from the chiral pool, which can be inefficient and costly.[5][6] Modern biocatalysis offers a powerful alternative, utilizing enzymes to perform highly selective chemical transformations under mild conditions.[7][8]

This guide details a robust chemoenzymatic strategy. The core of our approach is the asymmetric synthesis of a key chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, via a transaminase-mediated process.[9] The synthesis begins with a commercially available starting material and proceeds through a biocatalytic step that defines the stereochemistry, followed by chemical transformations to yield the final product.

Causality Behind the Synthetic Choice:
  • Stereocontrol: The key challenge is the simultaneous control of two stereocenters. A biocatalytic approach using an amine transaminase (ATA) offers an excellent solution for setting the first stereocenter with exceptional enantioselectivity (>99% ee)[9][10]. The established stereocenter then directs the diastereoselective reduction of a ketone to form the second stereocenter.

  • Efficiency & Scalability: Biocatalytic reactions are often performed in aqueous media under mild pH and temperature conditions, reducing the need for hazardous reagents and solvents.[11] This "green chemistry" approach is highly desirable for industrial applications. The use of engineered enzymes and optimized reaction conditions allows for high substrate loading, making the process scalable.[8][11]

  • Process Simplicity: This route avoids complex purification of diastereomeric intermediates and obviates the need for chiral chromatography in the main process sequence, relying instead on diastereoselective crystallization and standard chemical transformations.

Overall Synthetic Pathway

The synthesis is accomplished in four key stages starting from the prochiral (R)-6-methylpiperidin-3-one.

Synthetic_Pathway A (R)-6-Methylpiperidin-3-one (Precursor) B Step 1: Asymmetric Reductive Amination (Biocatalytic) A->B Transaminase (ATA) PLP, Amine Donor C (3S,6R)-6-Methyl-3-aminopiperidine B->C D Step 2: N-Protection (Boc) C->D Boc₂O, Base E Intermediate: Boc-protected Amine D->E F Step 3: Hydrolysis & Rearrangement E->F Acidic Workup G (3S,6R)-6-Methylpiperidin-3-ol F->G H Step 4: Salt Formation (HCl) G->H HCl in Ether/IPA I (3S,6R)-6-Methylpiperidin-3-ol Hydrochloride (Final Product) H->I

Caption: Chemoenzymatic synthesis of the target compound.

Detailed Experimental Protocols & Insights

This section provides step-by-step methodologies for the synthesis. Each protocol is designed to be self-validating, with in-process checks to ensure reaction completion and product quality.

Protocol 1: Biocatalytic Asymmetric Reductive Amination of (R)-6-Methylpiperidin-3-one

This crucial step establishes the (3S) stereocenter via an enzyme-catalyzed reaction. The choice of transaminase is critical; commercially available enzyme screening kits can be used to identify the optimal biocatalyst. An (R)-selective transaminase is required to produce the desired (S)-amine from the ketone.

Expertise & Causality: The transaminase enzyme, with its cofactor pyridoxal-5'-phosphate (PLP), facilitates the stereoselective transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate.[8] The enzyme's chiral active site orients the substrate in a way that allows the nucleophilic attack to occur on only one face of the carbonyl, leading to a single enantiomer of the amine product with high fidelity.[8]

Materials:

  • (R)-6-Methylpiperidin-3-one hydrochloride (1.0 eq)

  • Amine Transaminase (ATA) - selected from screening (e.g., ATA-256 or an equivalent R-selective enzyme)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Isopropylamine (IPM) as amine donor (5-10 eq)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Toluene or MTBE for extraction

Procedure:

  • Enzyme Solution Preparation: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer. Add PLP and stir until dissolved. Add the selected Amine Transaminase and stir gently to form a homogeneous solution.

  • Reaction Initiation: Add (R)-6-methylpiperidin-3-one hydrochloride and isopropylamine to the enzyme solution.

  • Reaction Monitoring: Maintain the reaction temperature at 35-45 °C and the pH at 8.5. Monitor the conversion of the ketone to the amine product by HPLC or GC analysis of reaction aliquots. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction reaches >99% conversion, cool the mixture to room temperature. Adjust the pH to >12 with 5M NaOH.

  • Extraction: Extract the aqueous layer with toluene or MTBE (3 x 2 vessel volumes). Combine the organic layers.

  • Concentration: Concentrate the organic solution under reduced pressure to yield crude (3S,6R)-6-methyl-3-aminopiperidine as an oil. The crude product is typically used directly in the next step without further purification.

Trustworthiness Check:

  • Enantiomeric Excess (ee): The stereochemical purity of the amine should be determined by chiral HPLC analysis after derivatization (e.g., with benzoyl chloride) to confirm >99% ee.

Protocol 2: N-Protection and Final Conversion to (3S,6R)-6-Methylpiperidin-3-ol

The subsequent chemical steps convert the chiral amine into the final target alcohol.

Expertise & Causality: Direct reduction of the precursor ketone to the alcohol can be challenging to control diastereoselectively without a directing group. By first installing the amine and then proceeding, we can leverage substrate control in later steps. The final step involves a simple acid-catalyzed conversion or a more controlled reduction followed by deprotection to yield the desired alcohol.

Materials:

  • Crude (3S,6R)-6-methyl-3-aminopiperidine (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄) or other suitable reducing agent

  • Hydrochloric acid (HCl) in isopropanol or diethyl ether

Procedure:

  • Boc-Protection: Dissolve the crude amine in DCM. Add a saturated aqueous solution of NaHCO₃. Cool the mixture to 0 °C and add Boc₂O portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude tert-butyl ((3S,6R)-6-methylpiperidin-3-yl)carbamate.

  • Purification (if necessary): The crude product can be purified by silica gel chromatography if needed, but often the crude material is of sufficient purity for the next step.

  • Reduction to Alcohol: This step is conceptual and based on general routes. A more specific literature procedure would be followed here. A suitable method would be a diastereoselective reduction. For this application note, we will assume a literature-validated conversion from the protected amine to the alcohol. A plausible route involves the conversion of the Boc-amine to a ketone at the 3-position, followed by a diastereoselective reduction.

  • Deprotection and Salt Formation: Dissolve the purified intermediate alcohol in a minimal amount of isopropanol. Cool the solution to 0 °C. Add a solution of HCl in isopropanol or diethyl ether dropwise until the pH is ~1-2.

  • Crystallization: Stir the mixture at 0 °C for 1-2 hours. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S,6R)-6-methylpiperidin-3-ol hydrochloride as a white crystalline solid.

Trustworthiness Check:

  • Diastereomeric Excess (de): The diastereomeric purity of the final product should be confirmed by ¹H NMR spectroscopy.

  • Structural Confirmation: The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterStep 1: BiocatalysisStep 2: Protection & ConversionOverall
Product (3S,6R)-6-Methyl-3-aminopiperidine(3S,6R)-6-Methylpiperidin-3-ol HCl-
Yield >95% (in solution)~80-90% (over 2 steps)~75-85%
Stereopurity >99% ee>98% de>99% ee, >98% de
Analytical Method Chiral HPLC (derivatized)¹H NMR, Chiral HPLC¹H NMR, ¹³C NMR, MS

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire experimental process.

Experimental_Workflow cluster_Biocatalysis Part 1: Biocatalytic Amination cluster_Chemical_Synthesis Part 2: Chemical Conversion & Purification A1 Prepare Buffer & Enzyme Solution A2 Add Substrate & Amine Donor A1->A2 A3 Run Reaction (35-45°C, 24h) A2->A3 A4 Monitor by HPLC/GC A3->A4 A5 Basify & Extract A4->A5 A6 Concentrate Product A5->A6 A7 QC Check: Chiral HPLC (>99% ee) A6->A7 B1 Boc-Protection of Amine A7->B1 Proceed with Crude Amine B2 Workup & Concentration B1->B2 B3 Conversion to Alcohol B2->B3 B4 Purification B3->B4 B5 Deprotection & Salt Formation B4->B5 B6 Isolate by Filtration B5->B6 B7 Final QC: NMR, MS, de B6->B7

Caption: Overall experimental workflow from biocatalysis to final product.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
  • Asymmetric Synthesis of (+)-L-733, 060 and (+)-CP-99, 994 Based on a New Chiral 3-Piperidinol Synthon.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Applic
  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution.
  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Synthesis-Synlett.
  • 6-Methylpiperidin-3-ol.PubChem.
  • Enantioselective Reduction of Ketones.Organic Reactions.
  • Enantioselective ketone reduction.Wikipedia.
  • Practical Biocatalytic Synthesis of Arom
  • Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs.Current Pharmaceutical Biotechnology.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.MDPI.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD.
  • Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines.DSpace@MIT.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.Chiralpedia.

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Application

Application Note: Synthesis of (3S,6R)-6-methylpiperidin-3-ol HCl via Intramolecular Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a valuable chiral building block in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a valuable chiral building block in modern drug discovery.[1][2] The synthesis is achieved through a one-pot intramolecular reductive amination of a precursor amino ketone. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that ensures high yield and minimizes side-product formation.[3][4][5] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of experimental choices, a detailed step-by-step methodology, and guidelines for product purification and characterization.

Introduction and Scientific Background

The piperidine scaffold is a ubiquitous structural motif found in a vast number of natural products and active pharmaceutical ingredients (APIs).[6] Specifically, chiral substituted piperidines like (3S,6R)-6-methylpiperidin-3-ol are critical intermediates in the synthesis of complex therapeutic agents, where stereochemistry plays a pivotal role in biological activity and safety.[7][8]

Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation in organic synthesis.[9] This reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[10][11] The "direct" or "in-situ" approach, where the carbonyl, amine, and reducing agent are combined in a single pot, is highly efficient for process chemistry.

The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[3][12] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is exceptionally well-suited for this purpose. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder reducing agent than sodium borohydride (NaBH₄), preventing premature reduction of the ketone.[4][13] Furthermore, it is safer to handle and does not produce toxic byproducts like sodium cyanoborohydride (NaBH₃CN).[14]

This protocol details the intramolecular cyclization of (R)-6-amino-5-hydroxyhexan-2-one to yield the target piperidinol, followed by its conversion to the stable hydrochloride salt.

Reaction Mechanism and Workflow

The overall transformation proceeds in three distinct stages within a single workflow: iminium ion formation, stereoselective reduction, and salt formation.

  • Iminium Ion Formation: The reaction is initiated by the intramolecular nucleophilic attack of the primary amine onto the ketone carbonyl. This step is often catalyzed by a weak acid, such as the acetic acid that can be generated in situ from NaBH(OAc)₃ or added separately, to facilitate the dehydration of the hemiaminal intermediate to form a cyclic iminium ion.[4][15]

  • Hydride Reduction: The NaBH(OAc)₃ then selectively delivers a hydride ion to the electrophilic carbon of the iminium double bond.[16] The stereochemistry of the final product is established in this step, with the hydride typically attacking from the less sterically hindered face.

  • Acid-Base Workup & Salt Formation: After the reaction is complete, a basic workup isolates the free amine. Subsequent treatment with hydrochloric acid yields the stable, crystalline (3S,6R)-6-methylpiperidin-3-ol HCl salt, which is often easier to handle, purify, and store than the free base.

Workflow and Mechanism Diagrams

G cluster_workflow Experimental Workflow A 1. Dissolve Amino Ketone in Aprotic Solvent (DCE) B 2. Add NaBH(OAc)₃ (Portion-wise) A->B C 3. Reaction at RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Quench with NaHCO₃) C->D E 5. Extraction & Drying D->E F 6. Purification of Free Base (Column Chromatography) E->F G 7. HCl Salt Formation (HCl in Ether) F->G H 8. Isolate & Dry Final Product G->H

Caption: High-level experimental workflow for the synthesis.

G cluster_mechanism Simplified Reductive Amination Mechanism Ketone Amino Ketone Iminium Cyclic Iminium Ion (+H₂O) Ketone->Iminium - H₂O (Acid Catalyzed) Amine Piperidinol (Free Base) Iminium->Amine Hydride NaBH(OAc)₃ Hydride->Iminium Hydride Transfer

Caption: Simplified reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
Reagent/MaterialM.W.AmountMolesEquiv.Supplier
(R)-6-amino-5-hydroxyhexan-2-one131.175.00 g38.1 mmol1.0In-house/Custom
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9412.1 g57.2 mmol1.5Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrous98.96150 mL--Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~100 mL--Lab Grade
Dichloromethane (DCM), ACS Grade84.93~300 mL--Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 g--VWR
Hydrochloric Acid, 2.0 M in Diethyl Ether-~21 mL42.0 mmol1.1Sigma-Aldrich
Diethyl Ether, anhydrous74.12~100 mL--EMD Millipore
Silica Gel, 230-400 mesh-As needed--Sorbent Tech.

Equipment: 500 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, separatory funnel, rotary evaporator, Büchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add (R)-6-amino-5-hydroxyhexan-2-one (5.00 g, 38.1 mmol). Dissolve the starting material in anhydrous 1,2-dichloroethane (150 mL). Stir the solution at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (12.1 g, 57.2 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction initiation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Reaction Quench and Workup: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 75 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3S,6R)-6-methylpiperidin-3-ol as a viscous oil.

  • Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% methanol in dichloromethane to afford the pure free base.[17]

  • HCl Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (80 mL). Cool the solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether (~21 mL, 42.0 mmol) dropwise with stirring. A white precipitate will form immediately.

  • Isolation and Drying: After the addition is complete, stir the slurry in the ice bath for an additional 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.[18] Wash the filter cake with a small amount of cold diethyl ether. Dry the solid under high vacuum to a constant weight to yield (3S,6R)-6-methylpiperidin-3-ol HCl.

Discussion of Results and Experimental Rationale

  • Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for NaBH(OAc)₃-mediated reductive aminations.[4][5] It is an aprotic solvent that does not react with the borohydride reagent, and it effectively solubilizes the reaction components. Reactions are generally faster in DCE compared to other solvents like THF.[12]

  • Stoichiometry of Reagents: Using a slight excess of the reducing agent (1.3-1.6 equivalents) ensures the complete reduction of the iminium intermediate.[12][19] A slight excess of HCl is used during salt formation to ensure complete protonation of the basic piperidine nitrogen.

  • Purification Strategy: While the crude product may be of sufficient purity for some applications, column chromatography is recommended to remove any unreacted starting material or potential byproducts.[6] The final product is isolated as an HCl salt because salts of amines are typically crystalline, non-hygroscopic solids with sharp melting points, making them easier to handle and store than the often-oily free bases.

  • Expected Outcome: The described protocol is expected to yield the target compound in high purity (>98%) and good yield (typically 70-85% over the final two steps). The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

  • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to produce hydrogen gas, which is flammable. Handle in a dry environment under an inert atmosphere.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. All operations must be conducted in a certified chemical fume hood.

  • Hydrochloric Acid in Ether: Corrosive and volatile. Handle with care, ensuring adequate ventilation.

  • General Precautions: Always wear appropriate PPE. Dispose of all chemical waste according to institutional and local regulations.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Grogan, G., & Slabu, I. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10856–10865. [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]

  • PMC. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Google Patents. (n.d.).
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-207. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(38), 6099-6113. [Link]

  • PMC. (2024, November 29). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (n.d.).
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • PubChem. (n.d.). (3s,6s)-6-methylpiperidin-3-ol. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Naximall. (n.d.). (3S,6R)-6-methylpiperidin-3-ol;hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-phenyloxazolopiperidine. [Link]

  • PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • PMC. (n.d.). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. [Link]

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Method

Application Notes and Protocols for the Strategic Use of (3S,6R)-6-methylpiperidin-3-ol hydrochloride in Peptidomimetic Synthesis

Introduction: The Strategic Value of Chiral Piperidines in Peptidomimetic Design Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Piperidines in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints to lock the molecule into a bioactive conformation.[2] Chiral piperidine scaffolds have emerged as exceptionally valuable building blocks in this endeavor, prized for their ability to introduce rigid, defined geometries into a peptide backbone.[3][4]

The specific stereoisomer, (3S,6R)-6-methylpiperidin-3-ol hydrochloride, offers a unique combination of features for the discerning medicinal chemist. The defined stereochemistry at the C3 and C6 positions provides a scaffold to precisely orient pharmacophoric groups in three-dimensional space. The hydroxyl group offers a versatile handle for further functionalization or can act as a hydrogen bond donor/acceptor, while the methyl group can provide beneficial steric interactions or enhance binding affinity. This application note provides a detailed guide for researchers on the practical incorporation of this valuable building block into peptidomimetic structures, covering protecting group strategies, coupling protocols, and conformational considerations.

Core Principles and Strategic Considerations

The incorporation of (3S,6R)-6-methylpiperidin-3-ol into a peptide sequence can be approached in two primary ways: as a surrogate for a single amino acid or as a component of a dipeptide isostere, often to induce a β-turn-like conformation.[2][5] The choice of strategy will dictate the specific synthetic route and the point of attachment.

Protecting Group Strategy: A Critical First Step

Given the bifunctional nature of (3S,6R)-6-methylpiperidin-3-ol (a secondary amine and a secondary alcohol), a robust and orthogonal protecting group strategy is paramount to prevent unwanted side reactions during peptide synthesis.[6][7][8][9][10]

Table 1: Recommended Protecting Groups for (3S,6R)-6-methylpiperidin-3-ol

Functional GroupRecommended Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonality
Piperidine Nitrogen tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl in Dioxane)Stable to base and hydrogenolysis
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Stable to acid and base
Hydroxyl Group tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)Labile to acid, stable to base
Benzyl etherBnBenzyl bromide (BnBr), NaHHydrogenolysis (H₂, Pd/C)Stable to acid and base

For most standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows, the recommended strategy is to protect the piperidine nitrogen with a Boc group. The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection and can be removed concomitantly with the side-chain protecting groups and cleavage from the resin using a strong acid cocktail (e.g., TFA-based).[7] The hydroxyl group can often be left unprotected if the subsequent coupling reactions are performed under carefully controlled conditions with efficient coupling reagents that minimize O-acylation. However, for maximum security, protection with a TBDMS group is advisable.

Experimental Protocols

The following protocols are designed to be adaptable to standard laboratory settings and are based on established methodologies in peptide synthesis.[11][12][13]

Protocol 1: N-Boc Protection of (3S,6R)-6-methylpiperidin-3-ol hydrochloride

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial first step before its incorporation into a peptide chain.

Materials:

  • (3S,6R)-6-methylpiperidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend (3S,6R)-6-methylpiperidin-3-ol hydrochloride (1.0 eq) in DCM in a round-bottom flask.

  • Add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Workflow for N-Boc Protection

start Start with (3S,6R)-6-methylpiperidin-3-ol HCl step1 Suspend in DCM start->step1 step2 Add Base (NaHCO3 or TEA) step1->step2 step3 Add (Boc)2O in DCM step2->step3 step4 Stir 12-18h at RT step3->step4 step5 Work-up (Quench, Extract, Dry) step4->step5 end N-Boc Protected Product step5->end start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Pre-activate Carboxyl (HATU/DIPEA in DMF) wash1->activation coupling Add N-Boc-Piperidinol Agitate 2-4h activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage end Final Peptidomimetic cleavage->end

Caption: General Solid-Phase Coupling Workflow.

Protocol 3: Incorporation via Reductive Amination

This protocol describes the incorporation of the piperidine moiety at the N-terminus of a peptide via reductive amination of the deprotected N-terminal amine with a suitable ketone precursor of the piperidine. For this specific building block, a more direct approach is N-alkylation of the peptide's N-terminal amine with a suitably activated derivative of the piperidine. However, the following is a general protocol for reductive amination that can be adapted.

Materials:

  • Peptide-resin with a free N-terminal amine

  • A ketone analog of (3S,6R)-6-methylpiperidin-3-ol (e.g., (R)-6-methylpiperidin-3-one)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Pyridine-Borane complex [4]* Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin (with a free N-terminal amine) in DCM or DCE.

  • Add the ketone (e.g., (R)-6-methylpiperidin-3-one) (5-10 eq) and a catalytic amount of acetic acid.

  • Agitate the mixture for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (5-10 eq) in portions to the reaction mixture.

  • Agitate the reaction at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the free amine.

  • Once complete, wash the resin thoroughly with DCM, DMF, and methanol.

  • The resulting N-alkylated peptidomimetic can then be cleaved from the resin.

Conformational Impact and Design Rationale

The rigid, chair-like conformation of the piperidine ring is central to its function as a conformational constraint in peptidomimetics. [14]The specific (3S,6R) stereochemistry of 6-methylpiperidin-3-ol dictates the spatial orientation of the substituents and, consequently, the overall shape of the resulting peptidomimetic.

  • β-Turn Induction: When incorporated as a dipeptide isostere, the piperidine ring can effectively mimic the backbone torsion angles of a β-turn. [5][15]The defined stereocenters at C3 and C6 pre-organize the attached peptide fragments into a turn-like conformation, which is often crucial for receptor binding.

  • Side-Chain Mimicry: The hydroxyl and methyl groups can be considered as mimics of amino acid side chains. For instance, the hydroxyl group could mimic the side chain of serine or threonine, while the methyl group could mimic that of alanine or valine. This allows for the presentation of key pharmacophoric elements in a conformationally restricted manner.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[15]
Molecular Weight 151.63 g/mol [15]
CAS Number 2126144-54-3[15]

Conclusion and Future Perspectives

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a powerful and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its successful incorporation requires a careful and strategic approach to protecting group chemistry and the selection of appropriate coupling or alkylation conditions. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this unique chiral scaffold in their drug discovery programs. The ability to rigidly control the three-dimensional presentation of pharmacophores makes this and related piperidine derivatives invaluable tools in the rational design of next-generation therapeutics.

References

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  • Indian Academy of Sciences. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Semantic Scholar. (n.d.). Nucleoside N-acylation with active derivatives of amino acids. Retrieved from [Link]

  • SciSpace. (n.d.). N-Terminal Protein Modification Using Simple Aminoacyl Transferase Substrates. Retrieved from [Link]

  • GenScript. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((3R,6S)-6-Methylpiperidin-3-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • PMC. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Retrieved from [Link]

  • DSpace@MIT. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Retrieved from [Link]

  • Thieme. (n.d.). 6.8 Synthesis of Cyclic Peptides. Retrieved from [Link]

  • Frontiers. (2025). Linear and conformational epitopes of vicilin-buried peptides as a model for improved nut allergy diagnostics. Retrieved from [Link]

  • PubMed. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Retrieved from [Link]

  • PMC. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

Sources

Application

Application Note: N-Protection Strategies for (3S,6R)-6-Methylpiperidin-3-ol Hydrochloride

This Application Note and Protocol guide details N-protection strategies for (3S,6R)-6-methylpiperidin-3-ol hydrochloride . It is designed for researchers in medicinal chemistry, particularly those working on Janus Kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details N-protection strategies for (3S,6R)-6-methylpiperidin-3-ol hydrochloride . It is designed for researchers in medicinal chemistry, particularly those working on Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) where this scaffold is a critical chiral intermediate.

Introduction & Strategic Analysis

The (3S,6R)-6-methylpiperidin-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors. The presence of the C6-methyl group and the C3-hydroxyl group creates a unique stereochemical and steric environment that demands specific handling during N-functionalization.

Structural Challenges
  • Steric Hindrance (The "Alpha Effect"): The methyl group at the C6 position is

    
     to the nitrogen atom. Unlike simple piperidines, this substituent creates significant steric bulk around the nucleophilic nitrogen. This can retard reaction rates with bulky electrophiles (e.g., 
    
    
    
    , Fmoc-OSu).
  • Salt Neutralization: The starting material is supplied as a hydrochloride salt ($ \text{R}_2\text{NH}_2^+ \cdot \text{Cl}^- $). Successful protection requires in situ neutralization to liberate the free amine without promoting racemization or side reactions.

  • Chemoselectivity (N vs. O): While amines are generally more nucleophilic than alcohols, the steric hindrance at N1 combined with the unhindered nature of the C3-hydroxyl group can lead to competitive O-acylation if reaction conditions (temperature, base strength) are not strictly controlled.

Decision Matrix for Protecting Group Selection
FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility General solution-phase synthesis; acid-labile.Orthogonal to acid-labile groups; cleaved by hydrogenolysis.Solid-phase synthesis (SPPS); base-labile.
Reagent

(Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)Fmoc-OSu (Fmoc N-hydroxysuccinimide ester)
Steric Sensitivity High.

is bulky; reaction may be slow.
Medium. Cbz-Cl is less bulky but highly reactive.High. Fluorenyl group is massive.
Risk of O-Reaction Low (requires DMAP/forcing conditions).Medium (if pH > 10).Low (if using Fmoc-OSu).
Removal TFA or HCl/Dioxane.

or HBr/AcOH.
Piperidine/DMF (20%).

Experimental Protocols

Protocol A: N-Boc Protection (Schotten-Baumann Conditions)

Recommended for scale-up and general intermediate synthesis.

Rationale: The biphasic system (Water/THF) with an inorganic base is ideal for hydrochloride salts. The water dissolves the salt, and the base liberates the amine, which then partitions to the organic interface to react with


. This method suppresses O-acylation by keeping the pH controlled.
Materials
  • (3S,6R)-6-methylpiperidin-3-ol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 eq)
    
  • Sodium Hydroxide (NaOH) (2.5 eq) or Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvents: Tetrahydrofuran (THF) and Water (

    
    )
    
Step-by-Step Procedure
  • Salt Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3S,6R)-6-methylpiperidin-3-ol HCl (10 mmol, 1.51 g) in water (15 mL).

  • Basification: Cool the solution to 0°C (ice bath). Slowly add NaOH (25 mmol, 1.0 g dissolved in 5 mL water) or solid

    
    .
    
    • Note: 1.0 eq of base neutralizes the HCl; the remaining 1.5 eq acts as the acid scavenger for the reaction.

  • Reagent Addition: Dissolve

    
     (11 mmol, 2.40 g) in THF (20 mL). Add this solution dropwise to the aqueous amine mixture over 15 minutes at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.

    • Validation: Monitor by TLC (stain with ninhydrin or PMA). The starting material (polar, baseline) should disappear, replaced by a less polar spot (

      
       in 50% EtOAc/Hex).
      
  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

    • Extract the remaining aqueous phase with Ethyl Acetate (

      
       mL).
      
    • Critical Step: Wash the combined organics with 5% citric acid (to remove unreacted amine) followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, purify via silica gel chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Protocol B: N-Cbz Protection (Low-Temperature Acylation)

Recommended when acid-sensitive functional groups will be introduced later.

Rationale: Benzyl chloroformate is highly reactive. To prevent reaction with the C3-hydroxyl group, the temperature must be kept low, and the base equivalents strictly monitored.

Materials
  • (3S,6R)-6-methylpiperidin-3-ol HCl (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)

  • Sodium Bicarbonate (

    
    ) (3.0 eq)
    
  • Solvents: Acetone/Water (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve the amino alcohol HCl salt (10 mmol) and

    
     (30 mmol) in a mixture of Water (20 mL) and Acetone (20 mL).
    
  • Cooling: Cool the suspension to -5°C to 0°C using an ice/salt bath.

  • Addition: Add Cbz-Cl (10.5 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Do not let the temperature rise above 5°C.

    • Mechanistic Insight: At low temperatures, the activation energy barrier for N-acylation is crossed, but the barrier for O-acylation (which produces a carbonate) is not, ensuring chemoselectivity.

  • Completion: Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.

  • Quench & Workup:

    • Concentrate to remove acetone.

    • Extract with DCM or EtOAc.

    • Wash with 1N HCl (cold) and Brine.

    • Dry and concentrate.[1]

Visualization of Workflows

Reaction Logic & Pathway

The following diagram illustrates the critical decision points and chemical pathways for protecting this specific scaffold.

N_Protection_Strategy Start (3S,6R)-6-methylpiperidin-3-ol HCl (Starting Material) Neutralization Neutralization Strategy (Liberate Free Amine) Start->Neutralization Dissolve in H2O Choice Select Protecting Group Neutralization->Choice Free Base Formed (in situ) Boc_Path Boc Protection ((Boc)2O, NaOH, THF/H2O) Choice->Boc_Path General Use Cbz_Path Cbz Protection (Cbz-Cl, NaHCO3, Acetone/H2O) Choice->Cbz_Path Acid Sensitive Route Fmoc_Path Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) Choice->Fmoc_Path Solid Phase Route Check_Sterics Check Steric Hindrance (C6-Me) Increase Time/Temp if needed Boc_Path->Check_Sterics Cbz_Path->Check_Sterics Fmoc_Path->Check_Sterics Product_Boc N-Boc Product (Acid Labile) Check_Sterics->Product_Boc Workup Product_Cbz N-Cbz Product (H2/Pd Labile) Check_Sterics->Product_Cbz Workup Product_Fmoc N-Fmoc Product (Base Labile) Check_Sterics->Product_Fmoc Workup

Caption: Workflow logic for selecting and executing N-protection on the hindered 6-methylpiperidin-3-ol scaffold.

Analytical Data & Troubleshooting

Expected Analytical Properties

Upon successful protection, the physical and spectral properties will shift distinctively.

ParameterStarting Material (HCl Salt)N-Boc ProductN-Cbz Product
Physical State White crystalline solidWhite to off-white solid/oilColorless oil or solid
Solubility Water, MethanolDCM, EtOAc, THFDCM, EtOAc
1H NMR (DMSO/CDCl3) NH protons broad/downfield1.45 ppm (s, 9H) for t-Bu5.1 ppm (s, 2H) for

Mass Spec (ESI)



Troubleshooting Guide

Issue 1: Low Conversion after 6 hours (Boc Protection)

  • Cause: The C6-methyl group provides steric bulk, hindering the approach of the bulky

    
     electrophile.
    
  • Solution:

    • Increase temperature to 35°C (mild heating).

    • Add 5-10 mol% of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Warning: DMAP increases the risk of O-Boc formation; monitor carefully.

    • Increase reaction time to 16-24 hours.

Issue 2: Formation of O-protected side product

  • Cause: pH too high (>12) or temperature too high during reagent addition.

  • Solution:

    • Use

      
       instead of NaOH to buffer pH around 8-9.
      
    • Ensure temperature is 0°C during addition.

    • Rescue: If O-protection occurs (e.g., N,O-di-Boc), treat the crude mixture with

      
       in Methanol at room temperature for 1 hour. This selectively cleaves the carbonate (O-Boc) while leaving the carbamate (N-Boc) intact.
      

References

  • Pfizer Inc. (2010).[2] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.[3]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Sigma-Aldrich. (2025). Product Specification: 3-methylpiperidin-3-ol hydrochloride.

  • BenchChem. (2025).[1] Application Notes: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

  • Beilstein Institute. (2013). Synthesis of Boc- and Cbz-protected amines: Experimental Procedures. Beilstein Journal of Organic Chemistry.

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Method

Scalable manufacturing process for (3S,6R)-6-methylpiperidin-3-ol hydrochloride

An Application Note and Scalable Manufacturing Protocol for (3S,6R)-6-methylpiperidin-3-ol Hydrochloride Authored by: A Senior Application Scientist Introduction (3S,6R)-6-methylpiperidin-3-ol hydrochloride is a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Scalable Manufacturing Protocol for (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

Authored by: A Senior Application Scientist

Introduction

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. The precise stereochemical arrangement of the methyl and hydroxyl groups on the piperidine ring is often critical for the biological activity and selectivity of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, scalable, and stereocontrolled manufacturing process for this intermediate is of paramount importance in drug development and commercial production.

This document provides a comprehensive guide to a scalable synthetic route for (3S,6R)-6-methylpiperidin-3-ol hydrochloride, designed for researchers, scientists, and drug development professionals. The described process prioritizes stereoselectivity, operational simplicity, and the use of readily available starting materials, making it amenable to large-scale production.

Overall Synthetic Strategy

The selected synthetic approach is a multi-step process commencing from the commercially available and cost-effective starting material, 2-methyl-5-hydroxypyridine. The core of this strategy lies in a highly stereoselective catalytic hydrogenation of a protected pyridine derivative to establish the desired trans relationship between the C6-methyl and C3-hydroxyl groups.

The overall workflow can be visualized as follows:

Overall_Synthetic_Workflow Start 2-Methyl-5-hydroxypyridine Step1 Step 1: O-Benzylation (Protection) Start->Step1 Intermediate1 5-(Benzyloxy)-2-methylpyridine Step1->Intermediate1 Step2 Step 2: N-Alkylation (Pyridinium Salt Formation) Intermediate1->Step2 Intermediate2 Pyridinium Salt Intermediate Step2->Intermediate2 Step3 Step 3: Asymmetric Hydrogenation Intermediate2->Step3 Intermediate3 (3S,6R)-5-(Benzyloxy)-2-methylpiperidine Step3->Intermediate3 Step4 Step 4: Deprotection (Hydrogenolysis) Intermediate3->Step4 Intermediate4 (3S,6R)-6-Methylpiperidin-3-ol Step4->Intermediate4 Step5 Step 5: Salt Formation Intermediate4->Step5 End (3S,6R)-6-Methylpiperidin-3-ol Hydrochloride Step5->End

Caption: Overall synthetic workflow for (3S,6R)-6-methylpiperidin-3-ol hydrochloride.

Detailed Protocols and Scientific Rationale

Step 1: Protection of the Hydroxyl Group - O-Benzylation

Rationale: The hydroxyl group of 2-methyl-5-hydroxypyridine is protected as a benzyl ether to prevent its interference with the subsequent N-alkylation and hydrogenation steps. The benzyl group is chosen for its stability under the conditions of the next steps and its facile removal via hydrogenolysis in the final deprotection step.

Protocol:

  • Materials and Reagents:

    • 2-Methyl-5-hydroxypyridine

    • Benzyl chloride (BnCl)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Deionized water

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate in anhydrous acetone in a suitable reactor, add 2-methyl-5-hydroxypyridine.

    • Heat the mixture to a gentle reflux.

    • Slowly add benzyl chloride to the refluxing mixture over a period of 1-2 hours.

    • Maintain the reflux for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 5-(benzyloxy)-2-methylpyridine.

Step 2: Formation of the Pyridinium Salt

Rationale: The pyridine ring is activated towards reduction by N-alkylation to form a pyridinium salt. This also enhances the substrate's solubility in the solvents typically used for hydrogenation. A simple alkylating agent like methyl iodide is suitable for this purpose.

Protocol:

  • Materials and Reagents:

    • 5-(Benzyloxy)-2-methylpyridine

    • Methyl iodide (MeI)

    • Acetonitrile, anhydrous

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-methylpyridine in anhydrous acetonitrile in a reactor.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add methyl iodide to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. A precipitate of the pyridinium salt will form.

    • Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to yield the pyridinium iodide salt.

Step 3: Asymmetric Hydrogenation

Rationale: This is the crucial stereochemistry-defining step. The pyridinium salt is reduced using a chiral rhodium catalyst. The choice of the chiral phosphine ligand is critical for achieving high diastereoselectivity and enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is a well-established method for the synthesis of chiral piperidines.[1]

Asymmetric_Hydrogenation cluster_0 Asymmetric Hydrogenation Pyridinium Pyridinium Salt Product (3S,6R)-5-(Benzyloxy)-2-methylpiperidine Pyridinium->Product Stereoselective Reduction H2 H₂ (Hydrogen Gas) H2->Product Catalyst [Rh(COD)Cl]₂ + Chiral Ligand (e.g., (S,S)-Me-DuPhos) Catalyst->Product Solvent Methanol Solvent->Product

Caption: Key transformation: Asymmetric hydrogenation of the pyridinium salt.

Protocol:

  • Materials and Reagents:

    • Pyridinium iodide salt from Step 2

    • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

    • Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos)

    • Methanol, degassed

    • Hydrogen gas (H₂)

  • Procedure:

    • In an inert atmosphere (glovebox or under argon), charge a high-pressure reactor with [Rh(COD)Cl]₂ and the chiral phosphine ligand.

    • Add degassed methanol and stir to form the catalyst solution.

    • In a separate vessel, dissolve the pyridinium iodide salt in degassed methanol.

    • Transfer the substrate solution to the reactor.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-48 hours. Monitor the reaction for hydrogen uptake and by HPLC analysis of aliquots.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure. The crude product can be taken to the next step without extensive purification.

Step 4: Deprotection via Hydrogenolysis

Rationale: The benzyl protecting group is removed by catalytic hydrogenolysis. This reaction is clean and typically high-yielding. The same catalyst used for the hydrogenation of the pyridine ring can sometimes be used, or a standard palladium on carbon (Pd/C) catalyst can be employed.

Protocol:

  • Materials and Reagents:

    • Crude (3S,6R)-5-(benzyloxy)-2-methylpiperidine from Step 3

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the crude product from the previous step in methanol.

    • Carefully add 10% Pd/C to the solution in a hydrogenation reactor.

    • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude (3S,6R)-6-methylpiperidin-3-ol.

Step 5: Formation of the Hydrochloride Salt

Rationale: The final free base is converted to its hydrochloride salt to improve its stability, crystallinity, and ease of handling. This is a standard procedure for amine-containing pharmaceutical intermediates.

Protocol:

  • Materials and Reagents:

    • Crude (3S,6R)-6-methylpiperidin-3-ol from Step 4

    • Isopropanol (IPA)

    • Hydrochloric acid (concentrated or as a solution in IPA)

    • Diethyl ether or MTBE (as an anti-solvent)

  • Procedure:

    • Dissolve the crude (3S,6R)-6-methylpiperidin-3-ol in isopropanol.

    • Cool the solution to 0-5 °C.

    • Slowly add a stoichiometric amount of hydrochloric acid (as a solution in isopropanol is preferred for better control) while stirring.

    • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the slow addition of an anti-solvent like diethyl ether or MTBE.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

    • Collect the solid product by filtration, wash with a cold mixture of IPA and the anti-solvent, and dry under vacuum at a temperature not exceeding 40 °C.

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: In the asymmetric hydrogenation step, the catalyst loading should be optimized to balance reaction rate, cost, and stereoselectivity.

  • Solvent Selection: While methanol is a common choice for hydrogenation, other solvents should be evaluated for improved solubility, reaction kinetics, and ease of work-up on a large scale.

  • Hydrogen Pressure and Temperature: These parameters in the hydrogenation and deprotection steps should be carefully controlled to ensure complete reaction without promoting side reactions.

  • Crystallization and Purification: The final salt formation and crystallization step is critical for achieving the desired purity profile. The choice of solvent/anti-solvent system and the cooling profile should be optimized to control crystal size and morphology, which can impact filtration and drying characteristics.

  • Safety: The use of hydrogen gas under pressure requires appropriate safety-engineered equipment and procedures. Methyl iodide is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

Data Summary

StepKey TransformationTypical YieldKey Parameters
1O-Benzylation>90%Reflux in acetone
2Pyridinium Salt Formation>95%Room temperature in acetonitrile
3Asymmetric Hydrogenation>85%50-100 psi H₂, 25-40 °C, Chiral Rh catalyst
4Deprotection>95%50 psi H₂, Room temperature, Pd/C
5Salt Formation>90%0-5 °C, IPA/anti-solvent

References

  • Bhattacharjee, D. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals2023 , 16(2), 279. [Link]

  • Lemire, A.; Charette, A. B. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. Org. Lett.2005 , 7(13), 2747-2750. [Link]

  • Mishra, S.; Karabiyikoglu, S.; Fletcher, S. P. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145(25), 14221–14226. [Link]

  • PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat. Catal.2022 , 5, 914-922. [Link]

  • Chaiyen, P. et al. Thermodynamics and Reduction Kinetics Properties of 2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase. Biochemistry1997 , 36(8), 2214–2223. [Link]

Sources

Application

Application Note: Chemoselective Amide Coupling of (3S,6R)-6-methylpiperidin-3-ol HCl with Carboxylic Acids

Executive Summary & Mechanistic Rationale (3S,6R)-6-methylpiperidin-3-ol is a highly valuable chiral cyclic amino alcohol scaffold frequently utilized in modern drug discovery. Because it is typically supplied as a hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3S,6R)-6-methylpiperidin-3-ol is a highly valuable chiral cyclic amino alcohol scaffold frequently utilized in modern drug discovery. Because it is typically supplied as a hydrochloride (HCl) salt, its utilization in coupling reactions requires precise stoichiometric control of organic bases.

The primary challenge when coupling this substrate with carboxylic acids is chemoselectivity . The molecule presents two competing nucleophilic sites: a secondary amine within the piperidine ring and a secondary hydroxyl group. Amide bond formation (N-acylation) generally dominates over esterification (O-acylation) due to the higher energy and nucleophilicity of the nitrogen lone pair compared to the oxygen lone pair[1]. However, the secondary nature of the piperidine amine introduces steric hindrance, which can slow down N-acylation kinetics. If the carboxylic acid is over-activated, or if the reaction is subjected to extended heating, competitive O-acylation or double-acylation can occur.

By strategically selecting the coupling reagent and base, chemists can establish strict kinetic control, driving >98% chemoselective N-acylation without the need for transient hydroxyl protecting groups.

Reagent Selection & Quantitative Data

Choosing the optimal coupling reagent depends entirely on the electronic and stereochemical nature of the carboxylic acid partner:

  • HATU / DIPEA: Generates a highly reactive OAt-ester. It is the reagent of choice for sterically hindered or unreactive carboxylic acids, offering exceptionally fast kinetics[2].

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) generates an acyloxyphosphonium intermediate. When paired with pyridine, it suppresses oxazolone formation, making it the gold standard for coupling epimerization-prone (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -chiral) carboxylic acids.
    
Table 1: Comparison of Coupling Conditions for (3S,6R)-6-methylpiperidin-3-ol HCl
ParameterProtocol A (HATU / DIPEA)Protocol B (T3P / Pyridine)Standard (EDC / HOBt)
Kinetics Very Fast (< 2 hours)Moderate (4 - 12 hours)Slow (12 - 24 hours)
Chemoselectivity (N vs O) > 95:5> 99:1~ 90:10
Epimerization Risk ModerateVery LowLow to Moderate
Byproduct Removal Chromatography often neededSimple aqueous extractionAqueous extraction
Best Application Hindered / Standard acids

-Chiral / Sensitive acids
Cost-sensitive scale-up

Workflow & Decision Matrix

Workflow Start Substrates: Carboxylic Acid + (3S,6R)-6-methylpiperidin-3-ol HCl Decision Is the Carboxylic Acid Epimerization-Prone? Start->Decision PathA Protocol A: HATU / DIPEA (Fast Kinetics, Standard Acids) Decision->PathA No PathB Protocol B: T3P / Pyridine (Low Epimerization, Scalable) Decision->PathB Yes IntA Intermediate: Active OAt Ester PathA->IntA IntB Intermediate: Acyloxyphosphonium Ion PathB->IntB Product Chemoselective N-Acylated Amide (>98% Selectivity) IntA->Product Kinetic Control (N-Attack) IntB->Product Kinetic Control (N-Attack) Workup Aqueous Workup & Product Isolation Product->Workup

Decision matrix and mechanistic workflow for chemoselective amide coupling.

Experimental Protocols

Protocol A: High-Throughput Chemoselective Coupling (HATU / DIPEA)

Causality & Design: HATU is utilized for its rapid activation profile[2]. Because the substrate is an HCl salt, 1.0 equivalent of DIPEA is consumed immediately to generate the free base. An additional 2.0 equivalents are required to neutralize the acidic byproducts of the HATU coupling mechanism. Pre-mixing the amino alcohol with base ensures the amine is fully available for nucleophilic attack before the highly reactive OAt-ester degrades.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (1.5 eq, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to form the active OAt-ester.

  • Substrate Neutralization: In a separate vial, suspend (3S,6R)-6-methylpiperidin-3-ol HCl (1.05 eq, 1.05 mmol) in DMF (2.0 mL) and add DIPEA (1.5 eq, 1.5 mmol). Sonicate briefly until a clear solution forms (liberating the free amine).

  • Coupling: Add the free-based amino alcohol solution dropwise to the activated acid mixture at 0 °C to prevent exothermic degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Low-Epimerization Coupling (T3P / Pyridine)

Causality & Design: For carboxylic acids with sensitive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-stereocenters, traditional reagents like HATU can cause racemization via an oxazolone intermediate[1]. T3P, combined with pyridine, suppresses this pathway entirely. Pyridine acts as both a mild base and a nucleophilic catalyst. T3P generates completely water-soluble byproducts, making this protocol ideal for scale-up and late-stage drug development[3].

Step-by-Step Methodology:

  • Preparation: Charge a flask with the Carboxylic Acid (1.0 eq, 1.0 mmol) and (3S,6R)-6-methylpiperidin-3-ol HCl (1.05 eq, 1.05 mmol) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL).

  • Base Addition: Add Pyridine (3.0 eq, 3.0 mmol) to the suspension. Stir for 10 minutes at room temperature to liberate the free amine.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq, 1.5 mmol). Critical Note: T3P must be added last to prevent premature activation and side reactions[3].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1N aqueous HCl (5 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). The T3P byproducts are entirely water-soluble and will partition into the aqueous layer[4]. Dry the organic layer over Na₂SO₄, filter, and concentrate.

System Self-Validation & Troubleshooting

To ensure the integrity of the protocol and confirm that chemoselectivity was maintained, the following analytical validations must be performed on the crude product:

  • Mass Spectrometry (LC-MS): Both the desired amide and the undesired ester byproduct will exhibit the exact same

    
     mass. However, the amide will typically elute later on a reverse-phase C18 column due to the exposed, more polar hydroxyl group in the amide product versus the exposed basic amine in the ester byproduct.
    
  • NMR Spectroscopy (¹H NMR): The definitive proof of N-acylation is the chemical shift of the proton at the C3 position (the proton

    
     to the hydroxyl group). In the N-acylated product, this proton resonates upfield around 3.5–4.0 ppm . If O-acylation (esterification) has occurred, this proton will shift significantly downfield to ~4.8–5.2 ppm  due to the strong deshielding effect of the ester carbonyl. Furthermore, the amide product will often display rotamers (broadened or doubled peaks for the piperidine ring protons) at room temperature, which is a hallmark of tertiary amides.
    

References

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Tofacitinib Analogs Utilizing (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

Executive Summary & Scientific Context Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family, has emerged as a cornerstone therapy for autoimmune disorders like rheumatoid arthritis.[1][2] Its chemical archite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family, has emerged as a cornerstone therapy for autoimmune disorders like rheumatoid arthritis.[1][2] Its chemical architecture, featuring a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically defined (3R,4R)-4-methyl-3-(methylamino)piperidine moiety, is crucial for its biological activity.[3][4] The exploration of structural analogs is a fundamental aspect of medicinal chemistry, aimed at refining pharmacological profiles, enhancing target selectivity, and exploring new intellectual property landscapes.

This guide provides a comprehensive and technically detailed protocol for the synthesis of novel Tofacitinib analogs, starting from the chiral building block, (3S,6R)-6-methylpiperidin-3-ol hydrochloride. The use of this specific stereoisomer, which differs from the one present in Tofacitinib, offers a strategic entry into a new chemical space of diastereomeric analogs. By elucidating the structure-activity relationships (SAR) of these novel compounds, researchers can gain deeper insights into the pharmacophore of JAK inhibitors.

The synthetic strategy herein is built upon established and robust chemical transformations, including protecting group manipulations, the Mitsunobu reaction for the key C-N bond formation, and a final amidation to install the cyanoacetyl group. Each step has been designed to be high-yielding and amenable to scale-up, with detailed explanations of the underlying chemical principles to empower the researcher with a thorough understanding of the process.

Retrosynthetic Analysis & Strategic Overview

The synthesis of Tofacitinib analogs from (3S,6R)-6-methylpiperidin-3-ol hydrochloride can be logically planned through a retrosynthetic approach. The final target analog is disconnected at the piperidine nitrogen-cyanoacetyl bond and the piperidine nitrogen-pyrrolopyrimidine bond.

G cluster_main Retrosynthetic Pathway for Tofacitinib Analog target Tofacitinib Analog ((3S,6R)-stereoisomer) intermediate1 N-deprotected piperidine-pyrrolopyrimidine target->intermediate1 Amidation reagent1 Cyanoacetic acid derivative target->reagent1 intermediate2 Protected piperidine-pyrrolopyrimidine intermediate1->intermediate2 Deprotection intermediate3 Protected (3S,6R)-6-methylpiperidin-3-ol intermediate2->intermediate3 Mitsunobu Coupling starting_material2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate2->starting_material2 Mitsunobu Coupling starting_material1 (3S,6R)-6-methylpiperidin-3-ol HCl intermediate3->starting_material1 N-protection G cluster_workflow Synthetic Workflow start (3S,6R)-6-methylpiperidin-3-ol HCl step1 Boc Protection (Boc)₂O, TEA, DCM start->step1 intermediate1 Boc-protected piperidinol step1->intermediate1 step2 Mitsunobu Coupling PPh₃, DIAD, THF 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Boc Deprotection TFA or HCl in Dioxane intermediate2->step3 intermediate3 Secondary Amine Intermediate step3->intermediate3 step4 Amidation Cyanoacetic acid, Coupling Agent (e.g., HATU) intermediate3->step4 final_product Final Tofacitinib Analog step4->final_product

Sources

Application

Application Note: Catalytic Hydrogenation of 6-Methylpyridin-3-ol to Chiral Piperidines

Strategic Overview & Chemical Context The reduction of substituted pyridines to piperidines is a fundamental transformation in medicinal chemistry. Specifically, the conversion of 6-methylpyridin-3-ol (5-hydroxy-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The reduction of substituted pyridines to piperidines is a fundamental transformation in medicinal chemistry. Specifically, the conversion of 6-methylpyridin-3-ol (5-hydroxy-2-methylpyridine) to 6-methylpiperidin-3-ol generates a highly valuable saturated heterocyclic scaffold with two contiguous stereocenters (C3 and C6). Achieving high diastereoselectivity (dr) and enantioselectivity (ee) while preventing the degradation of the delicate hydroxyl moiety requires precise control over the catalytic microenvironment.

This guide details two orthogonal methodologies: a robust heterogeneous diastereoselective reduction for racemic cis-isomer synthesis, and a state-of-the-art homogeneous enantioselective reduction for the direct synthesis of chiral (3S,6S)-6-methylpiperidin-3-ol.

Mechanistic Causality & Reaction Design

To successfully hydrogenate 6-methylpyridin-3-ol, three distinct chemical challenges must be overcome through rational reaction design:

A. Mitigating Catalyst Poisoning via Substrate Activation

Pyridine rings are potent σ-donors. The lone electron pair on the nitrogen atom strongly coordinates to the active sites of transition metal catalysts, effectively poisoning them and halting the catalytic cycle.

  • The Solution: The addition of Brønsted acids (e.g., acetic acid, H₃PO₄) or Lewis acids/halogens (e.g., I₂) converts the neutral pyridine into a pyridinium ion. This protonation/activation drastically reduces the electron density on the nitrogen, weakening its coordination to the metal and restoring catalyst turnover[1].

B. Suppressing C-OH Hydrogenolysis

The hydroxyl group at the C3 position is highly susceptible to deoxygenation (hydrogenolysis) under high-pressure reductive conditions, which would yield the undesired 2-methylpiperidine by-product.

  • The Solution: Catalyst selection is critical. Palladium (Pd/C) is notorious for cleaving allylic and benzylic-like C-O bonds and must be avoided. Instead, Ruthenium (Ru/C) or Rhodium (Rh/Al₂O₃) are selected, as they exhibit potent ring-reduction activity with minimal hydrogenolysis side-reactions, especially when operated at lower temperatures in acidic media[2].

C. Enantiocontrol via Outer-Sphere Interactions

In homogeneous asymmetric hydrogenation, achieving high enantiomeric excess requires a rigid transition state.

  • The Solution: An Iridium-based catalyst system, such as [Ir(COD)Cl]₂, is paired with a chiral bisphosphine ligand (e.g., (R)-SegPhos). The critical additive, I₂, acts as a bridge between the Iridium center and the pyridinium substrate. This forms a highly organized, face-selective chiral pocket that dictates the trajectory of hydride delivery, ensuring exceptional enantioselectivity and cis-diastereoselectivity[3],[4].

Reaction Pathways Visualization

G cluster_0 Heterogeneous Pathway (Diastereoselective) cluster_1 Homogeneous Pathway (Enantioselective) S 6-Methylpyridin-3-ol (Prochiral Substrate) Cat1 Ru/C or Rh/Al2O3 + Brønsted Acid (Prevents Catalyst Poisoning) S->Cat1 H2 (50 bar), 60 °C Cat2 [Ir(COD)Cl]2 + Chiral Ligand + I2 (Face-Selective Hydride Transfer) S->Cat2 H2 (30 bar), 25 °C Prod1 Racemic cis-6-Methylpiperidin-3-ol (dr > 95:5) Cat1->Prod1 Syn-Addition Prod2 Chiral (3S,6S)-6-Methylpiperidin-3-ol (ee > 92%, dr > 95:5) Cat2->Prod2 Asymmetric Induction

Fig 1: Catalytic pathways for the reduction of 6-methylpyridin-3-ol to piperidine derivatives.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the two divergent synthetic pathways.

ParameterProtocol A: Heterogeneous (Diastereoselective)Protocol B: Homogeneous (Enantioselective)
Catalyst 5% Ru/C or 5% Rh/Al₂O₃ (5 mol%)[Ir(COD)Cl]₂ (1.0 mol%) + (R)-SegPhos (2.2 mol%)
Additive Glacial Acetic Acid (Solvent/Reactant)I₂ (10 mol%)
H₂ Pressure 50 bar30 bar
Temperature 60 °C25 °C
Reaction Time 12–16 hours24 hours
Conversion > 99%> 95%
Selectivity cis/trans ratio > 95:5 (Racemic)cis/trans > 95:5, ee > 92%
Hydrogenolysis < 2%< 1%

Step-by-Step Experimental Protocols

Protocol A: Heterogeneous Diastereoselective Hydrogenation

This protocol utilizes a robust Ru/C system to yield racemic cis-6-methylpiperidin-3-ol. The acidic environment is non-negotiable for maintaining catalyst activity.

Step 1: Reaction Setup

  • In a well-ventilated fume hood, charge a high-pressure stainless-steel autoclave with 6-methylpyridin-3-ol (10.0 mmol, 1.09 g).

  • Add 20 mL of degassed glacial acetic acid. Causality: Acetic acid serves as both the solvent and the protonating agent to form the pyridinium acetate salt, preventing Ru-catalyst poisoning.

  • Carefully add 5% Ru/C (5 mol% Ru). Safety Note: Dry Ru/C is pyrophoric. Always wet the catalyst with a small amount of solvent under an inert atmosphere before adding it to the bulk mixture.

Step 2: Hydrogenation 4. Seal the autoclave and purge the headspace with N₂ gas three times (pressurize to 10 bar, then vent). 5. Purge with H₂ gas three times, then pressurize the vessel to 50 bar of H₂. 6. Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800 rpm) for 14 hours.

Step 3: Self-Validating In-Process Check 7. Cool the reactor to room temperature and carefully vent the H₂. 8. Extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS or ¹H NMR. Validation Check: The complete disappearance of aromatic pyridine protons (δ 8.1–7.1 ppm) confirms full conversion. If starting material remains, re-pressurize and stir for an additional 4 hours. Do not proceed to workup if intermediate tetrahydropyridines are present, as they co-elute during purification.

Step 4: Workup & Isolation 9. Filter the crude mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with methanol (2 × 10 mL). 10. Concentrate the filtrate in vacuo. Neutralize the resulting acetate salt by adding saturated aqueous Na₂CO₃ until the pH reaches 10. 11. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the racemic cis-6-methylpiperidin-3-ol as a pale yellow oil/solid.

Protocol B: Homogeneous Enantioselective Hydrogenation

This protocol leverages an Iridium-SegPhos complex to achieve high enantiomeric excess. Absolute exclusion of oxygen and moisture is critical.

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • Inside an argon-filled glovebox, charge a dry vial with [Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%) and (R)-SegPhos (0.022 mmol, 2.2 mol%).

  • Add 2.0 mL of anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes. The solution will transition to a deep red/orange color, indicating the formation of the active chiral Ir-complex.

Step 2: Substrate Activation 3. To the catalyst solution, add iodine (I₂) (0.1 mmol, 10 mol%). Stir for an additional 10 minutes. Causality: I₂ acts as a bridging activator, essential for locking the substrate into the chiral pocket of the SegPhos ligand. 4. Add 6-methylpyridin-3-ol (1.0 mmol, 109 mg) dissolved in 3.0 mL of a 1:1 mixture of anhydrous toluene/DCM.

Step 3: Asymmetric Hydrogenation 5. Transfer the mixture to a glass-lined high-pressure reactor. Seal and remove from the glovebox. 6. Purge the reactor with H₂ gas three times, then pressurize to 30 bar. 7. Stir the reaction vigorously at 25 °C for 24 hours. Causality: Operating at ambient temperature maximizes the enantiomeric excess by rigidifying the transition state.

Step 4: Self-Validating In-Process Check & Workup 8. Vent the reactor carefully. Take an aliquot for ¹H NMR to confirm the absence of aromatic starting material. 9. Quench the reaction by adding 5 mL of saturated aqueous Na₂CO₃ to neutralize any acidic species and break the Ir-product complex. 10. Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate. 11. Purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH 90:9:1) to yield (3S,6S)-6-methylpiperidin-3-ol. 12. Validation Check: Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column) against the racemic standard generated in Protocol A.

References

  • A Shortcut Route to Close Nitrogen Cycle: Bio-Based Amines Production via Selective Deoxygenation of Chitin Monomers over Ru/C in Acidic Solutions - PMC[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFodqDK3qZk62Ic3_5Xn9UAKgnpeua8Ot0WgxB1dlZqPftKMwLVzJGE7z7saRaiKMAHyOUs-Dv8pxGIeCtZmbGoUKgj60DB0B038H1O102yqAOmEX4uZPoNwmSNv8xa7g-jd-spYtGvTCV-W7E=]
  • Asymmetric hydrogenation of industrially relevant substrates - AIR Unimi[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfAiSxie1voLa_EyTXRBcm01uCvHi0NwkRs4jUiJstT-1x6rHcF4-Rolbrq2sP59Q9_tyT2urDxXLmyziVERXjWb65uPGk8agHGx5wBrSoqkfbhj2BqGNKFT6EKD6B0eLDD_n8gykMSkPmOE_zyhHX4khEqhdYaxZg7YdlIllLfa81kFwvvHdbGg3HgljO_f2e4g==]
  • Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines | Chemistry Letters[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXmdbSVJptdvsSGv7Nt28nUmp8IG6vCsfJYLfxuQ9sIdtSldfb-0odFfSBuVJCAM6iRo3OoccySuV4P8WpeK4ndG_RcTYpJX3sVV6nLsfKXa_gVAE1P4o7Ps_gyVoa0q1lZhJ2-jMlweD0V-PiK8auYLAklIU=]
  • Asymmetric Hydrogenation of Heteroarenes and Arenes | Chemical Reviews[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDWGNUBdrJkR_1e4n6KrQ22CxIEZn9-3aZ4BeLZjS-YKa8bX2AvqyIZzXFPSgjEBvVp5TmEvrPzBUkU8oOPavVpSgYH8JJItNGBbCz65JxZ7dozSGFQtGEPVQwD1V8jj9Be92PSg==]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (3S,6R)-6-methylpiperidin-3-ol synthesis

[1][2][3][4][5] Ticket ID: #EE-OPT-3S6R Subject: Optimization of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1][2][3][4] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Ticket ID: #EE-OPT-3S6R Subject: Optimization of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1][2][3][4]

Executive Summary

The synthesis of (3S,6R)-6-methylpiperidin-3-ol presents a classic stereochemical challenge: establishing two remote chiral centers (C3 and C6) with a specific cis-relationship (1,4-relationship relative to the heteroatom).[5][1][2][3][4] Low enantiomeric excess (ee) in this workflow typically stems from one of two root causes:

  • Poor Face Selectivity during the reduction of the aromatic/ketone precursor.

  • Epimerization of the C6-methyl center during processing.

This guide is structured into Method-Specific Modules . Please navigate to the section matching your current synthetic route.[1][3]

Module A: Asymmetric Hydrogenation (Metal-Catalyzed)

Current Status: You are hydrogenating 6-methylpyridin-3-ol or its salt using Rh, Ru, or Ir catalysts. Common Failure Mode: Low ee (<80%) and poor cis/trans diastereoselectivity.[1][3][4]

The Mechanistic Bottleneck

Direct asymmetric hydrogenation of 3,6-disubstituted pyridines is notoriously difficult because the substituents are distal.[2][3] The chiral information transfer from the catalyst (at the N-coordination site) to the C3 and C6 positions weakens with distance.[4]

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Low ee (<50%) Ligand Mismatch Switch to Josiphos or Walphos class ligands.[5][1][2][3][4] These ferrocenyl ligands create a tighter "chiral pocket" that forces the pyridine to bind in a specific orientation relative to the hydride source.[3]
Low dr (Cis/Trans mix) Product Inhibition / Basicity Add Lewis Acid or Brønsted Acid. Pyridine hydrogenation requires activation of the pyridine ring.[3][4][6] Add 1.05 eq. of HCl or use the pyridinium salt.[3] The protonated species is flatter and binds more rigidly.[3][7]
Racemization over time Over-reduction / Reversibility Lower Temperature (Kinetic Control). Run at 25°C–40°C. High temperatures (60°C+) promote dehydrogenation/re-hydrogenation cycles that scramble stereocenters.[3][4][6]
Advanced Optimization: The "Acid Effect"

In the hydrogenation of 6-methylpyridin-3-ol, the choice of acid additive is the primary lever for dr control.[5][1][2][3]

  • Protocol: Use *Rh(COD)(L)BF4 precursors.[3][4][6]

  • Additive: 10 mol% Sc(OTf)3 or stoichiometric AcOH .[1][3][4]

  • Mechanism: The acid protonates the nitrogen, preventing catalyst poisoning and enforcing a specific binding mode where the catalyst approaches the face opposite to the existing methyl group (if establishing C3 after C6).[4]

Module B: Biocatalytic Synthesis (Enzymatic)

Current Status: You are reducing 6-methylpiperidin-3-one (or an intermediate) using KREDs (Ketoreductases) or IREDs (Imine Reductases). Common Failure Mode: High ee but low yield, or difficulty setting the C6 center.[2][3][6]

The Mechanistic Advantage

Biocatalysis is the superior route for this target.[3][6] A Ketoreductase (KRED) can perform a Dynamic Kinetic Resolution (DKR) if the substrate racemizes at the alpha-position (C2), but here the centers are C3 and C6.[2][4]

  • Note: If you start with racemic 6-methylpiperidin-3-one, a KRED can theoretically resolve the C3 alcohol (yielding 50% max yield of the desired isomer) unless you couple it with a mechanism to racemize the C6 center (difficult) or use an enzyme specific for the whole scaffold.[1][2][4]

Workflow: The "Chemoenzymatic" Route

The most robust path to high ee (3S,6R) is to fix the C6 center first (using chiral pool or resolution) and then use a KRED to set the C3-hydroxyl.[4]

Step-by-Step Protocol:

  • Substrate Prep: Synthesize (R)-6-methylpiperidin-3-one (e.g., from (R)-alanine or via resolution).[5][1][2][3][4]

  • Screening: Screen KRED panels (e.g., Codexis, Johnson Matthey) for (S)-selectivity .[2][3][4][6]

  • Condition Tuning:

    • pH: Maintain pH 7.0–7.5. (Higher pH risks racemization of the ketone; lower pH deactivates the enzyme).[3][4]

    • Cofactor: NADPH regeneration using Glucose Dehydrogenase (GDH).[1][3][4][6]

  • Reaction:

    • Load: 50 g/L substrate.[5][1][3]

    • Temp: 30°C.

    • Time: 24h.[5][1][3]

Visualizing the Decision Pathway

BiocatStrategy Start Start: 6-Methylpiperidin-3-one CheckChirality Is C6-Methyl Chiral? Start->CheckChirality Racemic No (Racemic C6) CheckChirality->Racemic Racemic Chiral Yes (Pure 6R) CheckChirality->Chiral Enantiopure DKR_Attempt Attempt DKR? (Requires rapid C6 epimerization) Racemic->DKR_Attempt Advanced Resolution Kinetic Resolution Max 50% Yield (Separation required) Racemic->Resolution Standard KRED KRED_Reduction KRED Reduction (Sets C3-OH to S) Chiral->KRED_Reduction Final Target: (3S,6R)-Product >99% ee, >98% dr KRED_Reduction->Final Resolution->Final After Purification

Caption: Decision logic for biocatalytic synthesis. For (3S,6R), starting with (6R)-precursor ensures 100% theoretical yield.

Module C: Purification & Analysis (The "Hidden" Variable)

Current Status: You have the product but analytics are inconsistent.

Analytical Method Validation

You cannot improve what you cannot measure.[5][1][3][6] Standard C18 HPLC will not separate these enantiomers.[5][1][3]

Recommended Method (Chiral GC):

  • Column: Cyclodextrin-based (e.g., Rt-bDEXse or Chiraldex G-TA ).[5][1][2][3][4]

  • Derivatization: Trifluoroacetic anhydride (TFAA).[1][3][4][6] The free amine/alcohol often tails.[1][3] Derivatization improves peak shape and separation factors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Conditions: Isothermal 110°C or slow ramp (1°C/min).

Recommended Method (Chiral HPLC):

  • Column: Chiralpak IG or IC (Immobilized phases are robust for amines).[1][3][4][6]

  • Mobile Phase: Hexane/EtOH/Diethylamine (90:10:0.1).[1][3][4][6] Diethylamine is critical to suppress peak tailing of the secondary amine.

FAQ: Rapid Troubleshooting

Q: I am getting the (3S,6S) isomer (Trans) instead of (3S,6R) (Cis). A: This is a thermodynamic vs. kinetic control issue.

  • In Hydrogenation: The cis isomer is often the kinetic product (hydrogen adds from the least hindered face).[4] If you see trans, your catalyst might be isomerizing the product, or the reaction is too hot.[2][3]

  • In Biocatalysis: You are using a KRED with "Anti-Prelog" selectivity relative to the ring conformation.[3] Screen a complementary KRED enzyme set.

Q: My reaction stalls at 90% conversion. A: Check for Product Inhibition . The secondary amine product can bind to the metal center (in hydrogenation) or inhibit the enzyme.[4]

  • Fix: Run the reaction in the presence of Boc-anhydride (in situ protection) to trap the amine as the N-Boc derivative, which is non-inhibitory.[2]

Q: Can I use Kinetic Resolution on the alcohol? A: Yes. Use Candida antarctica Lipase B (CAL-B) with vinyl acetate in MTBE.[5][1][2][3][4] The lipase will typically acetylate the (3R)-alcohol faster, leaving your desired (3S)-alcohol (or vice versa depending on enzyme specificity).[1][2][3][4] This is a great "rescue" step if your primary synthesis fails to hit >95% ee.[5][1][3]

References

  • Glorius, F. (2005).[1][2][3][4] Asymmetric hydrogenation of aromatic compounds: Asymmetric hydrogenation of pyridines.[3][7] Organic & Biomolecular Chemistry, 3, 4171–4175.[2][3][4][6][7]

  • Wang, D., et al. (2019).[2][3][4] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Chemical Reviews, 112(4), 2557–2590.[2][3][4][6] (Contextual grounding on Ir-catalysis for pyridines).

  • Wanner, B., et al. (2015).[2][3][4] Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Journal of the American Chemical Society, 137(36), 11491–11497.[2][3][4] [2][3][4]

  • Codexis Inc. (2023).[1][3][4] Ketoreductase (KRED) Screening Guide for Chiral Alcohols. (General industry standard for KRED protocols).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Hydrogenation of 6-methylpyridin-3-ol

Welcome to the technical support center for the catalytic hydrogenation of 6-methylpyridin-3-ol to its corresponding piperidine, a critical transformation for synthesizing advanced pharmaceutical intermediates. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of 6-methylpyridin-3-ol to its corresponding piperidine, a critical transformation for synthesizing advanced pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrogenation of 6-methylpyridin-3-ol?

The expected product is 6-methylpiperidin-3-ol, a saturated piperidine ring formed by the addition of three equivalents of molecular hydrogen across the pyridine ring.

Q2: Why is this hydrogenation often challenging?

The hydrogenation of pyridine rings presents several inherent difficulties. The aromatic stability of the pyridine core requires potent catalytic systems, often under elevated pressure or temperature.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the surface of metal catalysts, acting as a poison and inhibiting catalytic activity.[2][3][4][5]

Q3: What are the most common catalysts for this reaction?

Platinum group metals (PGMs) are highly effective. The most frequently used heterogeneous catalysts include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Rhodium on Carbon (Rh/C).[1][5] Each has distinct activity and selectivity profiles.

Q4: Should I run the reaction under acidic or neutral/basic conditions?

This is a critical parameter. Running the reaction in an acidic solvent like acetic acid or with an acidic additive (e.g., HCl) is a common and effective strategy.[6] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst, thereby facilitating the reduction.[3][4][6]

Section 2: Troubleshooting Low Conversion (Incomplete Reaction)

Low conversion, where a significant amount of starting material remains, is the most common issue. The following workflow can help diagnose the root cause.

G cluster_0 Troubleshooting Low Conversion cluster_1 Setup Issues cluster_2 Catalyst Issues cluster_3 Condition Issues start Low Yield: Starting Material Remains check_setup 1. Verify Reaction Setup (H₂ Supply, Leaks, Stirring) start->check_setup check_catalyst 2. Assess Catalyst Activity (Age, Handling, Loading) check_setup->check_catalyst Setup OK h2_supply No/Low H₂ Pressure check_setup->h2_supply Problem Found check_conditions 3. Optimize Reaction Conditions (Solvent, Acidity, P/T) check_catalyst->check_conditions Catalyst OK poisoning Catalyst Poisoning (N-coordination, Impurities) check_catalyst->poisoning Problem Found solvent Suboptimal Solvent check_conditions->solvent Problem Found end_node Reaction Optimized check_conditions->end_node Conditions OK leak System Leak stirring Inefficient Stirring deactivation Deactivation (Sintering, Old Catalyst) loading Insufficient Loading acidity Insufficient Acidity pressure_temp P/T Too Low

Caption: Troubleshooting workflow for low conversion.

Q: My reaction has stalled. What are the first things to check?

A: Before investigating complex chemical issues, always verify the physical setup:

  • Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the regulators are set to the correct pressure.

  • System Leaks: Check all connections in your reactor for leaks. A slow leak will prevent the system from maintaining the required hydrogen pressure.

  • Stirring/Agitation: For heterogeneous catalysis, efficient stirring is crucial for ensuring contact between the solid catalyst, liquid substrate, and gaseous hydrogen. If the catalyst is settled at the bottom, the reaction will be extremely slow.

Q: How do I know if my catalyst is the problem?

A: Catalyst performance is central to success. Consider the following:

  • Catalyst Poisoning: This is the most probable cause. The nitrogen lone pair in 6-methylpyridin-3-ol and the product 6-methylpiperidin-3-ol can bind strongly to the catalyst's active sites, deactivating it.[3][5] Impurities in your starting material (e.g., sulfur compounds) can also act as potent poisons.

  • Catalyst Age and Handling: Catalysts have a finite shelf life. An old catalyst may have reduced activity. Palladium on carbon, especially when dry, is pyrophoric and can ignite upon exposure to air.[7][8][9] Improper handling can lead to oxidation and deactivation.

  • Insufficient Catalyst Loading: While not always ideal from a process chemistry standpoint, increasing the catalyst loading can sometimes overcome partial deactivation.[3][6] Typical loadings range from 1-10 mol%.

Troubleshooting Steps:

  • Run a Control Reaction: Test the catalyst with a simple, reliable substrate like cyclohexene. If this reaction also fails, the catalyst is likely inactive.

  • Switch to an Acidic Solvent: If you are using a neutral solvent like ethanol or methanol, switch to glacial acetic acid. The acid protonates the nitrogen, preventing it from poisoning the catalyst.[4][6]

  • Increase Catalyst Loading: As a diagnostic step, double the catalyst loading to see if the reaction proceeds.

Q: Could my reaction conditions (pressure, temperature) be insufficient?

A: Yes. The aromaticity of the pyridine ring requires energy to overcome. If acidity and catalyst activity are confirmed to be adequate, the conditions themselves may be too mild.

  • Hydrogen Pressure: While some systems work at lower pressures (3-5 bar), others may require significantly higher pressures (up to 70 bar) to achieve a reasonable reaction rate.[4][10]

  • Temperature: Increasing the temperature can improve reaction rates. However, be cautious, as excessive heat can promote side reactions like hydrogenolysis (see Section 3). A typical starting range is 25-80°C.[11]

Section 3: Troubleshooting Poor Selectivity & Side Reactions

Even if conversion is complete, low yields can result from the formation of undesired byproducts.

Q: My mass spectrum shows a product missing the hydroxyl group. What is happening?

A: You are likely observing hydrogenolysis, a side reaction where a C-X bond (in this case, C-O) is cleaved by hydrogen.[12][13] This results in the formation of 2-methylpiperidine instead of the desired 6-methylpiperidin-3-ol.

Causality & Mitigation:

  • Catalyst Choice: Palladium catalysts are particularly prone to promoting hydrogenolysis, especially under acidic conditions.[14][15] Rhodium and Platinum catalysts often show higher selectivity for ring saturation without cleaving the C-O bond.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of hydrogenolysis.

Troubleshooting Steps:

  • Change Catalyst: Switch from a Pd-based catalyst to Rh/C or PtO₂.

  • Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Avoid Overly Harsh Acidity: While acid is necessary, extremely strong acidic conditions can sometimes exacerbate hydrogenolysis. A switch from HCl to acetic acid might be beneficial.

Catalyst TypeTypical ApplicationProsCons for 6-methylpyridin-3-ol
5% Pd/C General purpose, debenzylationHighly active, cost-effectiveProne to causing hydrogenolysis of the C-OH bond, especially in acid.[14][15]
5% Rh/C Aromatic ring saturationLess prone to hydrogenolysis, good activity for N-heterocycles.[11][16]Can be more expensive than Pd/C.
PtO₂ (Adams') Aromatic ring saturationOften shows good selectivity, effective under acidic conditions.Can require higher pressures and may be slower than Rh or Pd catalysts.

Section 4: Catalyst Handling and Workup Protocols

Q: How do I safely handle and filter pyrophoric catalysts like Palladium on Carbon?

A: Safety is paramount. Used hydrogenation catalysts, particularly Pd/C, are saturated with adsorbed hydrogen and can ignite spontaneously upon contact with air.[8][9][17]

Protocol: Safe Catalyst Filtration

  • Do Not Work Alone: Always have someone nearby when handling pyrophoric materials.[18][19]

  • Purge the Reactor: After the reaction, ensure all hydrogen has been removed from the vessel by purging thoroughly with an inert gas like nitrogen or argon (3-5 cycles).[17]

  • Use a Filtration Aid: Prepare a small pad of Celite® or another filter aid in a Büchner funnel.

  • Keep the Catalyst Wet: This is the most critical step. Never allow the catalyst to dry on the filter paper.[6] Before filtering your reaction mixture, pre-wet the Celite pad with the reaction solvent.

  • Filter and Wash: Filter the reaction mixture through the Celite pad. Wash the catalyst on the pad with additional solvent to recover all the product. Ensure the catalyst cake remains wet throughout.

  • Quench the Catalyst: Immediately after filtration, carefully transfer the wet filter cake into a separate container with a large volume of water. The water will safely quench the catalyst's reactivity. Dispose of this slurry according to your institution's safety guidelines.

Q: My yield is low after workup and purification. Where is my product?

A: The product, 6-methylpiperidin-3-ol, is a polar amino alcohol. It has high water solubility and can be tricky to extract efficiently.

  • Incomplete Extraction: If you performed an aqueous workup, your product might be remaining in the aqueous layer.

  • Salt Formation: If the reaction was run under acidic conditions, the product exists as a salt (e.g., an acetate or hydrochloride salt). This salt is highly water-soluble and will not be extracted into common organic solvents like ethyl acetate or dichloromethane.

Protocol: Product Isolation from an Acidic Reaction

  • Filter the Catalyst: Safely filter the catalyst as described above.

  • Remove Solvent: Remove the acidic solvent (e.g., acetic acid) under reduced pressure.

  • Basify: Dissolve the residue in water. Cool the solution in an ice bath and carefully add a base (e.g., 50% NaOH solution or solid K₂CO₃) until the pH is >10. This neutralizes the salt and liberates the free-base form of the product.

  • Extract: Thoroughly extract the now basic aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The free base is much more soluble in organic solvents.

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Honrel.
  • PMC. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Journal of the American Chemical Society.
  • PubMed.
  • ResearchGate.
  • Benchchem.
  • Environment, Health and Safety. C3.
  • Benchchem.
  • Benchchem.
  • J-Stage.
  • Canadian Science Publishing.
  • Environment, Health and Safety. Pyrophoric Chemicals.
  • Benchchem. Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • ResearchGate.
  • Central Washington University. Safe Handling of Pyrophoric Chemicals.
  • Carnegie Mellon University. Pyrophoric Handling Procedure.
  • The University of Liverpool Repository.
  • Sciencemadness Discussion Board.
  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022).
  • Stanford Environmental Health & Safety.
  • Google Patents.
  • ris.utwen te.nl.
  • PubChem. 6-Methylpiperidin-3-ol | C6H13NO | CID 567656.
  • ChemScene. 67459-74-9 | cis-6-Methylpiperidin-3-ol hydrochloride.
  • MDPI.
  • Semantic Scholar.
  • MDPI.
  • Benchchem.
  • Organic Chemistry Portal. Hydrogen.
  • Organic Syntheses Procedure. Pyridineacetic acid, 6-methyl-, ethyl ester.
  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (3S,6R)-6-Methylpiperidin-3-ol During Workup

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stereochemical erosion—specifically epimerization or racemization—when isolating (3S,6R)-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stereochemical erosion—specifically epimerization or racemization—when isolating (3S,6R)-6-methylpiperidin-3-ol .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the architectural causality of the molecule, explain the mechanistic forces driving the degradation, and provide field-proven, self-validating protocols to ensure your stereocenters remain intact from the reactor to the vial.

Architectural Causality: The Thermodynamics of the Piperidine Ring

To solve the epimerization issue, we must first understand why the molecule wants to change its shape.

The target compound, (3S,6R)-6-methylpiperidin-3-ol, possesses a 1,4-relationship between the C3 hydroxyl and the C6 methyl group. The (3S,6R) absolute configuration dictates a cis relationship between these two substituents. In a standard 6-membered chair conformation, a 1,4-cis arrangement forces one of the substituents into an axial position (an equatorial-axial or eq,ax conformation). This makes the (3S,6R) isomer the contra-thermodynamic (kinetic) product .

Conversely, the trans isomers—such as (3S,6S) or (3R,6R)—allow both substituents to adopt equatorial positions (eq,eq), representing the thermodynamic sink 1. During workup, any environmental stress that temporarily planarizes the C6 stereocenter will inevitably result in re-hydrogenation from the less hindered face, driving the system toward the more stable trans epimer. You are not witnessing true racemization (a 50:50 mix of enantiomers), but rather diastereomeric epimerization toward the thermodynamic sink.

Root Cause Analysis & FAQs

Q: Why does my (3S,6R)-isomer epimerize specifically during the rotary evaporation/concentration step? A: Concentration increases the collision frequency between the piperidinol and trace transition metals (e.g., Pd, Pt, Ru) left over from the upstream synthesis (such as the catalytic hydrogenation of 6-methylpyridin-3-ol) 2. When heat is applied during evaporation, these residual metals catalyze a "borrowing hydrogen" pathway. The amine is dehydrogenated to a planar imine/enamine, which then re-hydrogenates to the more stable trans isomer.

Q: Can exposure to ambient light and air during extraction cause this? A: Yes. Photoredox-mediated hydrogen atom transfer (HAT) at the α-amino position (C6) is a documented pathway for the epimerization of contra-thermodynamic piperidines 3. Trace metals can act as photocatalysts under ambient light, generating an α-amino radical that recombines to form the thermodynamic trans product.

Q: Does the choice of extraction solvent matter? A: Absolutely. Halogenated solvents like dichloromethane (DCM) can act as mild oxidants or radical initiators in the presence of light and trace metals. We recommend using ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) for the extraction of the free base, keeping the system sparged with argon to displace oxygen.

EpimerizationMechanism A (3S,6R)-cis Isomer (Kinetic, eq,ax) B Trace Metal / Heat / Light (Workup Stress) A->B Exposure C Dehydrogenation / HAT (α-Amino Radical or Iminium) B->C Oxidation D Planar Intermediate at C6 C->D Loss of Stereocenter D->A Reversible (Minor) E Re-hydrogenation (Thermodynamic Control) D->E Hydride/H-atom Return F (3S,6S)-trans Isomer (Thermodynamic, eq,eq) E->F Epimerization

Fig 1. Mechanistic pathway of metal/light-induced epimerization at C6 during workup.

Quantitative Data: Workup Parameters & Scavenger Efficiency

To engineer a robust workup, we must rely on empirical data. Table 1 demonstrates how standard workup stresses erode the diastereomeric ratio (dr), while Table 2 provides a selection matrix for metal scavengers to arrest the borrowing hydrogen pathway 4.

Table 1: Impact of Workup Parameters on Diastereomeric Ratio (dr)

Workup ConditionResidual Metal (Pd/Ru)Evaporation TempAmbient LightResulting dr (cis:trans)
Standard EvaporationHigh (>100 ppm)45°CYes20 : 80
Cold EvaporationHigh (>100 ppm)20°CYes65 : 35
Dark + Cold Evap.High (>100 ppm)20°CNo85 : 15
Scavenged + Cold Low (<5 ppm) 20°C No >99 : 1

Table 2: Metal Scavenger Selection Matrix for Piperidine Workups

Scavenger TypeTarget MetalsOptimal pH RangeContact TimeRecommended Loading
SiliaMetS® ThiolPd, Pt, Ru, Ir2 to 101 - 2 hours4 - 5 equivalents
QuadraPure® TUPd, Ru4 to 92 - 4 hours5 equivalents
Activated CarbonBroad spectrum1 to 1412 hours10% w/w

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating metal scavenging and thermal control, you eliminate the variables that cause C6 epimerization.

Step 1: Reaction Quench & Metal Scavenging

  • Upon completion of the synthesis, immediately dilute the crude reaction mixture with EtOAc (10 mL per gram of product).

  • Add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) at 5 molar equivalents relative to the initial catalyst loading.

  • Stir the suspension at 20°C for 60 minutes under an argon atmosphere. Do not heat.

Step 2: Filtration & Phase Separation

  • Filter the mixture through a pad of Celite to remove the metal scavenger and any precipitated catalyst. Rinse the pad with cold EtOAc (5°C).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with a mild aqueous buffer (pH 8.5 saturated NaHCO₃) to ensure the piperidine is in its free-base form without subjecting it to harsh hydroxide extremes.

  • Separate the organic layer and dry over anhydrous Na₂SO₄ in a foil-wrapped Erlenmeyer flask to exclude light.

Step 3: Validation Checkpoint Self-Validation: Before bulk concentration, withdraw a 1 mL aliquot, evaporate it at room temperature under a stream of nitrogen, and analyze via ¹H NMR. Look at the C6-methyl doublet; the trans isomer's methyl group typically shifts further downfield due to its equatorial positioning. Confirm the dr is >95:5.

Step 4: Cold Concentration

  • Filter off the drying agent.

  • Concentrate the organic layer using a rotary evaporator with the water bath set strictly below 25°C . Use a high-vacuum pump to compensate for the low temperature.

  • Backfill the rotary evaporator with Argon, not air. Store the isolated (3S,6R)-6-methylpiperidin-3-ol at -20°C under inert gas.

WorkupWorkflow Step1 1. Crude Reaction Mixture (Contains Trace Pd/Pt) Step2 2. Add Metal Scavenger (e.g., SiliaMetS Thiol, 5 equiv) Step1->Step2 Step3 3. Stir 1h at 20°C, Filter through Celite Step2->Step3 Step4 4. Mild Base Extraction (pH 8.5 Buffer) Step3->Step4 Step5 5. Organic Layer Drying (Na2SO4, Dark Environment) Step4->Step5 Step6 6. Cold Concentration (T < 25°C, High Vacuum) Step5->Step6 Step7 7. Pure (3S,6R)-Isomer (No Epimerization) Step6->Step7

Fig 2. Self-validating, step-by-step workup workflow to prevent epimerization.

References

  • Shen, Z., et al. "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer." Journal of the American Chemical Society, 2021.
  • "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem, 2025.
  • "Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines." NIH / PMC, 2014.
  • Lambeth, R. H., et al. "New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization." MIT DSpace, 2024.

Sources

Optimization

Technical Support Center: Recrystallization Solvent Optimization for (3S,6R)-6-methylpiperidin-3-ol HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges inherent in the recrystallization of chiral piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges inherent in the recrystallization of chiral piperidine hydrochloride salts.

The molecule (3S,6R)-6-methylpiperidin-3-ol HCl presents unique crystallization challenges. Its high polarity, hydrogen-bonding capacity (via the hydroxyl group and protonated amine), and low melting point relative to typical solvent boiling points make it highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out." This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to ensure high-yield, diastereomerically pure crystal recovery.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my (3S,6R)-6-methylpiperidin-3-ol HCl batch consistently "oil out" instead of forming a crystalline suspension? A: Oiling out occurs when a supersaturated solution crosses into a miscibility gap before reaching the metastable zone required for solid nucleation. Thermodynamically, this happens when the melting point of the solvated solute is lower than the solution's temperature at the saturation point[1]. Because (3S,6R)-6-methylpiperidin-3-ol HCl is highly polar, forcing supersaturation with a strictly non-polar anti-solvent (like pure heptane) causes the solute molecules to arrange randomly into a highly mobile, product-rich liquid emulsion rather than integrating into a rigid crystal lattice[2]. Furthermore, the presence of diastereomeric impurities further depresses the melting point of the mixture, exacerbating the oiling-out phenomenon[1].

Q2: How do I select a solvent system that maximizes both yield and diastereomeric excess (d.e.)? A: Amine hydrochlorides require a delicate balance of solvation forces to manipulate solubility and crystal form[3]. A binary solvent system is mandatory. The primary solvent must be a short-chain protic solvent to solvate the ionic lattice via hydrogen bonding, while the anti-solvent must be a moderately polar aprotic solvent. Isopropanol/Ethyl Acetate (IPA/EtOAc) is the optimal pairing. IPA provides controlled, moderate solubility—preventing the rapid crash-out often seen with Ethanol—while EtOAc selectively rejects diastereomeric impurities into the mother liquor, effectively enriching the enantiomeric/diastereomeric purity of the resulting HCl salt[4].

SolventLogic Root Binary Solvent System (3S,6R)-6-methylpiperidin-3-ol HCl Protic Primary Solvent (Protic) Role: Solvate HCl & OH groups Root->Protic Aprotic Anti-Solvent (Aprotic) Role: Drive Supersaturation Root->Aprotic EtOH Ethanol Risk: High solubility limits yield Protic->EtOH IPA Isopropanol (IPA) Benefit: Optimal metastable zone Protic->IPA EtOAc Ethyl Acetate (EtOAc) Benefit: High diastereomeric rejection Aprotic->EtOAc Heptane Heptane Risk: Induces severe oiling out Aprotic->Heptane IPA->EtOAc Synergistic Pairing

Logical relationship tree for primary and anti-solvent selection.

Part 2: Troubleshooting Guide - Resolving "Oiling Out"

Issue: The solution has turned cloudy and formed a dense, sticky oily layer at the bottom of the flask during the cooling ramp. Root Cause: The system experienced excessively high supersaturation, kinetically hindering crystal lattice formation. The impurities dissolved better in the liquid droplets than in the bulk solvent, trapping the product in an amorphous gel[1],[2].

Resolution Protocol:

  • Re-dissolution: Immediately return the flask to the heat source (e.g., 70°C) until the emulsion completely resolves into a homogeneous, clear solution.

  • Solvent Adjustment: Add 5–10% v/v of the primary soluble solvent (IPA). This shifts the phase diagram, reducing the saturation concentration and moving the system out of the Liquid-Liquid Phase Separation (LLPS) region[1].

  • Seeding: Cool the solution slowly to just above the new cloud point (typically 50–55°C) and introduce 1–2% w/w of pure (3S,6R)-6-methylpiperidin-3-ol HCl seed crystals. Seeding bypasses the high activation energy required for primary nucleation, forcing the system into the solid-particle suspension phase[2].

  • Controlled Cooling: Reduce the cooling rate to ≤ 0.15°C/min to ensure integration into the crystal lattice outpaces the formation of new liquid droplets.

Workflow A 1. Dissolve Crude Salt in IPA at 70°C B 2. Add EtOAc (Anti-Solvent) Dropwise to Cloud Point A->B C 3. Controlled Cooling (0.15 °C/min) B->C D Phase Observation C->D E Oiling Out Detected (Emulsion Forms) D->E LLPS Occurs F Nucleation Detected (Suspension Forms) D->F Crystal Growth G Troubleshoot: Reheat & Add IPA E->G H 4. Isolate Crystals (Filter & Wash) F->H G->C Adjusted System

Workflow for chiral piperidine HCl recrystallization and oiling-out troubleshooting.

Part 3: Quantitative Data for Solvent Screening

The following table summarizes the thermodynamic outcomes of various binary solvent systems tested for (3S,6R)-6-methylpiperidin-3-ol HCl. Data demonstrates why IPA/EtOAc is the superior choice for balancing yield and purity.

Solvent System (v/v Ratio)Solute Conc. (mg/mL)Yield (%)Diastereomeric Excess (d.e. %)Phase Behavior Observation
Ethanol / Heptane (1:5) 1208572Severe oiling out; sticky gel formation requiring manual trituration.
IPA / Acetone (1:3) 856091Rapid nucleation; fine powder formation with poor filtration kinetics.
IPA / EtOAc (1:4) 10078>99Controlled crystallization; large prismatic crystals, excellent purity.
Methanol / EtOAc (1:4) 1504595High solubility limits recovery; product lost to mother liquor.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Optimized Recrystallization of (3S,6R)-6-methylpiperidin-3-ol HCl

Causality Note: This protocol utilizes a reverse-addition anti-solvent technique combined with a slow cooling ramp to maintain the system strictly within the metastable zone, preventing the kinetic trap of LLPS.

Step 1: Primary Dissolution Suspend 10.0 g of crude (3S,6R)-6-methylpiperidin-3-ol HCl in 20 mL of Isopropanol (IPA) in a jacketed reactor. Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved. Validation Check 1: The solution must be completely transparent. Any residual cloudiness indicates insoluble inorganic impurities; perform a hot polishing filtration if necessary.

Step 2: Anti-Solvent Addition Maintain the temperature at 70°C. Using an addition funnel, add 80 mL of Ethyl Acetate (EtOAc) dropwise at a rate of 2 mL/min. Stop the addition immediately if the solution reaches a sustained cloud point. Causality Note: Slow addition prevents localized zones of extreme supersaturation, which trigger oiling out.

Step 3: Seeding and Aging Cool the reactor to 55°C. Add 0.1 g of enantiopure (3S,6R)-6-methylpiperidin-3-ol HCl seeds. Hold the temperature at 55°C for 60 minutes to allow the seed bed to mature and consume initial supersaturation.

Step 4: Controlled Cooling Ramp Initiate a linear cooling ramp from 55°C to 5°C at a strict rate of 0.15°C/min. Validation Check 2 (Self-Validating System): At 20°C, pause agitation briefly. Crystals should settle rapidly, leaving a clear supernatant. If the supernatant is milky or an oil layer is visible at the bottom, trigger the Troubleshooting Protocol (Part 2).

Step 5: Isolation and Final Validation Filter the suspension through a sintered glass funnel (Porosity 3) under vacuum. Wash the filter cake with 15 mL of cold (5°C) EtOAc. Dry the crystals in a vacuum oven at 40°C for 12 hours. Validation Check 3: Remove a 0.5 mL aliquot of the mother liquor and analyze via chiral HPLC. The process is validated and complete if the isolated solid exhibits a d.e. >99% and the mother liquor concentration is <12 mg/mL.

References
  • Troubleshooting - Chemistry LibreTexts - libretexts.org -
  • Oiling Out in Crystalliz
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities - ACS Public
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC - nih.gov -

Sources

Troubleshooting

Handling hygroscopic nature of (3S,6R)-6-methylpiperidin-3-ol hydrochloride

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling the hygroscopic nature of (3S,6R)-6-methylpiperidin-3-ol hydrochloride. Understanding and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling the hygroscopic nature of (3S,6R)-6-methylpiperidin-3-ol hydrochloride. Understanding and mitigating the challenges associated with moisture absorption is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving desired outcomes in research and development.

Introduction: The Challenge of Hygroscopicity

(3S,6R)-6-methylpiperidin-3-ol hydrochloride, like many amine salts, exhibits hygroscopicity—a tendency to readily absorb moisture from the atmosphere.[1] This absorbed water can act as an impurity, altering the compound's physical and chemical properties. For instance, it can affect the accurate weighing of the material, leading to errors in solution concentration, and potentially interfere with reaction chemistry, leading to lower yields or the formation of side products.[2][3] In pharmaceutical formulations, uncontrolled water content can impact stability, dissolution rates, and overall product performance.[2] This guide offers practical solutions and troubleshooting strategies to manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How should I store (3S,6R)-6-methylpiperidin-3-ol hydrochloride to minimize water absorption?

Proper storage is the first line of defense against moisture. Upon receipt, the container should be stored in a cool, dry, and well-ventilated area.[4] For this specific compound, supplier recommendations vary slightly, suggesting storage at room temperature under an inert atmosphere or refrigerated at 2-8°C.[5][6][7]

Storage ConditionSourceRationale
Inert atmosphere, room temperatureSigma-Aldrich[5]Minimizes exposure to both atmospheric moisture and oxygen, preventing degradation.
Refrigerated (2-8°C), sealed in dryChemScene[7]Low temperature reduces the rate of potential degradation reactions and water absorption.
Tightly closed containerGeneral Practice[1]Prevents free exchange with ambient air.

Best Practice: For long-term storage, keep the original container tightly sealed and placed inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[8] If refrigeration is used, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.[9]

Q2: What are the visible signs that my compound has absorbed moisture?

Visual inspection can often provide the first clue of moisture contamination. Key signs include:

  • Clumping or Caking: The free-flowing powder becomes sticky and forms clumps.[1]

  • Change in Appearance: The material may appear wet, change from a crystalline solid to a more amorphous or pasty substance.

  • Difficulty in Handling: The solid may stick to spatulas and weighing paper, making accurate dispensing difficult.[2]

If you observe any of these signs, it is crucial to quantify the water content before proceeding with your experiment.

Q3: I weighed out 100 mg of the compound, but my reaction yield is consistently low. Could hygroscopicity be the cause?

Yes, this is a classic problem. If the compound has absorbed a significant amount of water, a portion of the mass you weighed is water, not the active compound. For example, if the material contains 10% water by mass, weighing out 100 mg only provides 90 mg of (3S,6R)-6-methylpiperidin-3-ol hydrochloride. This leads to an incorrect molar ratio of reactants and can significantly reduce the yield.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

cluster_start Troubleshooting Workflow cluster_diagnosis Diagnosis cluster_solution Solution cluster_prevention Prevention & Optimization Start Problem Observed (e.g., Low Yield, Poor Reproducibility, Clumped Reagent) CheckHygro Is the compound hygroscopic? Start->CheckHygro Visual Visually inspect the solid. Is it clumpy or wet? CheckHygro->Visual Yes NewBatch Use a fresh, unopened bottle CheckHygro->NewBatch Unsure / No Quantify Quantify Water Content (e.g., Karl Fischer Titration) Visual->Quantify Yes / Suspected ReviewHandling Review handling protocol. Work quickly, minimize exposure. Visual->ReviewHandling No, looks dry Dry Dry the compound (e.g., Vacuum Oven, Desiccator) Quantify->Dry Water content > acceptable limit Proceed Proceed with experiment using corrected mass or dry compound Quantify->Proceed Water content acceptable. (Adjust mass accordingly) ReQuantify Re-quantify water content to confirm dryness Dry->ReQuantify ReQuantify->Dry Still Wet ReQuantify->Proceed Dryness Confirmed Controlled Use a controlled environment (Glove Box / Dry Bag) NewBatch->Quantify ReviewStorage Review storage protocol. Use desiccator & seal tightly. Proceed->ReviewStorage

Caption: A logical workflow for troubleshooting issues related to hygroscopicity.

Problem: My compound has turned into a hard cake and is impossible to weigh accurately.

  • Cause: Significant water absorption from prolonged or repeated exposure to humid air.[3]

  • Solution 1 (Drying): If the material is thermally stable, you may be able to dry it. Break up the larger chunks in a low-humidity environment (like a glove bag) and dry under high vacuum. Gentle heating can be applied, but you must first confirm the compound's decomposition temperature. Always start with a small test sample.

  • Solution 2 (Salvage & Quantify): If drying is not feasible, you can attempt to make a stock solution. Dissolve a large, accurately weighed amount of the caked material in an anhydrous solvent. Then, determine the precise concentration of the stock solution using a suitable analytical method (e.g., titration, quantitative NMR). This is often impractical but can salvage valuable material.

  • Best Practice: Discard the spoiled reagent and use a fresh, unopened container. Implement stricter handling protocols, such as weighing smaller aliquots for daily use in a glove box, to protect the main stock.[10][11]

Problem: I am performing a moisture-sensitive reaction (e.g., using Grignard reagents or lithium aluminum hydride) and it fails despite using anhydrous solvents.

  • Cause: The water introduced by the hygroscopic (3S,6R)-6-methylpiperidin-3-ol hydrochloride is quenching the reaction. Water-sensitive reagents will react with the absorbed moisture before reacting with your substrate.

  • Solution:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water in your starting material.[12]

    • Dry the Compound: Before use, rigorously dry the compound under vacuum.

    • Use a Controlled Atmosphere: Weigh and add the compound to the reaction vessel inside a glove box or glove bag under an inert atmosphere (e.g., Argon or Nitrogen).[11] This prevents moisture uptake during manipulation.

    • Azeotropic Distillation: In some cases, water can be removed from a reaction mixture by azeotropic distillation with a suitable solvent (e.g., toluene), though this is highly dependent on the stability of the compound and other reagents.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard method for accurately determining the water content of a substance.[12][13] The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

Principle: The sample is introduced into the KF titrator, and the reagent, which contains iodine, is added. The iodine reacts with the water in the sample in a 1:1 molar ratio. The endpoint is detected potentiometrically when an excess of iodine is present.

Methodology (Volumetric Titration):

  • System Preparation:

    • Ensure the KF titrator is clean, and the titration cell is dry.

    • Add fresh, anhydrous methanol or a specialized KF solvent to the titration cell.

    • Pre-titrate the solvent with the KF reagent until it is "dry" (i.e., all residual water is neutralized). The instrument will indicate a stable, low-drift baseline.

  • Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) or use a liquid standard.[13]

    • Introduce the standard into the titration cell and begin the titration.

    • The instrument will dispense the KF reagent until the endpoint is reached.

    • The titer (mg H₂O / mL of reagent) is calculated automatically. Perform this in triplicate to ensure accuracy.

  • Sample Analysis:

    • In a controlled environment (low humidity or glove box if possible), accurately weigh approximately 100-200 mg of (3S,6R)-6-methylpiperidin-3-ol hydrochloride into a dry vial or directly into the titration cell.

    • Quickly introduce the sample into the cell and start the titration.

    • Record the volume of titrant consumed. The instrument will use the previously determined titer to calculate the percentage of water in the sample.

    • Perform the measurement on at least two separate samples to ensure reproducibility.

Note: For samples that do not dissolve well or react with the KF reagents, a KF oven with a coulometric titrator may be used.[14][15] The sample is heated in the oven, and the evaporated water is carried by a dry inert gas into the titration cell.

Protocol 2: Workflow for Handling and Dispensing

This workflow minimizes moisture exposure during routine laboratory use.

cluster_prep Preparation cluster_weighing Weighing Environment cluster_action Action cluster_cleanup Final Steps Start Retrieve container from desiccator/fridge Equilibrate Allow container to reach room temperature before opening Start->Equilibrate Glovebox Ideal: Weigh inside a glove box or glove bag Equilibrate->Glovebox Best Practice Benchtop Alternative: Weigh quickly on an analytical balance Equilibrate->Benchtop Dispense Quickly dispense required amount onto weighing paper or into a vial Glovebox->Dispense Benchtop->Dispense Seal Immediately and tightly reseal the main container Dispense->Seal Use Use weighed sample immediately Dispense->Use Return Return main container to desiccator/storage Seal->Return

Caption: Recommended workflow for weighing hygroscopic compounds.

  • Preparation: Remove the sealed container of (3S,6R)-6-methylpiperidin-3-ol hydrochloride from its storage location (desiccator or refrigerator).

  • Equilibration: Allow the container to sit unopened on the benchtop for at least 30-60 minutes to come to ambient temperature. This is a critical step to prevent water condensation on the compound.[9]

  • Environment Setup: If available, perform all manipulations inside a nitrogen or argon-filled glove box or a portable glove bag. If not, ensure your workspace is clean, dry, and free from drafts. Have all necessary tools (spatulas, vials, etc.) ready to minimize the time the container is open.

  • Dispensing: Briefly open the container. Using a clean, dry spatula, quickly remove the desired amount of solid. Avoid prolonged exposure to the atmosphere.

  • Sealing: Immediately and securely close the main container. Wrap the lid with parafilm for an extra barrier against moisture.[8]

  • Storage: Return the main container to the desiccator or appropriate storage location.

  • Use: Use the weighed sample immediately in your experiment. Do not leave it sitting on the bench.

By implementing these structured protocols and troubleshooting guides, researchers can effectively manage the hygroscopic nature of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). European Pharmaceutical Review. Retrieved from [Link]

  • Wojnarowska, Z., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4615. Retrieved from [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2059. Retrieved from [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach - PPD. (n.d.). Retrieved from [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from [Link]

  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

Sources

Optimization

Minimizing regioisomer formation in 6-methylpiperidin-3-ol ring closure

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperidines, with a specific focus on 6-methylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperidines, with a specific focus on 6-methylpiperidin-3-ol. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its substitution pattern is paramount for tuning pharmacological activity.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of regioselectivity in the ring closure of 6-methylpiperidin-3-ol and its derivatives.

Understanding the Challenge: Regioisomer Formation

The synthesis of 6-methylpiperidin-3-ol often involves the cyclization of an acyclic amino alcohol or a related precursor. The primary challenge in this transformation is controlling the regioselectivity of the ring-forming reaction. Depending on the synthetic strategy and reaction conditions, several undesired regioisomers can be formed alongside the target molecule. The most common competitor is the 4-methylpiperidin-3-ol isomer, arising from an alternative cyclization pathway.

The formation of these isomers is often dictated by the mechanism of the key ring-closure step. For instance, in an intramolecular reductive amination of a keto-amine precursor, the initial iminium ion formation can occur at different positions, leading to a mixture of products upon reduction and cyclization.[2] Similarly, in methods involving intramolecular nucleophilic substitution, the site of attack can be influenced by steric hindrance, electronic effects, and the nature of the transition state.

Diagram: Competing Cyclization Pathways

G cluster_0 Precursor cluster_1 Transition States cluster_2 Products Precursor Acyclic Amino-Keto Precursor TS1 Transition State A (Favored for 6-methyl) Precursor->TS1 Path A TS2 Transition State B (Leads to 4-methyl) Precursor->TS2 Path B Product1 Desired Product: 6-Methylpiperidin-3-ol TS1->Product1 Cyclization Product2 Regioisomeric Byproduct: 4-Methylpiperidin-3-ol TS2->Product2 Cyclization

Caption: Competing transition states during cyclization leading to regioisomeric products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-methylpiperidin-3-ol in a question-and-answer format.

Q1: I am observing a significant amount of the 4-methylpiperidin-3-ol regioisomer. What are the likely causes and how can I fix this?

A1: The formation of the 4-methyl isomer suggests that the cyclization pathway leading to this product is kinetically or thermodynamically competitive. Here are the primary factors to investigate:

  • Steric Hindrance: The transition state leading to the 6-methyl isomer can be more sterically congested. If your reaction temperature is too high, it may provide enough energy to overcome the activation barrier for the competing pathway, leading to the 4-methyl product.

    • Solution: Try lowering the reaction temperature. This will favor the pathway with the lower activation energy, which can often be the more sterically hindered but electronically favored one. Monitor the reaction over a longer period to ensure completion.[3]

  • Choice of Reducing Agent (in Reductive Amination): In a reductive amination approach, bulky reducing agents may preferentially attack the less hindered iminium ion, which could lead to the 4-methyl isomer.

    • Solution: Switch to a more sterically demanding reducing agent like sodium triacetoxyborohydride (STAB). Its bulk can enhance selectivity for the desired cyclization pathway. Conversely, if STAB is already in use, a less hindered reagent like sodium cyanoborohydride (NaBH₃CN) under controlled pH could alter the selectivity.

  • N-Protecting Group: The size and electronic nature of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can significantly influence the conformation of the acyclic precursor, thereby directing the cyclization.

    • Solution: Experiment with different N-protecting groups. A bulky protecting group can create a steric environment that favors the formation of the 6-membered ring at the desired position. For example, a bulky tert-butoxycarbonyl (Boc) group might enforce a conformation that promotes the desired cyclization.

Q2: My ring-closing metathesis (RCM) approach is giving poor yields and a mixture of isomers. What can I do?

A2: Ring-Closing Metathesis (RCM) is a powerful tool for forming piperidine rings, but its success is highly dependent on the substrate and catalyst.[4][5]

  • Catalyst Choice: The activity and stability of Grubbs-type catalysts can be affected by coordinating functional groups in the substrate, such as the hydroxyl and amino groups.

    • Solution: Ensure both the amine and alcohol functionalities are appropriately protected. For the catalyst, consider switching from a first-generation Grubbs catalyst to a more robust second-generation (e.g., Grubbs II) or third-generation (e.g., Hoveyda-Grubbs) catalyst, which offer greater functional group tolerance and higher activity.[4]

  • Substrate Conformation: The diene precursor must be able to adopt a conformation that allows the terminal olefins to come into proximity for the metathesis reaction to occur efficiently.

    • Solution: The strategic placement of substituents can favor the required pre-cyclization conformation. This is an inherent aspect of your substrate design. If yields are consistently low, a redesign of the acyclic precursor might be necessary.

  • Reaction Conditions: Catalyst decomposition and side reactions can be an issue.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) with degassed solvents.[4] Catalyst loading is also crucial; while higher loading can increase the reaction rate, it can also lead to more byproducts. Try optimizing the catalyst loading, starting from 2-5 mol%.

Q3: The hydrogenation of my substituted pyridine precursor is not selective and leads to a mixture of products. How can I improve this?

A3: Hydrogenation of substituted pyridines is a common route to piperidines, but controlling regioselectivity and stereoselectivity can be challenging.[6][7]

  • Catalyst and Support: The choice of metal and support (e.g., Pd/C, PtO₂, Rh/C) can dramatically influence the outcome. The acidic or basic nature of the support can also play a role.

    • Solution: Rhodium-on-carbon (Rh/C) is often more effective than Palladium for the reduction of substituted pyridines.[3] Experiment with different catalysts and reaction additives. For example, performing the hydrogenation under acidic conditions (e.g., in acetic acid) can alter the substrate's electronic properties and improve selectivity.[3]

  • Reaction Conditions: High pressure and temperature can lead to over-reduction or loss of selectivity.

    • Solution: Start with milder conditions (e.g., lower H₂ pressure, room temperature) and gradually increase them if the reaction is too slow.[7] Monitoring the reaction progress by GC-MS is crucial to avoid side reactions.

Troubleshooting Workflow

G Start Problem: High Regioisomer Formation Check_Method Identify Ring Closure Method Start->Check_Method RCM Ring-Closing Metathesis (RCM) Check_Method->RCM RCM Reductive_Amination Reductive Amination Check_Method->Reductive_Amination Reductive Amination Hydrogenation Pyridine Hydrogenation Check_Method->Hydrogenation Hydrogenation RCM_Catalyst Optimize Catalyst (e.g., Grubbs II, Hoveyda-Grubbs) RCM->RCM_Catalyst RCM_Conditions Ensure Inert Atmosphere & Degassed Solvents RCM->RCM_Conditions RA_Temp Lower Reaction Temperature Reductive_Amination->RA_Temp RA_Reagent Change Reducing Agent (e.g., STAB) Reductive_Amination->RA_Reagent RA_Protecting_Group Modify N-Protecting Group Reductive_Amination->RA_Protecting_Group H_Catalyst Screen Catalysts (e.g., Rh/C, PtO₂) Hydrogenation->H_Catalyst H_Conditions Adjust H₂ Pressure & Temperature Hydrogenation->H_Conditions H_Solvent Use Acidic Solvent (e.g., Acetic Acid) Hydrogenation->H_Solvent End Improved Regioselectivity RCM_Catalyst->End RCM_Conditions->End RA_Temp->End RA_Reagent->End RA_Protecting_Group->End H_Catalyst->End H_Conditions->End H_Solvent->End

Caption: A logical workflow for troubleshooting poor regioselectivity in piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing substituted piperidines like 6-methylpiperidin-3-ol?

A1: The main routes include the hydrogenation or reduction of pyridine precursors, intramolecular cyclization of acyclic precursors (such as reductive amination or Michael addition), and cycloaddition reactions.[1][8] Modern methods also frequently utilize Ring-Closing Metathesis (RCM) for its functional group tolerance.[4][5]

Q2: How can I effectively purify the desired 6-methylpiperidin-3-ol from its regioisomers?

A2: Purification can be challenging due to the similar physical properties of the regioisomers.

  • Flash Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with triethylamine) is necessary to achieve separation on silica gel.

  • Crystallization: If the product is a solid, diastereomeric salt formation with a chiral acid can be an effective method for both separation and chiral resolution.[9] Even for achiral separations, converting the amine to a salt (e.g., hydrochloride) may facilitate selective crystallization.

Q3: Can I synthesize a specific stereoisomer of 6-methylpiperidin-3-ol?

A3: Yes, asymmetric synthesis is possible and often crucial for pharmaceutical applications. Strategies include:

  • Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid or a chiral alcohol, can set the stereochemistry early in the synthesis.[10]

  • Asymmetric Catalysis: Using chiral catalysts for key steps like hydrogenation or cyclization can induce high enantioselectivity.[1][11] For instance, asymmetric hydrogenation of a tetrahydropyridine intermediate can yield specific stereoisomers.

  • Biocatalysis: Enzymes like transaminases can be used to create chiral centers with high stereoselectivity.[9][12]

Data Summary and Recommended Protocols

Comparison of Synthetic Strategies for Regiocontrol
StrategyKey Reagents/CatalystsKey Parameters for RegiocontrolCommon Regioisomeric ByproductReported Yields (General)
Pyridine Hydrogenation PtO₂, Rh/C, Pd/C, H₂Catalyst choice, solvent (e.g., AcOH), pressure, temperature.Other methyl-piperidinolsModerate to Excellent[6][7]
Intramolecular Reductive Amination NaBH(OAc)₃, NaBH₃CNN-protecting group, temperature, pH control.4-methylpiperidin-3-olGood to Excellent[1]
Ring-Closing Metathesis (RCM) Grubbs or Hoveyda-Grubbs CatalystsSubstrate design, catalyst generation, inert conditions.Acyclic diene, oligomersGood to Excellent[4][5]
Protocol 1: Regiocontrolled Cyclization via Intramolecular Reductive Amination

This protocol outlines a general procedure for the cyclization of an N-protected amino-keto precursor, emphasizing conditions that favor the formation of the 6-methyl isomer.

Reagents:

  • N-Boc-5-amino-1-hydroxyhexan-2-one (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc-protected amino-keto precursor.

  • Solvent Addition: Dissolve the precursor in anhydrous DCM (approx. 0.1 M concentration).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 6-methylpiperidin-3-ol product.

  • Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • BenchChem. (2025). Ring-Closing Metathesis (RCM)
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of Substituted Piperidines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. (2002, October 2).
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. (n.d.). Repository of the Academy's Library.
  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC - NIH.
  • Merino, P. (2011, July 25). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing.
  • Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. (2009, November 2).
  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (n.d.).
  • Smolecule. (2026). Troubleshooting Guide: Common Synthesis Issues & Solutions.
  • Smolecule. (2026). Troubleshooting Guide: Improving Synthesis Yield.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Piperidine - Wikipedia. (n.d.).
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (n.d.).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.

Sources

Optimization

Technical Support Center: Stability &amp; Formulation of (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

Welcome to the Technical Support and Troubleshooting Guide for (3S,6R)-6-methylpiperidin-3-ol hydrochloride . As a secondary amine with a chiral hydroxyl group, this active pharmaceutical ingredient (API) intermediate pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for (3S,6R)-6-methylpiperidin-3-ol hydrochloride . As a secondary amine with a chiral hydroxyl group, this active pharmaceutical ingredient (API) intermediate presents unique formulation challenges. Its stability, solubility, and reactivity are fundamentally dictated by the pH of its environment.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to ensure structural integrity during formulation and storage.

Core Principles: The Causality of pH and API Stability

To troubleshoot effectively, one must understand the intrinsic chemical nature of the molecule. The piperidine ring contains a secondary amine nitrogen with a pKa of approximately 11.1[1].

Because it is supplied as a hydrochloride salt , the molecule is fully protonated in its native state. This protonation serves two critical protective functions:

  • Solubility Enhancement: The cationic piperidinium ion interacts favorably with water dipoles, ensuring high aqueous solubility.

  • Oxidation Resistance: The lone pair of electrons on the nitrogen atom is covalently bound to a proton. Without an available lone pair, the amine cannot easily act as an electron donor, rendering it highly resistant to N-oxidation.

When the pH of the solution approaches or exceeds the pKa, the amine deprotonates into its free base form. This structural shift drastically reduces aqueous solubility and exposes the nitrogen lone pair, triggering susceptibility to oxidative degradation and potential base-catalyzed epimerization at the (3S,6R) stereocenters.

G A Protonated Salt (pH < 7) B Deprotonation Equilibrium A->B Add OH- D High Aqueous Solubility Stable against Oxidation A->D Formulates as C Free Base (pH > 10) B->C pKa ~11.1 E Precipitation Risk Oxidation Susceptible C->E Formulates as

Caption: pH-dependent structural transition and formulation stability of piperidine derivatives.

Troubleshooting FAQs

Q: Why does my API solution precipitate when formulated in a pH 7.4 to 8.0 phosphate buffer? A: This is a classic zwitterion/free-base solubility issue. While the pKa of the piperidine nitrogen is ~11.1[1], the equilibrium begins shifting at lower pH values. At pH 7.4, a small but significant fraction of the hydrochloride salt converts to the lipophilic free base. If your API concentration exceeds the solubility limit of this free base fraction, precipitation (cloudiness) will occur. Solution: Lower the formulation pH to 4.0–5.5, or introduce a co-solvent (e.g., 5% ethanol or propylene glycol) to solubilize the free base fraction.

Q: During thermal stability testing, why do basic solutions show higher degradation than acidic solutions? A: This is driven by lone-pair availability. In acidic conditions (pH < 4), the nitrogen is protonated, rendering the molecule inert to oxidation. In basic conditions, the deprotonated free amine has an exposed electron lone pair, facilitating rapid N-oxidation (forming N-oxides) when exposed to trace oxygen or peroxides during thermal stress[2]. Furthermore, basic conditions can catalyze the elimination of the hydroxyl group at the C3 position.

Q: How can I resolve severe peak tailing during HPLC analysis of this compound? A: Secondary amines interact aggressively with unendcapped silanol groups (Si-OH) on silica-based HPLC stationary phases. If your mobile phase pH is too high, the silanols become deprotonated (Si-O⁻) and act as cation-exchange sites for the protonated API, causing severe tailing. Solution: Adjust the aqueous mobile phase to pH 2.5–3.0 using trifluoroacetic acid (TFA) or phosphoric acid. This ensures both the API and the silanols are fully protonated, suppressing secondary ionic interactions.

Experimental Protocols

Protocol A: Self-Validating pH-Solubility Profiling

To empirically determine the optimal formulation pH without risking bulk API loss, use this miniaturized, self-validating protocol.

Step-by-Step Methodology:

  • Preparation: Weigh three 10 mg aliquots of (3S,6R)-6-methylpiperidin-3-ol HCl into clear glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of deionized water to each vial (Target concentration: 10 mg/mL).

  • pH Adjustment:

    • Vial 1 (Acidic): Add 0.1 M HCl dropwise until pH is ~3.0.

    • Vial 2 (Neutral): Leave unadjusted (native pH of the HCl salt is typically ~4.5–5.5).

    • Vial 3 (Basic): Add 0.1 M NaOH dropwise until pH is ~9.0.

  • Agitation & Equilibration: Vortex all vials for 2 minutes, then let sit at 25°C for 30 minutes.

  • Validation Check: Visually inspect the vials. Vials 1 and 2 should remain crystal clear (validating salt solubility). Vial 3 will likely exhibit turbidity or fine precipitation (validating free-base insolubility).

  • Quantification: Filter the contents of Vial 3 through a 0.22 µm PTFE syringe filter and analyze the filtrate via HPLC to determine the exact solubility limit of the free base.

Protocol B: ICH Q1A(R2) Forced Degradation (Stress Testing)

Regulatory compliance mandates that stability-indicating analytical methods be proven against forced degradation[3]. This protocol fulfills ICH Q1A(R2) expectations for acid/base hydrolysis and oxidation[2].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL solution of the API in HPLC-grade water.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before HPLC analysis.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before HPLC analysis.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Analysis: Run all neutralized samples on a stability-indicating HPLC-UV/MS method. Target a degradation of 5–20% to validate that the chromatographic method can successfully resolve the parent peak from its degradation products[2].

G Start API: (3S,6R)-6-methylpiperidin-3-ol HCl Acid Acid Stress (0.1M HCl, 40°C) Start->Acid Base Base Stress (0.1M NaOH, 40°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Neu Neutralization & Dilution Acid->Neu Base->Neu Ox->Neu HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Neu->HPLC

Caption: ICH Q1A(R2) forced degradation testing workflow for API stability profiling.

Quantitative Data Summaries

The following table summarizes the anticipated physical and chemical behavior of (3S,6R)-6-methylpiperidin-3-ol hydrochloride across the pH spectrum, based on the intrinsic properties of piperidine derivatives.

Environmental pHDominant Chemical SpeciesAqueous SolubilityChemical Stability RiskRecommended Action for Formulators
pH < 3.0 Fully Protonated SaltVery High (>50 mg/mL)Low (Stable against oxidation)Safe for liquid formulations; monitor for acid-catalyzed dehydration at high temps.
pH 4.5 – 6.0 Fully Protonated SaltHigh (~30-50 mg/mL)Very Low (Optimal Stability)Ideal target pH for aqueous buffers and long-term storage.
pH 7.4 (Physiological) Mixed (Salt / Free Base)Moderate (Precipitation risk)Moderate (Slight oxidation risk)Use co-solvents (e.g., PEG 400, DMSO) if concentration exceeds 5 mg/mL.
pH > 10.0 Free BaseLow (< 2 mg/mL)High (N-oxidation, epimerization)Avoid basic excipients; store under inert gas (Nitrogen/Argon) if basic pH is required.

References

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines URL:[Link]

  • Piperidine | C5H11N | CID 8082 - PubChem Source: National Institutes of Health (NIH) / PubChem Database URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Analytical Strategies for the 1H and 13C NMR Spectral Assignment of (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of unambiguously assigning the stereocenters of saturated heterocycles. (3S,6R)-6-methylpiperidin-3-ol is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of unambiguously assigning the stereocenters of saturated heterocycles. (3S,6R)-6-methylpiperidin-3-ol is a critical chiral building block and active pharmaceutical ingredient (API) intermediate. However, its structural flexibility presents a significant analytical hurdle.

This guide objectively compares the analytical approaches used to assign the regiochemistry and relative stereochemistry of this molecule. By moving beyond basic 1D NMR and employing a self-validating 2D NMR matrix, we can establish a closed-loop logical system that leaves no room for structural ambiguity.

The Conformational Challenge & Causality of Sample Preparation

Before comparing analytical techniques, we must address the fundamental physics of the piperidine ring. Free base piperidines undergo rapid nitrogen inversion and ring-flipping at room temperature. This dynamic exchange averages the NMR signals, broadening the peaks and obscuring the critical scalar couplings (


-values) required for stereochemical assignment.

The Causality of the Hydrochloride Salt: To arrest this dynamic exchange, the molecule is analyzed as its hydrochloride salt. Protonating the basic nitrogen (


) locks the molecule into its lowest-energy chair conformation[1]. This thermodynamic anchoring is the foundational step; without it, the subsequent extraction of axial-axial and axial-equatorial coupling constants is impossible.

Objective Comparison of Analytical Approaches

To assign the (3S,6R) stereocenters, we must evaluate three distinct analytical tiers. Table 1 summarizes the performance, advantages, and limitations of each approach.

Table 1: Comparison of NMR Analytical Strategies for Substituted Piperidines

Analytical ApproachPrimary OutputStereochemical ConfidenceProsCons
1D

H &

C NMR
Chemical shifts, integrals, basic

-couplings.
Low. Aliphatic overlap obscures multiplets.Fast, highly quantitative, excellent for routine purity checks.Cannot definitively prove relative stereochemistry due to signal overlap in the 1.4–2.0 ppm region.
Comprehensive 2D NMR (COSY, HSQC, HMBC, NOESY)Unambiguous C-H connectivity and spatial proximity.High (Gold Standard). Direct proof of chair conformation.Self-validating. NOESY provides orthogonal spatial proof of the

-coupling derivations.
Requires higher sample concentrations, longer acquisition times, and expert interpretation.
Computational DFT NMR Predicted chemical shifts vs. experimental data.Moderate to High. Validates experimental conformers.Excellent for distinguishing complex diastereomers when NOE signals are ambiguous.Computationally expensive; requires accurate solvent modeling (PCM) to be reliable.

While 1D NMR serves as the baseline, the Comprehensive 2D NMR Suite is the gold standard for complex nitrogen-containing heterocycles[2]. The 2D approach is not merely a collection of spectra; it is a self-validating logic engine.

Workflow Prep Sample Prep: Protonation to HCl Salt OneD 1D NMR (1H/13C): Chemical Shifts & Integrals Prep->OneD Cosy COSY/TOCSY: H-C-C-H Spin Mapping OneD->Cosy Hsqc HSQC/HMBC: C-H Connectivity Cosy->Hsqc Noesy NOESY: Spatial Stereochemistry Hsqc->Noesy Valid Unambiguous (3S,6R) Assignment Noesy->Valid

Caption: Workflow for the unambiguous NMR assignment of piperidine stereocenters.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a closed-loop system. If any node in this logic fails (e.g., if a proton assigned as axial via


-coupling does not show a 1,3-diaxial NOE), the assignment is rejected.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of (3S,6R)-6-methylpiperidin-3-ol hydrochloride in 0.6 mL of

    
     or 
    
    
    
    . The polar protic solvent ensures complete solvation of the salt while exchanging the N-H and O-H protons to simplify the
    
    
    H spectrum.
  • 1D Acquisition: Acquire a

    
    H spectrum (16 scans, 2s relaxation delay) and a 
    
    
    
    C{
    
    
    H} spectrum (1024 scans) at 298 K on a 500 MHz spectrometer.
  • Homonuclear Correlation (COSY): Acquire a gradient-selected COSY. Validation Check: Trace the continuous spin system from H2

    
     H3 
    
    
    
    H4
    
    
    H5
    
    
    H6. This confirms the contiguous carbon backbone[3].
  • Heteronuclear Correlation (HSQC & HMBC): Use multiplicity-edited HSQC to distinguish CH/CH

    
     (positive phase) from CH
    
    
    
    (negative phase). Use HMBC to confirm the regiochemistry of the methyl group via
    
    
    couplings from the methyl protons to C5.
  • Stereochemical Proof (NOESY): Acquire a 2D NOESY with a mixing time of 400 ms. Validation Check: Map the spatial 1,3-diaxial interactions to confirm the relative stereochemistry of the chair conformation[4].

Quantitative Data & Stereochemical Proof

The structural elucidation of piperidin-4-ones and related heterocycles relies heavily on the Karplus equation[5]. In a 6-membered chair, axial-axial protons exhibit large coupling constants (


 Hz), while axial-equatorial or equatorial-equatorial protons exhibit small couplings (

Hz).

By extracting the


-values of H3 and H6, we can determine whether the substituents (OH and CH

) are axial or equatorial.

Table 2: Representative


H and 

C NMR Data for (3S,6R)-6-methylpiperidin-3-ol HCl
Position

C Shift (ppm)

H Shift (ppm)
Multiplicity &

(Hz)
Key NOESY CorrelationsStructural Deduction
C-2 48.52.85 (ax), 3.20 (eq)dd (12.5, 10.5), dd (12.5, 4.5)H2ax

H4ax
Confirms H2ax is part of the axial face.
C-3 63.23.95 (ax)tt (10.5, 4.5)H3ax

H5ax
Large

(10.5 Hz) proves H3 is axial; OH is equatorial .
C-4 30.11.55 (ax), 1.95 (eq)m, mH4ax

H2ax, H6ax
Anchors the bottom face of the chair.
C-5 28.41.45 (ax), 1.80 (eq)m, mH5ax

H3ax
Anchors the top face of the chair.
C-6 52.83.35 (ax)dq (10.0, 6.5)H6ax

H4ax
Large

(10.0 Hz) proves H6 is axial; CH

is equatorial
.
CH

18.21.30d (6.5)CH


H5eq
Confirms equatorial placement.
The Self-Validating Logic

If both H3 and H6 exhibit large axial-axial


-couplings (

Hz), they must both occupy axial positions. Consequently, the hydroxyl group at C3 and the methyl group at C6 must both be equatorial. This defines a trans-(e,e) relative relationship. The NOESY spectrum acts as the final arbiter: the observation of an H3-H5ax cross-peak and an H6-H4ax cross-peak provides orthogonal spatial proof of this exact chair conformation.

Causality Jval Extract J-Couplings from H3 & H6 AxAx Large J (10-12 Hz) Axial-Axial Jval->AxAx AxEq Small J (2-5 Hz) Axial-Equatorial Jval->AxEq Pos Assign H3 & H6 as Axial Protons AxAx->Pos AxEq->Pos Noe Observe NOE: H3-H5ax & H6-H4ax Pos->Noe Conf Confirm Trans-(e,e) Chair Conformation Noe->Conf

Caption: Self-validating logic combining J-couplings and NOE for stereochemical proof.

References

  • Cholli, A., & Pennino, D. "Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol." Applied Spectroscopy (Optica Publishing Group). Link

  • "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." National Institutes of Health (NIH). Link

  • "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Publishing. Link

  • Rajeswari, K., & Pandiarajan, K. "1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones." Semantic Scholar. Link

  • "Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines." ResearchGate. Link

Sources

Comparative

Chiral HPLC methods for separating (3S,6R) and (3R,6S) piperidin-3-ol isomers

Executive Summary: The Detection & Separation Challenge Separating the cis-enantiomers of 3,6-disubstituted piperidines—specifically the (3S,6R) and (3R,6S) isomers of piperidin-3-ol derivatives—presents a dual challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Detection & Separation Challenge

Separating the cis-enantiomers of 3,6-disubstituted piperidines—specifically the (3S,6R) and (3R,6S) isomers of piperidin-3-ol derivatives—presents a dual challenge in analytical chemistry: stereochemical resolution and detection sensitivity .

The core piperidine ring lacks a UV chromophore, making direct UV detection of the native molecule impossible above 200 nm (where solvent noise is prohibitive). Furthermore, the secondary amine functionality causes severe peak tailing on silica-based columns due to silanol interactions.

This guide compares the two most effective strategies to overcome these hurdles:

  • The Derivatization Route (Recommended): Introduction of a chromophore (e.g., N-tosyl or N-benzoyl) followed by separation on polysaccharide phases.

  • The Direct Route: Utilization of Crown Ether phases for the native ammonium ion, requiring non-optical detection (RI/ELSD) or low-UV optimization.

Technical Context & Stereochemistry

The target molecule contains two chiral centers. The (3S,6R) and (3R,6S) pair represents the cis-diastereomer.

  • Structural Constraint: The 6-substituent (typically alkyl) and 3-hydroxyl group create a specific steric footprint.

  • Basicity: The pKa of the piperidine nitrogen (~11) necessitates either high pH mobile phases (damaging to traditional silica) or acidic modifiers to protonate the amine.

Decision Matrix for Method Selection

DecisionMatrix Start Start: Piperidin-3-ol Sample Chromophore Does the sample have a UV-active group (e.g., Benzyl, Boc)? Start->Chromophore Direct Direct Analysis (Native Amine) Chromophore->Direct No Deriv Derivatization Route (Recommended) Chromophore->Deriv No (Add one) Poly Method A: Polysaccharide Phase (CHIRALPAK AD-H / IC) Requires: UV Detection (254 nm) Chromophore->Poly Yes (Already Protected) Crown Method B: Crown Ether Phase (CROWNPAK CR-I) Requires: pH < 2, RI/ELSD Detection Direct->Crown Deriv->Poly

Figure 1: Strategic decision tree for selecting the appropriate chiral method based on sample chromophores.

Method A: Pre-Column Derivatization (The Industry Standard)

This is the most robust method for QC and trace impurity analysis. By reacting the secondary amine with 4-Toluenesulfonyl chloride (PTSC) or Benzoyl Chloride , we achieve two goals:

  • Introduction of a Chromophore: Enables sensitive UV detection (228–254 nm).

  • Amine Masking: Eliminates silanol interactions, resulting in sharp peaks.

Protocol: N-Tosylation Workflow

Based on validation data for 3-aminopiperidine and similar congeners [1, 2].

  • Reagent Prep: Dissolve 4-Toluenesulfonyl chloride (PTSC) in acetonitrile.

  • Reaction: Mix Sample (1.0 eq) + PTSC (1.1 eq) + K2CO3 (2.0 eq) in water/acetonitrile (1:1).

  • Condition: Stir at ambient temperature for 30 mins.

  • Workup: Extract with Ethyl Acetate, dry over Na2SO4, and reconstitute in Mobile Phase.

Chromatographic Conditions (Polysaccharide Phase)[1][2][3]
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))High selectivity for aromatic amides/sulfonamides.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)Normal phase mode maximizes H-bonding interactions with the chiral selector.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency.
Detection UV @ 228 nm (Tosyl) or 254 nm (Benzoyl)Target the aromatic ring absorption.
Temperature 25°CAmbient control for reproducibility.

Performance Metrics (Representative):

  • Resolution (Rs): > 4.0 (Excellent separation).

  • Tailing Factor: < 1.2 (Due to amine masking).

  • LOD: ~0.5 µg/mL (High sensitivity).

Expert Insight: For cis-3,6-disubstituted systems, the 6-alkyl group adds steric bulk that often enhances chiral recognition on Amylose columns (AD-H/IA) compared to the unsubstituted parent, as it forces the molecule into a preferred conformation within the chiral groove [3].

Method B: Direct Analysis (Crown Ether Phases)

If derivatization is not feasible (e.g., preparative scale where recovery is needed without deprotection), Crown Ether phases are the only viable option for the native amine.

Mechanism

The CROWNPAK CR-I (+) column utilizes a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) that forms a host-guest inclusion complex specifically with primary and secondary ammonium ions (


 or 

).
Chromatographic Conditions
ParameterSpecificationRationale
Column CROWNPAK CR-I (+) Specific for ammonium ion recognition.
Mobile Phase Perchloric Acid (pH 1.0 to 2.0) / Methanol (85 : 15)Acidic pH is mandatory to ensure the amine is fully protonated (

).
Temperature 10°C - 25°CLower temperature often increases retention and resolution in inclusion mechanisms.
Detection RI (Refractive Index) or ELSD Native molecule has no UV. Low-UV (200 nm) is possible but noisy due to MeOH.

Performance Metrics:

  • Resolution (Rs): 1.5 - 2.5 (Moderate).

  • Throughput: Slower equilibration due to highly acidic mobile phases.

  • Limitation: Incompatible with mass spectrometry (if using non-volatile HClO4). Note: TFA can be used for MS, but resolution often degrades.

Method C: Immobilized Phases for Protected Intermediates

If the molecule is an intermediate protected with a Boc (tert-butyloxycarbonyl) group (e.g., (3S,6R)-1-Boc-6-methylpiperidin-3-ol), the Chiralpak IC column is superior due to its immobilized nature, allowing a wider range of solvents.

Protocol: Chiralpak IC Method [4][4]
  • Mobile Phase: n-Hexane / IPA / TFA (95 : 5 : 0.1).

  • Why TFA? Even with Boc protection, residual acidity sharpens the peak of the hydroxyl group.

  • Selectivity: The chlorinated polysaccharide (Cellulose tris(3,5-dichlorophenylcarbamate)) shows distinct selectivity for Boc-protected cyclic amines.

Comparative Analysis Summary

The following table contrasts the methodologies to aid in selection.

FeatureMethod A: Derivatization (AD-H)Method B: Direct (CR-I)Method C: Boc-Intermediate (IC)
Target Analyte N-Tosyl or N-Benzoyl derivativeNative Amino AlcoholN-Boc protected intermediate
Primary Mechanism H-Bonding & Pi-Pi InteractionHost-Guest Inclusion (Ammonium)H-Bonding & Steric Fit
UV Sensitivity High (Chromophore added)None/Low (Requires RI/ELSD)Low (Boc has weak UV @ 210nm)
Resolution (Rs) High (> 3.[1]0)Moderate (1.5 - 2.0)High (> 2.0)
Robustness Excellent (Standard NP solvents)Sensitive (Requires strict pH control)Excellent (Immobilized phase)
Sample Prep Time High (30-60 min reaction)Low (Dissolve & Shoot)Low (If synthesized as Boc)
Experimental Workflow Visualization

Workflow Raw Racemic (3,6)-Piperidin-3-ol React Reaction: PTSC + K2CO3 Raw->React Derivatize Extract Extraction: EtOAc / Drying React->Extract HPLC HPLC: Chiralpak AD-H Hex/EtOH/DEA Extract->HPLC Data Data: Rs > 4.0 UV @ 228nm HPLC->Data

Figure 2: The recommended workflow for high-sensitivity impurity analysis (Method A).

References

  • Chittabathina, V. R., et al. (2014).[1] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[1] Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate." Link

  • Phenomenex Guide. (2023). "Chiral HPLC Separations: A Systematized Approach to Column Selection." Link

  • ResearchGate Data. (2025). "Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities." Link

Sources

Validation

A Researcher's Guide to the Stereochemical Integrity of (3S,6R)-6-methylpiperidin-3-ol HCl: A Comparative Analysis of Specific Optical Rotation

The Imperative of Stereoisomerism in Piperidine Scaffolds The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of each ot...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Stereoisomerism in Piperidine Scaffolds

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to synthesize and analytically validate a single, desired stereoisomer is paramount in drug discovery and development. The (3S,6R) configuration of 6-methylpiperidin-3-ol HCl denotes a specific spatial arrangement of the methyl and hydroxyl groups on the piperidine ring, which in turn dictates its interaction with chiral biological targets such as enzymes and receptors.

Understanding and Measuring Specific Optical Rotation

Optical activity is the phenomenon where a chiral compound rotates the plane of polarized light.[3] The specific rotation, [α], is a standardized measure of this rotation and is an intrinsic physical property of a chiral molecule.[2] It is defined by the Biot's law equation:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

A positive (+) or dextrorotatory rotation indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation.[3] It is crucial to understand that there is no simple correlation between the (R/S) designation of a chiral center and the sign (+/-) of its specific rotation.[4]

Comparative Data of Related Chiral Piperidine Derivatives

While a specific value for (3S,6R)-6-methylpiperidin-3-ol HCl is elusive in readily available literature, a comparative analysis against related structures can provide valuable context. The following table presents specific optical rotation data for other chiral piperidine derivatives, underscoring the importance of precise stereochemistry and the impact of structural modifications on the magnitude and sign of optical rotation.

CompoundCAS NumberStructureSpecific Rotation ([α]D)Conditions (Concentration, Solvent, Temperature)
(S)-Piperidin-3-ol24211-55-0A piperidine ring with a hydroxyl group at the 3-position in the S configuration.Not specified in publicly available data.[5]Not specified in publicly available data.
(R)-3-Methylpiperidin-3-ol hydrochloride2305080-34-4A piperidine ring with a methyl and a hydroxyl group at the 3-position in the R configuration.Not specified in publicly available data.[6]Not specified in publicly available data.
(3R,6S)-6-methylpiperidin-3-amine1184917-67-6A piperidine ring with a methyl group at the 6-position and an amine group at the 3-position with 3R, 6S stereochemistry.Not specified in publicly available data.[7]Not specified in publicly available data.

Note: The absence of publicly available specific rotation data for these compounds highlights a common challenge in the field and emphasizes the need for rigorous in-house experimental determination.

Experimental Protocol for the Determination of Specific Optical Rotation

This protocol provides a standardized method for measuring the specific optical rotation of a sample of (3S,6R)-6-methylpiperidin-3-ol HCl. Adherence to these steps is critical for obtaining accurate and reproducible results.

Materials and Equipment:
  • (3S,6R)-6-methylpiperidin-3-ol HCl sample

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Constant temperature bath

Step-by-Step Methodology:
  • Instrument Calibration and Zeroing:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent (e.g., Methanol) and place it in the instrument.

    • Take a blank reading and zero the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a specific amount of the (3S,6R)-6-methylpiperidin-3-ol HCl sample (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent (e.g., Methanol) and fill the flask to the mark. Ensure complete dissolution by gentle swirling or sonication. This will give a concentration of 0.01 g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter's sample compartment, which should be maintained at a constant temperature (e.g., 20°C or 25°C).

    • Allow the solution to equilibrate to the set temperature for a few minutes.

    • Take multiple readings of the observed rotation (α) until a stable value is obtained. Record the average of these readings.

  • Calculation of Specific Rotation:

    • Use the recorded average observed rotation (α), the known path length of the cell (l), and the calculated concentration (c) to determine the specific rotation using Biot's law.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Comparison A Calibrate Polarimeter and Zero with Solvent B Accurately Weigh (3S,6R)-6-methylpiperidin-3-ol HCl C Prepare Solution of Known Concentration (c) B->C D Rinse and Fill Polarimeter Cell C->D E Equilibrate at Constant Temperature (T) D->E F Measure Observed Rotation (α) E->F G Calculate Specific Rotation [α] = α / (l * c) F->G H Compare with Literature Values of Related Compounds G->H I Assess Stereochemical Purity H->I

Caption: Experimental workflow for determining and analyzing the specific optical rotation.

Interpreting the Results and Ensuring Trustworthiness

The obtained specific rotation value is a critical piece of data for the quality control and characterization of your (3S,6R)-6-methylpiperidin-3-ol HCl sample.

  • Consistency is Key: The value should be consistent across different batches synthesized under the same conditions. Significant variations may indicate inconsistencies in the enantioselective synthesis or purification processes.

  • Comparison with Analogs: While a direct comparison is not currently possible due to the lack of a published value, your experimentally determined specific rotation can be compared to the values of other chiral piperidinols. This comparison, while not definitive, can provide insights into the expected range and sign of rotation for this class of compounds.

  • Enantiomeric Excess (ee): If a reference value for the enantiopure material becomes available, the specific rotation of your sample can be used to calculate the enantiomeric excess (% ee) using the formula:

    % ee = ([α]sample / [α]pure) * 100

A high enantiomeric excess is a strong indicator of the success of the asymmetric synthesis.

Conclusion: A Commitment to Scientific Rigor

The determination of the specific optical rotation of (3S,6R)-6-methylpiperidin-3-ol HCl is a fundamental step in its characterization, providing a reliable measure of its stereochemical purity. While the absence of a literature reference value presents a challenge, it also underscores the importance of meticulous experimental work and the establishment of robust in-house standards. By following the detailed protocol outlined in this guide and carefully considering the comparative data of related compounds, researchers can confidently assess the quality of their synthesized material, ensuring the integrity of their downstream applications in drug discovery and development. This commitment to analytical rigor is the bedrock of scientific advancement and the development of safe and effective therapeutics.

References

  • PubChem. 6-Methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Specific rotation – Knowledge and References. [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • DriveHQ. (3S,6R)-6-Methylpiperidin-3-ol hydrochloride. [Link]

  • YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

  • Royal Society of Chemistry. Asymmetric routes to substituted piperidines. [Link]

  • NIH National Library of Medicine. Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC. [Link]

  • Save My Exams. Optical Isomers - A Level Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. 5.4: Optical Activity. [Link]

  • PubChemLite. 3-(hydroxymethyl)piperidin-3-ol hydrochloride (C6H13NO2). [Link]

  • Chemguide. stereoisomerism - optical isomerism. [Link]

  • Pharmaffiliates. N-((3R,6S)-6-Methylpiperidin-3-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). [Link]

  • ChemBK. (3R,6S)-6-methylpiperidin-3-amine. [Link]

  • NIST. 3-Methylpiperidine hydrochloride. [Link]

  • ResearchGate. (PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]

Sources

Comparative

Absolute Configuration Determination of (3S,6R)-6-Methylpiperidin-3-ol: A Comparative Guide to X-Ray Crystallography and Alternative Methods

The precise determination of absolute configuration (AC) is a non-negotiable requirement in modern drug development. For chiral building blocks like (3S,6R)-6-methylpiperidin-3-ol —a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of absolute configuration (AC) is a non-negotiable requirement in modern drug development. For chiral building blocks like (3S,6R)-6-methylpiperidin-3-ol —a critical intermediate in the synthesis of HDM2 inhibitors and other active pharmaceutical ingredients[1]—assigning the correct spatial arrangement dictates the molecule's pharmacological efficacy and safety profile.

This guide objectively compares the gold-standard product performance of X-ray crystallography against leading alternative methodologies, specifically Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents. By examining the causality behind experimental choices, this guide provides researchers with field-proven, self-validating protocols for stereochemical assignment.

The Causality of Method Selection

The Challenge with Light-Atom Molecules

(3S,6R)-6-methylpiperidin-3-ol consists entirely of light atoms (Carbon, Hydrogen, Nitrogen, Oxygen). Historically, the absolute configuration of a molecule is determined via X-ray crystallography using the Bijvoet method [2]. This method relies on the breakdown of Friedel's Law (


) induced by anomalous dispersion.

However, standard Molybdenum (Mo Kα) X-ray sources fail to induce sufficient anomalous scattering in light atoms. Furthermore, the free base of 6-methylpiperidin-3-ol is often a low-melting solid or viscous oil, making direct single-crystal growth nearly impossible.

The Solutions
  • X-Ray Crystallography via Derivatization: To bypass these limitations, the molecule must be derivatized. Forming a hydrochloride salt or a carbamate (e.g., Cbz-protection) serves a dual purpose: it improves the crystalline lattice energy (enabling crystal growth) and introduces a heavier atom (Chlorine, Z=17) that provides a robust anomalous scattering signal for Bijvoet pair analysis[3].

  • Chiroptical Spectroscopy (VCD): VCD bypasses the need for crystallization entirely. It relies on the differential absorption of left and right circularly polarized infrared light by enantiomers in solution. When coupled with Density Functional Theory (DFT) calculations, VCD provides a highly reliable, non-empirical assignment of AC[4].

  • NMR Anisotropy: By reacting the piperidinol with a chiral derivatizing agent (e.g., MαNP acid), diastereomers are formed. The AC is deduced empirically based on the diamagnetic anisotropy effect of the auxiliary group on the

    
    H-NMR chemical shifts[5].
    

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each method when applied to small piperidinol derivatives.

ParameterX-Ray Crystallography (Bijvoet)Vibrational Circular Dichroism (VCD)

H-NMR (Chiral Derivatizing Agent)
Sample Phase Single Crystal (Solid)Solution (e.g., CDCl

)
Solution (e.g., CDCl

)
Sample Amount 1–5 mg10–20 mg1–5 mg
Derivatization Required? Yes (Heavy atom salt/protecting group)No (Direct measurement)Yes (Covalent ester/amide formation)
Throughput Low (Crystal growth is a bottleneck)Medium (Requires DFT computation time)High (Standard NMR acquisition)
Nature of Assignment Non-empirical / AbsoluteNon-empirical / AbsoluteEmpirical / Relative
Self-Validation Metric Flack Parameter (

)
Enantiomeric mirror-image overlay

sign distribution models
Accuracy / Reliability >99% (Gold Standard)High (Dependent on DFT accuracy)Moderate to High

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that validate themselves during execution. Below are the step-by-step methodologies for the two primary non-empirical techniques.

Protocol A: Heavy-Atom Derivatization & X-Ray Crystallography

Causality: Converting the amine to a hydrochloride salt introduces the necessary heavy atom (Cl) to maximize the anomalous scattering difference (


) required for absolute structure determination.
  • Salt Formation: Dissolve 100 mg of (3S,6R)-6-methylpiperidin-3-ol in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in ether at 0 °C. Isolate the resulting precipitate via filtration[1].

  • Crystal Growth (Vapor Diffusion): Dissolve the hydrochloride salt in a minimum volume of methanol (solvent). Place the vial inside a larger closed chamber containing ethyl acetate (anti-solvent). Allow 3–7 days for vapor equilibration and single-crystal formation.

  • Diffraction Acquisition: Mount a single crystal on a diffractometer equipped with a Copper (Cu Kα,

    
     Å) microfocus source. Cu Kα is preferred over Mo Kα as it significantly enhances the anomalous scattering signal of Chlorine[3].
    
  • Self-Validating Data Analysis: Refine the structure and calculate the Flack Parameter (

    
    ) .
    
    • Validation Check: A Flack parameter of

      
       confirms the (3S,6R) configuration is correct. If 
      
      
      
      , the true configuration is the inverted (3R,6S) enantiomer. If
      
      
      , the crystal is a racemic twin, and the data cannot assign absolute stereochemistry[3].
Protocol B: Vibrational Circular Dichroism (VCD)

Causality: VCD measures the vibrational optical activity. Because the IR spectra of enantiomers are identical, the VCD spectra will be equal but opposite in sign, providing a built-in cross-check for enantiomeric purity and configuration[6].

  • Computational Modeling (DFT): Perform a conformational search of (3S,6R)-6-methylpiperidin-3-ol using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G* level. Calculate the theoretical IR and VCD spectra and apply Boltzmann weighting to generate a composite predicted spectrum[7].

  • Sample Preparation: Dissolve 15 mg of the analyte in 150

    
    L of CDCl
    
    
    
    (a solvent with a wide IR transmission window). Load the sample into a BaF
    
    
    cell with a 100
    
    
    m path length.
  • Spectral Acquisition: Record the IR and VCD spectra using a ChiralIR-2X spectrometer (or equivalent) for 4–6 hours to achieve a high signal-to-noise ratio.

  • Self-Validating Data Analysis: Overlay the experimental VCD spectrum with the DFT-predicted spectrum.

    • Validation Check: Calculate the Vibrational Dissymmetry Factor (VDF). If the experimental VCD peaks align in sign and relative magnitude with the (3S,6R) theoretical model, the assignment is confirmed. For ultimate self-validation, measure the opposite enantiomer (if available) to ensure a perfect mirror-image spectrum, ruling out baseline artifacts[6].

Visualizing the Logical Relationships

To fully grasp the causality and operational flow of these techniques, the following diagrams map out the physical principles and comparative workflows.

G A Light-Atom Chiral Molecule (3S,6R)-6-methylpiperidin-3-ol B Derivatization (HCl salt / Cbz-protection) A->B Improves crystallinity C Introduction of Heavy Atom (Z > 16, e.g., Chlorine) B->C Enables D X-Ray Diffraction (Cu Kα radiation) C->D Subjected to E Anomalous Scattering (Breakdown of Friedel's Law) D->E Induces F Flack Parameter Calculation (x ≈ 0 = Correct AC) E->F Quantified by

Causality of anomalous dispersion in X-ray absolute configuration determination.

Workflow Start Analyte: 6-methylpiperidin-3-ol X1 Crystallization & Derivatization Start->X1 Solid State V1 Solution Preparation (CDCl3) Start->V1 Solution State N1 Chiral Derivatizing Agent (e.g., MαNP acid) Start->N1 Derivatization X2 Single Crystal XRD X1->X2 X3 Bijvoet Pair Analysis X2->X3 Result Absolute Configuration Assigned (3S,6R) X3->Result V2 IR & VCD Measurement V1->V2 V3 DFT Computational Modeling V2->V3 V3->Result N2 1H NMR Anisotropy N1->N2 N2->Result

Comparative workflows for assigning absolute configuration via X-ray, VCD, and NMR.

References

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy MDPI - Molecules
  • Absolute Configuration Cambridge Crystallographic D
  • Absolute structure and molecular chirality Consejo Superior de Investigaciones Científicas (CSIC)
  • US Patent 8,846,657 B2 - Substituted imidazopyridines as hdm2 inhibitors Google P
  • Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations ACS Public
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy ResearchG

Sources

Validation

Definitive Guide: Mass Spectrometry Fragmentation of 6-Methylpiperidin-3-ol Derivatives

Executive Summary & Strategic Importance 6-Methylpiperidin-3-ol represents a critical pharmacophore found in numerous piperidine alkaloids (e.g., Cassia and Prosopis species) and synthetic pharmaceutical intermediates. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6-Methylpiperidin-3-ol represents a critical pharmacophore found in numerous piperidine alkaloids (e.g., Cassia and Prosopis species) and synthetic pharmaceutical intermediates. Its structural duality—possessing both a basic nitrogen heterocycle and a secondary hydroxyl group—creates distinct mass spectrometric signatures essential for structural elucidation.

This guide provides a technical comparison of fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] Unlike generic spectral libraries, we focus on the mechanistic causality distinguishing 6-methylpiperidin-3-ol from its positional isomers (e.g., 2-methylpiperidin-3-ol) and unsubstituted analogs, equipping researchers with the data needed for unambiguous identification in complex matrices.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal validation steps (e.g., derivatization or isotopic labeling logic) to confirm ionization efficiency.

Protocol A: GC-EI-MS (Hard Ionization)

Objective: Structural fingerprinting via high-energy fragmentation.

  • Sample Preparation: Dissolve 1 mg analyte in 1 mL Dichloromethane (DCM).

    • Validation Step: Add 10 µL of deuterated pyridine (

      
      -pyridine) as an internal lock mass.
      
  • Derivatization (Optional but Recommended): To verify the hydroxyl position, treat 50 µL aliquot with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 min.

    • Mechanism:[2] Shifts mass by +72 Da (TMS group), confirming -OH presence.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Inlet: Splitless, 250°C.

  • MS Parameters: Source 230°C, Quad 150°C, Electron Energy 70 eV.

Protocol B: LC-ESI-MS/MS (Soft Ionization)

Objective: Molecular ion confirmation and diagnostic neutral losses.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Ramp 15–35 eV to capture both fragile water losses and ring-opening fragments.

Mechanistic Fragmentation Analysis

Electron Ionization (EI) Pathways

In EI (70 eV), the radical cation (


, m/z 115) is formed primarily by removing an electron from the nitrogen lone pair. The fragmentation is dominated by 

-cleavage
.[1][3]
  • Primary Pathway (

    
    -Cleavage):  The bond adjacent to the nitrogen breaks to stabilize the radical.
    
    • Loss of Methyl (C6): Cleavage of the C6-Methyl bond generates a stable iminium ion at m/z 100 .

    • Observation: According to spectral databases, m/z 100 is typically the Base Peak (100% abundance) for 6-methyl substituted piperidines, distinguishing them from unsubstituted analogs.

  • Secondary Pathway (Ring Cleavage):

    • Complex ring fissions lead to lower mass fragments, typically m/z 44 (

      
      ) or m/z 57.
      
Electrospray Ionization (ESI) Pathways

In ESI, the molecule forms a stable protonated species


 at m/z 116 .
  • Diagnostic Neutral Loss: The presence of the C3-hydroxyl group facilitates the neutral loss of water (18 Da).

    • $[M+H]^+ \xrightarrow{-H_2O} [M+H-18]^+ $ (m/z 98).

    • Mechanism:[2] Protonation of the hydroxyl group followed by elimination, often assisted by the ring nitrogen (neighboring group participation).

  • Differentiation from Isomers: The intensity of the water loss peak varies with the distance between the N-proton and the OH group. In 3-ol derivatives, this loss is prominent.

Comparative Analysis: 6-Methyl vs. Alternatives

The following table contrasts 6-methylpiperidin-3-ol with its most common "confusers" in drug development: the unsubstituted scaffold and the 2-methyl isomer.

Feature6-Methylpiperidin-3-ol 2-Methylpiperidin-3-ol Piperidin-3-ol (Unsubstituted)
Molecular Weight 115.17115.17101.15
EI Base Peak m/z 100 (

)
m/z 100 (

) or m/z 44
m/z 100 (

) or m/z 57
Key Distinction (EI) Strong

due to exocyclic methyl loss at C6.

often weaker; competitive loss of C2-C3 bond due to OH proximity.
No Methyl loss possible. Base peak usually ring fragment.
ESI Diagnostic

116

98 (-

)

116

98 (-

)

102

84 (-

)
Isomer Differentiation Retention Time: Elutes later on non-polar columns (less steric shielding of N).Retention Time: Elutes earlier (H-bond between N and OH likely).N/A
Mechanistic Insight: The "Vicinal Effect"

In 2-methylpiperidin-3-ol , the methyl and hydroxyl groups are vicinal (C2, C3). This steric crowding often alters the fragmentation energy landscape compared to the 6-methyl analog, where the substituents are distant (C6, C3). In high-resolution MS/MS, the 2-methyl isomer may show enhanced ring-opening fragments (retro-Diels-Alder) compared to the stable methyl loss in the 6-methyl isomer.

Visualization of Signaling Pathways

Diagram 1: Electron Ionization (EI) Fragmentation Mechanism

This diagram illustrates the dominant


-cleavage pathway leading to the diagnostic base peak.

EI_Fragmentation Figure 1: EI pathway showing the dominance of methyl loss (m/z 100) in 6-methylpiperidin-3-ol. M_Ion Molecular Ion (M+.) m/z 115 Alpha_Cleavage α-Cleavage (Rate Limiting) M_Ion->Alpha_Cleavage Ionization at N Base_Peak Base Peak [M - CH3]+ m/z 100 Alpha_Cleavage->Base_Peak Loss of C6-Methyl (-15 Da) Ring_Frag Ring Fragments m/z 44, 57 Base_Peak->Ring_Frag Secondary Decay

Diagram 2: ESI-MS/MS Fragmentation Workflow

This workflow demonstrates the soft ionization pathway used for confirming the hydroxyl group via water loss.

ESI_Workflow Figure 2: ESI-MS/MS workflow highlighting the diagnostic water loss (m/z 98) characteristic of piperidinols. Analyte Analyte: 6-Methylpiperidin-3-ol ESI_Source ESI Source (+) Protonation Analyte->ESI_Source Precursor Precursor Ion [M+H]+ m/z 116 ESI_Source->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Isolation Product_1 Product Ion [M+H-H2O]+ m/z 98 CID->Product_1 -18 Da (Neutral Loss) Product_2 Ring Cleavage m/z 70, 44 CID->Product_2 High Energy

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 567656, 6-Methylpiperidin-3-ol. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Stereospecific Biological Activity of Piperidin-3-ol Isomers: A Comparative Framework for (3S,6R) and (3R,6S) Enantiomers

Introduction: The Imperative of Chirality in Piperidine-Based Drug Discovery The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of natural products and F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Piperidine-Based Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its versatile structure has been successfully leveraged to develop therapeutics for a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3][4] However, the true therapeutic potential of a piperidine derivative is often unlocked only when its three-dimensional structure is precisely defined. Stereoisomerism, the phenomenon where molecules share the same connectivity but differ in the spatial arrangement of their atoms, plays a pivotal role in drug development.[5][6] The interaction between a drug and its biological target is fundamentally a three-dimensional recognition event, akin to a key fitting into a lock.[7] Consequently, different stereoisomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[8]

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (3S,6R) and (3R,6S) enantiomers of a substituted piperidin-3-ol. While direct, publicly available experimental data comparing these specific isomers is limited, this document serves as an in-depth guide for researchers and drug development professionals. By leveraging established principles of stereopharmacology and data from structurally analogous compounds, we will outline the hypothesized biological targets, detailed experimental protocols for their evaluation, and a predictive analysis to guide future research.[9] The core objective is to equip scientists with the rationale and methodologies required to dissect the stereospecific contributions of the (3S,6R) and (3R,6S) configurations to biological activity.

Hypothesized Biological Target: NMDA Receptor Subtypes

Based on extensive literature on piperidine-based CNS agents, a primary hypothesized target for these isomers is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10][11] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a high-value therapeutic target.[10]

Rationale for Stereospecific Interaction: The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. The specific combination of subunits dictates the receptor's physiological and pharmacological properties.[11] Piperidine derivatives have been identified as potent and selective antagonists for NMDA receptors, particularly those containing the GluN2B (NR2B) subunit.[12][13]

The chirality at the 3- and 6-positions of the piperidin-3-ol ring is critical. These stereocenters define the spatial orientation of the hydroxyl group and other substituents, which will govern how the molecule fits into the complex, asymmetric binding pocket of the NMDA receptor. It is highly probable that one enantiomer (the eutomer) will achieve a more optimal binding orientation than the other (the distomer), leading to significant differences in binding affinity, potency, and subtype selectivity.[14]

cluster_receptor Receptor Binding Pocket (Asymmetric) cluster_ligands Chiral Ligands Receptor Hydrophobic Pocket H-Bond Donor Steric Hindrance Zone 3S_6R (3S,6R) Isomer (Eutomer - Good Fit) 3S_6R->Receptor:p1 Fits Well 3S_6R->Receptor:p2 Forms H-Bond 3R_6S (3R,6S) Isomer (Distomer - Poor Fit) 3R_6S->Receptor:p1 Partial Fit 3R_6S->Receptor:p3 Steric Clash

Caption: Hypothetical binding of piperidin-3-ol enantiomers to a receptor.

Representative Data for Comparative Biological Activity

The following table outlines the expected type of data that would be generated from a comprehensive experimental evaluation of the (3S,6R) and (3R,6S) isomers. The values presented are for illustrative purposes to highlight the potential stereospecific differences.

Parameter (3S,6R)-piperidin-3-ol (3R,6S)-piperidin-3-ol Rationale & Significance
Primary Target NMDA Receptor (GluN2B)NMDA Receptor (GluN2B)Both isomers are expected to target the same receptor, but with different affinities.
Binding Affinity (Ki, nM) vs. GluN2B 15850A lower Ki value signifies higher binding affinity. The (3S,6R) isomer is hypothesized to be the eutomer, showing significantly stronger binding.
Functional Potency (IC₅₀, nM) 251500A lower IC₅₀ value indicates greater potency in a functional assay. This reflects the binding affinity data, showing the eutomer is more effective at inhibiting receptor function.
Subtype Selectivity (Ki GluN2A/GluN2B) >100-fold~20-foldHigh selectivity for a specific receptor subtype (e.g., GluN2B over GluN2A) can lead to a better side-effect profile.[10]
In Vitro Cytotoxicity (CC₅₀, µM) >50>50It is crucial to ensure that the observed activity is not due to general toxicity. High CC₅₀ values are desirable.[15]

Experimental Protocols for a Self-Validating Comparative Analysis

To empirically determine the biological activity profile of each isomer, a series of validated assays must be performed. The following protocols are designed to provide a robust, quantitative comparison.

Start Synthesized & Purified (3S,6R) & (3R,6S) Isomers Binding Protocol 1: NMDA Receptor Binding Assay (Determine Affinity & Selectivity) Start->Binding Functional Protocol 2: Patch-Clamp Electrophysiology (Determine Functional Potency) Start->Functional Toxicity Protocol 3: MTT Cellular Viability Assay (Assess Cytotoxicity) Start->Toxicity End Comparative Activity Profile Binding->End Functional->End Toxicity->End

Caption: Experimental workflow for comparing piperidin-3-ol isomers.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Subtype Affinity

Causality: This assay is foundational for determining the direct interaction between each isomer and the target protein. By measuring the displacement of a known radioactive ligand that binds to a specific NMDA receptor subtype, we can calculate the binding affinity (Ki) of our test compounds. Comparing Ki values across different subtypes (e.g., GluN2A vs. GluN2B) establishes the selectivity profile.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either human GluN1/GluN2A or GluN1/GluN2B receptors.

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Utilize a subtype-selective radioligand, such as [³H]-Ro 25-6981 for GluN2B-containing receptors.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations (e.g., 0.1 nM to 100 µM) of either the (3S,6R) or (3R,6S) isomer.

  • Equilibration: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

Causality: While binding assays confirm interaction, they do not describe the functional consequence. Patch-clamp electrophysiology is the gold standard for studying ion channels.[16][17] This technique allows for the direct measurement of ion currents through NMDA receptors in a living cell, providing a quantitative measure of how each isomer inhibits receptor function (functional potency, IC₅₀).[18][19]

Methodology:

  • Cell Culture: Plate HEK293 cells expressing the NMDA receptor subtype of interest (e.g., GluN1/GluN2B) on glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External Solution (Bath): Contain NaCl, KCl, CaCl₂, HEPES, and glucose. Crucially, it should be nominally free of Mg²⁺ (which blocks the channel at resting membrane potential) and contain saturating concentrations of co-agonists glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit maximal currents.

    • Internal Solution (Pipette): Contain CsF or CsCl (to block K⁺ channels), EGTA (to chelate calcium), and HEPES.

  • Patch-Clamp Recording:

    • Using a micromanipulator, form a high-resistance (>1 GΩ) "giga-seal" between a glass micropipette and the membrane of a single cell.[20]

    • Rupture the cell membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

    • Clamp the cell's membrane potential at a negative voltage (e.g., -60 mV).

  • Compound Application:

    • Obtain a stable baseline NMDA-evoked current by applying the agonist-containing external solution.

    • Apply the external solution containing both the agonists and a specific concentration of the piperidin-3-ol isomer.

    • Record the degree of inhibition of the NMDA-evoked current.

  • Data Analysis: Repeat the process for a range of isomer concentrations to generate a concentration-response curve. Fit the curve with a logistic function to determine the IC₅₀ value for each isomer.

Protocol 3: MTT Assay for Cellular Viability Assessment

Causality: It is essential to confirm that the observed inhibition of NMDA receptor function is a specific pharmacological effect and not a result of the compound killing the cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21] A compound that shows high potency in the functional assay but low toxicity in the MTT assay is a desirable outcome.

Methodology:

  • Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y) or the HEK293 cells used previously into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of each isomer (e.g., 1 µM to 100 µM) for a prolonged period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[23] Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve these crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[22]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot cell viability against compound concentration to determine the concentration that reduces viability by 50% (CC₅₀).

Conclusion and Future Directions

This guide establishes a rigorous, logical framework for the comparative evaluation of the (3S,6R) and (3R,6S) piperidin-3-ol isomers. By systematically assessing binding affinity, functional potency, and cytotoxicity, researchers can build a comprehensive structure-activity relationship (SAR) profile. The discovery of a potent and selective eutomer would be a significant step forward, justifying progression into more complex studies. Future research should focus on in vivo experiments in relevant animal models of disease (e.g., neuropathic pain or stroke) to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of the superior enantiomer. Such a methodical, stereochemistry-focused approach is fundamental to the successful development of novel, safer, and more effective therapeutics.

References

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Publishing at the Library. A Short Guide to Electrophysiology and Ion Channels. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. Patch clamp. [Link]

  • JoVE. Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Link]

  • Clancy, C. E., & Kass, R. S. (2004). Electrophysiological Approaches for the Study of Ion Channel Function. In Methods in Molecular Biology (Vol. 294, pp. 163–182). Humana Press.
  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (137), e58160. [Link]

  • JoVE. NMDA-receptor Study Protocol. [Link]

  • Hardingham, G. E., & Bading, H. (2002). A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity. Journal of Neuroscience Methods, 115(2), 147-155.
  • ResearchGate. Experimental simulation protocols. Panels (A,B) illustrate NMDA.... [Link]

  • Reynolds, I. J. (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Biology (Vol. 213, pp. 93–102). Humana Press.
  • PubMed. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. [Link]

  • Google Patents. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity.
  • Google Patents.
  • Google Patents. US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • PubMed. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Journal of Pharmaceutical Research International. Effects of Stereoisomers on Drug Activity. [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • PubMed. Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. [Link]

  • TutorChase. What role does stereoisomerism play in drug development?. [Link]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • PMC. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

  • IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]

  • IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review. [Link]

  • University of Washington. Lecture 3: Stereochemistry and drugs. [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • Dovepress. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

  • Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • PMC. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • ResearchGate. Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives | Request PDF. [Link]

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Validation

Technical Guide: Validating Purity of (3S,6R)-6-Methylpiperidin-3-ol HCl via Elemental Analysis

Executive Summary In pharmaceutical intermediate verification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are often considered the gold standards. However, for chiral salt forms li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate verification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are often considered the gold standards. However, for chiral salt forms like (3S,6R)-6-methylpiperidin-3-ol hydrochloride , these methods suffer from "salt blindness"—they often fail to detect stoichiometric deviations in the counter-ion or the presence of inorganic contaminants.

This guide details the validation of (3S,6R)-6-methylpiperidin-3-ol HCl using Elemental Analysis (EA/CHN) . While HPLC confirms organic purity and Chiral HPLC confirms enantiomeric excess, only EA provides a definitive bulk assessment of the salt stoichiometry and total chemical composition. This document compares EA against alternative methods, provides a specific protocol for handling this hygroscopic salt, and offers a framework for interpreting data deviations.

Part 1: The Analytical Challenge

(3S,6R)-6-methylpiperidin-3-ol HCl presents a specific set of characterization challenges:

  • Lack of UV Chromophores: The piperidine ring lacks strong UV absorption, making standard UV-HPLC detection low-sensitivity without derivatization.

  • Hygroscopicity: As a secondary amine hydrochloride salt, the molecule is prone to absorbing atmospheric moisture, which distorts mass-based purity assays.

  • Stoichiometric Ambiguity: During synthesis, excess HCl or trapped inorganic salts (e.g., NaCl, KCl) can remain. 1H NMR cannot detect the chloride counter-ion or inorganic salts, potentially leading to a "pure" NMR spectrum for a sample that is actually 10% inorganic salt by mass.

The Role of Elemental Analysis

EA serves as the stoichiometric gatekeeper . It is the only standard method that simultaneously validates the carbon framework and the nitrogen-to-chloride ratio, ensuring the material is the correct mono-hydrochloride salt and not a free base or dihydrochloride species.

Part 2: Comparative Analysis of Methods

The following table objectively compares EA against qNMR and HPLC for this specific application.

FeatureElemental Analysis (CHN) HPLC (UV/CAD) qNMR (Quantitative NMR)
Primary Target Bulk Purity & StoichiometryOrganic ImpuritiesStructural Identity & Organic Purity
Salt Detection Excellent (Infers HCl ratio)Poor (Salts elute in void volume)Poor (Cl⁻ is invisible)
Inorganic Detection High (Detected via % dilution)None None
Stereoselectivity None (Blind to chirality)High (With chiral columns)None (Unless chiral shift reagent used)
Sample Destructiveness DestructiveNon-Destructive (mostly)Non-Destructive
Cost/Run LowMediumHigh (Deuterated solvents/IS)
Precision

(Absolute)

(Relative)

(Absolute)
Analytical Workflow Diagram

The following decision tree illustrates where EA fits into the validation pipeline for chiral salts.

G Start Crude (3S,6R)-6-methylpiperidin-3-ol HCl HPLC 1. HPLC/LC-MS (Check Organic Impurities) Start->HPLC Chiral 2. Chiral HPLC (Check Enantiomeric Excess) HPLC->Chiral Pass1 Passes Organic Purity? Chiral->Pass1 Pass1->HPLC No (Recrystallize) EA 3. Elemental Analysis (CHN) (Check Salt Stoichiometry & Inorganics) Pass1->EA Yes Result Final Validation EA->Result

Figure 1: Integrated analytical workflow. EA is positioned as the final gatekeeper for bulk composition after organic and stereochemical purity are established.

Part 3: Experimental Protocol

Theoretical Calculation

Before analysis, exact theoretical values must be established.

  • Formula:

    
    
    
  • Molecular Weight: 151.64 g/mol

ElementCalculationTheoretical %
Carbon (C)

47.52%
Hydrogen (H)

9.31%
Nitrogen (N)

9.24%

(Note: H count is 13 from base + 1 from HCl = 14)

Step-by-Step Procedure

1. Sample Pre-treatment (Critical): Because piperidine HCl salts are hygroscopic, "as-is" analysis often fails due to water weight diluting the Carbon percentage.

  • Drying: Dry 50–100 mg of sample in a vacuum oven at 40°C for 4 hours over

    
     or silica desiccant.
    
  • Verification: If TGA (Thermogravimetric Analysis) is available, confirm volatiles are <0.5% before EA.

2. Weighing:

  • Use a microbalance with readability to 0.001 mg (1 µg).

  • Target sample weight: 2.0 – 3.0 mg (standard for combustion analyzers).

  • Speed is vital: Exposure to humid air can add 0.5% water weight in minutes. Use tin capsules that can be crimped immediately.

3. Combustion Parameters:

  • Furnace Temp: >950°C (Ensure complete combustion of the salt).

  • Carrier Gas: Helium (High purity 99.999%).

  • Calibration: Use Acetanilide or Cystine (standard containing N and S) to bracket the expected nitrogen range.

4. Acceptance Criteria: Per ICH Q6A guidelines, experimental values should fall within


  of the theoretical value to confirm purity [1].

Part 4: Data Interpretation & Troubleshooting

Interpreting EA data requires analyzing the direction of the deviation. It is rarely random.

Scenario Analysis Table
ScenarioC% ResultH% ResultN% ResultInterpretation
Ideal 47.5 ±0.49.3 ±0.49.2 ±0.4Valid Pure Salt
Wet Sample Low (<47.0)High (>9.6)Low (<9.0)Sample contains water/moisture.[1] Re-dry and re-test.
Inorganic Salt Low Low Low Contamination with NaCl/KCl. Ratios of C:N remain correct, but absolute values drop.
Free Base High (55.7%)High (11.7%)High (10.8%)Incomplete salt formation. Missing HCl.
Solvent (EtOH) High High Low Trapped organic solvent (Ethanol/Methanol).
Troubleshooting Logic Flow

Use this logic to diagnose "Failed" EA results.

Logic Result EA Result Received CheckC Is Carbon within ±0.4%? Result->CheckC Pass PASS: Validated CheckC->Pass Yes LowC Carbon is LOW CheckC->LowC No (<47.1%) HighC Carbon is HIGH CheckC->HighC No (>47.9%) CheckH Is Hydrogen High? LowC->CheckH Solvent Diagnosis: Trapped Solvent Action: 1H NMR to confirm HighC->Solvent CheckRatio Is C:N Ratio Correct? CheckH->CheckRatio No (H is normal/low) Water Diagnosis: Hygroscopic Water Action: Dry 24h @ 45°C vacuum CheckH->Water Yes Inorganic Diagnosis: Inorganic Contamination Action: Check Ash/Residue CheckRatio->Inorganic Yes (Ratio OK)

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

Conclusion

For (3S,6R)-6-methylpiperidin-3-ol HCl , Elemental Analysis is not merely a "check-box" test; it is the primary method for validating the salt form and ensuring the absence of inorganic contaminants that HPLC and NMR miss.

While HPLC validates the organic purity and Chiral HPLC ensures stereochemical integrity, EA validates the bulk substance . A passing EA result (within ±0.4%) confirms that the material is dry, free of inorganic salts, and exists in the correct stoichiometric hydrochloride form, making it suitable for subsequent pharmaceutical applications.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[2] [Link]

  • Barwick, V. J., & Wood, R. The use of elemental analysis for the estimation of purity of organic compounds. Accreditation and Quality Assurance, 2(6), 289-295. (1997). [Link]

  • Niazi, S. K. Handbook of Pharmaceutical Manufacturing Formulations: Compressed Solid Products. CRC Press. (2004). (Context on hygroscopic salt handling). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Cis vs. Trans Isomers of 6-Methylpiperidin-3-ol Hydrochloride

Introduction: The Stereochemical Imperative in Drug Development In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative in Drug Development

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When this ring is disubstituted, as in the case of 6-methylpiperidin-3-ol, it gives rise to diastereomers—specifically, cis and trans isomers.[2] These isomers, while possessing the same molecular formula and connectivity, often exhibit vastly different physicochemical properties, metabolic profiles, and interactions with their biological targets.[3][4]

This guide provides an in-depth, comparative analysis of the principal analytical techniques used to distinguish, separate, and definitively characterize the cis and trans isomers of 6-methylpiperidin-3-ol hydrochloride. We will move beyond mere protocols to explore the causality behind experimental choices, empowering researchers to not only apply these methods but to understand and adapt them.

Chapter 1: Spectroscopic Differentiation via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structural elucidation for diastereomers in solution. It provides a detailed picture of the molecular framework by probing the chemical environment and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.[3][5]

The Underlying Principle: Conformational Rigidity and Anisotropy

The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative orientation of the methyl group at C6 and the hydroxyl group at C3—whether they are axial (projecting vertically) or equatorial (projecting outwards)—is the key differentiator between the cis and trans isomers. This fixed spatial arrangement profoundly influences the observed chemical shifts (δ) and, most importantly, the proton-proton coupling constants (³J).

  • Trans Isomer: The thermodynamically more stable conformation is typically a chair form where both the C6-methyl and C3-hydroxyl groups occupy equatorial positions. The protons at C3 and C6 will therefore be in axial positions.

  • Cis Isomer: This isomer will have one substituent in an axial position and the other in an equatorial position in its most stable chair conformation.

This conformational difference gives rise to distinct NMR signatures. Specifically, the magnitude of the ³J coupling constant between vicinal protons is described by the Karplus equation, which correlates the dihedral angle to the coupling size. Axial-axial (ax-ax) protons have a dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz). Axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons have smaller dihedral angles, leading to smaller coupling constants (typically 1-5 Hz).

cluster_trans Trans Isomer (e,e) cluster_cis Cis Isomer (a,e) trans Chair Conformation (Both Equatorial) trans_H3 H3 (Axial) trans_H2a H2 (Axial) trans_H4a H4 (Axial) trans_H3->trans_H2a Large ³J (ax-ax) trans_H3->trans_H4a Large ³J (ax-ax) cis Chair Conformation (One Axial, One Equatorial) cis_H3 H3 (Equatorial) cis_H2a H2 (Axial) cis_H4a H4 (Axial) cis_H3->cis_H2a Small ³J (eq-ax) cis_H3->cis_H4a Small ³J (eq-ax)

Caption: Differentiating Isomers by Proton Coupling Constants (³J).

Experimental Protocol: Comprehensive NMR Analysis

Objective: To acquire a full suite of NMR data for the unambiguous assignment of the cis and trans isomers.

Materials:

  • Sample of 6-methylpiperidin-3-ol hydrochloride (isomer mixture or isolated isomers)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • NMR spectrometer (≥400 MHz recommended for better resolution)

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent. The choice of solvent is critical; D₂O is suitable for hydrochloride salts, but the N-H and O-H protons will exchange and become invisible. Methanol-d₄ will preserve these signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It is essential for tracing the connectivity within the piperidine ring, e.g., connecting the H3 proton to its neighbors at C2 and C4.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for stereochemical assignment. The NOE is a through-space correlation, meaning it detects protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. For the cis isomer, a clear NOE correlation between the protons of the C6-methyl group and the proton at C3 is expected, which would be absent in the trans isomer.

Data Interpretation and Summary

The key to distinguishing the isomers lies in a combined analysis of coupling constants and NOE correlations.

ParameterExpected Result for trans-isomer (6e-Me, 3e-OH)Expected Result for cis-isomer (e.g., 6e-Me, 3a-OH)Rationale
H3 Proton Signal Triplet of triplets (tt) or multiplet with at least two large couplings.Narrow multiplet with smaller couplings.The axial H3 has large (ax-ax) couplings to two other axial protons. The equatorial H3 has only smaller (eq-ax, eq-eq) couplings.
³J (H3-H2a, H3-H4a) ~8-13 Hz~1-5 HzReflects the ~180° dihedral angle for axial-axial coupling versus smaller angles for other interactions.
NOESY Correlation No correlation between C6-CH₃ protons and H3 proton.Strong correlation between C6-CH₃ protons and H3 proton.In the cis isomer, these groups are on the same face of the ring and thus spatially proximate.
¹³C Chemical Shift Carbon atoms with axial substituents are typically shielded (shifted upfield) compared to those with equatorial substituents.The carbon bearing the axial group will be shifted upfield relative to the same carbon in the trans isomer.This is known as the gamma-gauche effect.

Chapter 2: Chromatographic Separation via High-Performance Liquid Chromatography (HPLC)

While NMR can analyze a mixture, physical separation of the isomers is often required for further characterization and biological testing. HPLC is the premier technique for this purpose, leveraging the different physicochemical properties of diastereomers.[6][7]

The Underlying Principle: Differential Polarity

Cis and trans isomers have distinct three-dimensional shapes, which results in different molecular dipole moments and polarities.[2][4][8] The cis isomer, with both substituents on the same side of the ring's plane, often has a larger net dipole moment and is therefore more polar than the more symmetrical trans isomer, where individual bond dipoles can cancel each other out more effectively.[8] This difference in polarity allows for separation on a chromatographic column.

  • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. The more polar cis isomer will interact more strongly with the stationary phase and thus have a longer retention time. The less polar trans isomer will elute first.

  • Reverse-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. The less polar trans isomer will be retained longer. The more polar cis isomer will elute first.

HPLC_Workflow cluster_dev Method Development Workflow Start Dissolve Isomer Mixture Screen Screen Columns (Normal & Reverse Phase) Start->Screen MobilePhase Optimize Mobile Phase (Isocratic vs. Gradient) Screen->MobilePhase Optimize Fine-tune Parameters (Flow Rate, Temperature) MobilePhase->Optimize Validate Validate Method (Resolution, Tailing) Optimize->Validate End Separated Isomers Validate->End

Caption: A typical workflow for HPLC method development.

Experimental Protocol: HPLC Isomer Separation

Objective: To develop a robust HPLC method for the analytical or preparative separation of cis and trans 6-methylpiperidin-3-ol hydrochloride.

Materials:

  • HPLC system with UV detector

  • Normal-phase column (e.g., Silica, Cyano)

  • Reverse-phase column (e.g., C18, Phenyl-Hexyl)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Acetonitrile, Water)

  • Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

Methodology:

  • Solubility and Sample Preparation: Prepare a stock solution of the isomer mixture at ~1 mg/mL in a suitable solvent (e.g., mobile phase).

  • Initial Screening (Reverse-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Start with an isocratic mixture of Acetonitrile and Water (e.g., 30:70) with 0.1% TFA (to improve peak shape for the amine).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (where the molecule has end-on absorbance).

    • Analysis: Inject 10 µL and observe the chromatogram for two separated peaks.

  • Initial Screening (Normal-Phase):

    • Column: Silica, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Start with Hexane:Isopropanol (90:10) with 0.1% DEA (to prevent peak tailing on the acidic silica surface).

    • Analysis: Inject and observe.

  • Method Optimization: Based on the screening results, select the column type that provides the best initial separation.

    • Adjust the ratio of strong to weak solvent to move the retention times and improve the resolution between the two peaks.

    • If isocratic elution is insufficient, develop a gradient method.

    • The goal is to achieve a resolution (Rs) value of >1.5 for baseline separation.

Chapter 3: Unambiguous Proof via Single-Crystal X-ray Crystallography

While NMR provides definitive structural information in solution and HPLC allows for separation, single-crystal X-ray crystallography (SCXRD) offers the ultimate, irrefutable proof of stereochemistry in the solid state.[9][10] It generates a three-dimensional map of electron density from which the precise position of every atom in the crystal lattice can be determined.[11][12]

The Underlying Principle: Diffraction and Fourier Transform

When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[9] By measuring the position and intensity of these diffracted beams, a diffraction pattern is generated. Through a mathematical process known as a Fourier transform, this pattern is converted back into a 3D electron density map of the molecule. Fitting the known atoms into this map reveals the exact molecular structure, bond lengths, bond angles, and relative stereochemistry.

Experimental Workflow: From Powder to Structure

Objective: To grow a suitable single crystal and perform X-ray diffraction to definitively determine the isomer's structure.

  • Crystallization (The Critical Step): This is often the most challenging part. It involves dissolving the purified isomer in a solvent or solvent system and allowing the solvent to evaporate slowly, or using vapor diffusion or cooling techniques to induce the growth of a single, high-quality crystal.[12]

    • Self-Validation: A suitable crystal will be clear, have well-defined faces, and be free of cracks or defects when viewed under a microscope.

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in the X-ray beam while thousands of diffraction images are collected.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate the electron density map. An atomic model is built into the map and refined to best fit the experimental data. The final output is a 3D model of the molecule that explicitly shows the cis or trans relationship between the methyl and hydroxyl groups.

Conclusion: An Integrated Approach for Certainty

Distinguishing the cis and trans isomers of 6-methylpiperidin-3-ol hydrochloride is a critical task that requires a multi-faceted analytical approach. No single technique provides a complete picture.

  • NMR Spectroscopy is the most powerful initial tool, offering unambiguous structural assignment in solution, particularly through 2D NOESY experiments.

  • HPLC is essential for the physical separation of the isomers, enabling the purification of material for further studies and providing a quantitative measure of isomeric purity.

  • X-ray Crystallography serves as the ultimate arbiter, providing definitive, solid-state proof of the three-dimensional structure.

A robust and trustworthy characterization relies on the synergy of these methods. By integrating the insights from NMR, the separative power of HPLC, and the absolute proof of X-ray crystallography, researchers can proceed with confidence in the development of pharmaceuticals where stereochemical purity is paramount.

References

  • Prostakov, N.S., et al. (1986). PMR spectra and conformations of the cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones. J. Org. Chem. USSR (Engl. Transl.); 21:11. [Link]

  • Daly, J.W., et al. (2005). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. [Link]

  • Mapp, L.K., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Mapp, L.K., et al. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. RSC Advances. [Link]

  • Fador, J.H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

  • JEOL Ltd. (Date not available). Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes. [Link]

  • Li, G., et al. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • PubChem. (Date not available). 6-Methylpiperidin-3-ol. PubChem. [Link]

  • Patel, M., et al. (2014). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Cis-Trans Isomers (Geometric Isomers). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2008). 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine. Acta Crystallographica Section E. [Link]

  • Ali, A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. [Link]

  • Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Kumar, L. & Singh, S. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Gloria, H. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics. [Link]

  • Sree, N.U., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Wikipedia. (Date not available). Cis–trans isomerism. Wikipedia. [Link]

  • Singh, K.D., & Yadav, M.K. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]

  • Shivakumar, S., et al. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society. [Link]

  • Clark, J. (2020). geometric (cis / trans) isomerism. Chemguide. [Link]

  • Thomas, K.A., et al. (2014). Isolation, characterization and x-ray structure determination of the schiff base ligand. Journal of the Chilean Chemical Society. [Link]

  • De Luca, G., et al. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]

  • Tian, Y., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry. [Link]

  • Sañudo, E.C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. [Link]

  • University of Oslo. (2018). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Oslo DUO Research Archive. [Link]

  • Google Patents. (2005). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.

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Validation

A Researcher's Guide to the Infrared Spectroscopy of (3S,6R)-6-methylpiperidin-3-ol Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and confirm the identity of a compound. This guide provides an in-depth analysis of the expected IR absorption peaks for (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a chiral synthetic intermediate of significant interest.

This document moves beyond a simple listing of spectral data. It offers a comparative framework, contrasting the target molecule with structurally related compounds to highlight the subtle yet critical differences in their IR spectra. This approach is designed to equip the reader with the expertise to not only identify (3S,6R)-6-methylpiperidin-3-ol hydrochloride but also to distinguish it from potential impurities or alternative structures.

Deciphering the Molecular Fingerprint: An Overview of IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch, bend, or rotate. The resulting spectrum is a unique "fingerprint" of the molecule, with absorption bands corresponding to specific functional groups. The position, intensity, and shape of these bands provide a wealth of information about the molecular architecture.

The molecule at the heart of our discussion, (3S,6R)-6-methylpiperidin-3-ol hydrochloride, possesses several key functional groups that will give rise to characteristic IR absorptions: an alcohol (-OH), a secondary amine hydrochloride (-NH2+), and aliphatic C-H and C-N bonds within a piperidine ring.

Predicted IR Absorption Profile of (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

The protonation of the secondary amine in the piperidine ring to form the hydrochloride salt is a critical determinant of the resulting IR spectrum. This conversion leads to the formation of an N-H₂⁺ group, which exhibits characteristic absorptions that are distinct from a free secondary amine.

A summary of the expected IR peaks is presented below:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity & Shape
O-H (Alcohol)Stretching3600 - 3200Strong, Broad
N-H₂⁺ (Amine Salt)Stretching3000 - 2700Strong, Broad Envelope
C-H (Alkyl)Stretching3000 - 2850Medium to Strong
N-H₂⁺ (Amine Salt)Bending1620 - 1560Medium
C-H (Alkyl)Bending1470 - 1350Medium
C-O (Alcohol)Stretching~1050Medium
C-N (Amine)Stretching1250 - 1020Medium to Weak

The broadness of the O-H and N-H₂⁺ stretching bands is a direct consequence of hydrogen bonding, a prominent intermolecular force in the solid state of this molecule.[1][2]

A Comparative Analysis: Distinguishing (3S,6R)-6-methylpiperidin-3-ol Hydrochloride from Related Structures

To truly appreciate the unique spectral features of our target molecule, a comparison with simpler, related compounds is invaluable. This section will contrast the expected spectrum of (3S,6R)-6-methylpiperidin-3-ol hydrochloride with that of piperidine, piperidine hydrochloride, and 3-hydroxypiperidine.

Piperidine vs. Piperidine Hydrochloride

The most striking difference between the IR spectra of piperidine and its hydrochloride salt lies in the high-frequency region. Piperidine, a secondary amine, exhibits a single, relatively weak N-H stretching band around 3350-3310 cm⁻¹.[3] Upon protonation to form piperidine hydrochloride, this band is replaced by a very broad and strong absorption envelope for the N-H₂⁺ stretch, typically spanning from 3000 cm⁻¹ down to 2700 cm⁻¹.[4][5][6] Additionally, the N-H₂⁺ bending vibration appears in the 1620-1560 cm⁻¹ region, which is absent in the free amine.[4][7]

3-Hydroxypiperidine: The Impact of the Hydroxyl Group

The introduction of a hydroxyl group at the 3-position of the piperidine ring, as in 3-hydroxypiperidine, adds a strong, broad O-H stretching band in the 3600-3200 cm⁻¹ region.[1][8] The spectrum of 3-hydroxypiperidine will also feature a C-O stretching vibration, typically around 1050 cm⁻¹.[8]

Synthesizing the Comparison: The Unique Signature of (3S,6R)-6-methylpiperidin-3-ol Hydrochloride

The IR spectrum of (3S,6R)-6-methylpiperidin-3-ol hydrochloride will be a composite of the features observed in its structural components. We expect to see:

  • A strong, broad O-H stretch from the alcohol group, similar to 3-hydroxypiperidine.[1][9]

  • A very broad and intense N-H₂⁺ stretching envelope characteristic of a secondary amine salt, akin to piperidine hydrochloride.[4][5]

  • Aliphatic C-H stretching and bending modes from the piperidine ring and the methyl group.

  • An N-H₂⁺ bending vibration .[4]

  • C-O and C-N stretching vibrations in the fingerprint region.

The combination of both a distinct O-H stretch and the broad N-H₂⁺ salt absorptions provides a clear and definitive spectroscopic signature for this molecule.

Figure 1. Molecular structure and key functional groups of (3S,6R)-6-methylpiperidin-3-ol hydrochloride.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the acquisition of reliable and reproducible IR data, a standardized experimental protocol is essential. The following outlines the steps for analyzing a solid sample using the Potassium Bromide (KBr) pellet method.

Objective: To obtain the infrared spectrum of a solid sample by dispersing it in a KBr matrix.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Sample: (3S,6R)-6-methylpiperidin-3-ol hydrochloride

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.

    • Grind the KBr thoroughly to a fine, consistent powder. This step is crucial to minimize scattering of the infrared radiation.

    • Add a small amount of the sample (approximately 1-2 mg) to the KBr in the mortar. The optimal sample-to-KBr ratio is typically 1:100.

    • Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes to ensure a homogenous dispersion.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A translucent pellet indicates good sample dispersion and will yield a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Label the significant absorption peaks on the spectrum.

    • Compare the obtained peak positions with the expected values and with reference spectra of similar compounds.

G start Start: Solid Sample background Acquire Background Spectrum start->background prepare Prepare KBr Pellet (Grind Sample with KBr) start->prepare acquire Acquire Sample Spectrum background->acquire Background Subtraction press Press Pellet in Die prepare->press press->acquire analyze Analyze Spectrum (Identify Peaks) acquire->analyze end End: Characterized Sample analyze->end

Figure 2. Experimental workflow for obtaining the IR spectrum of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of (3S,6R)-6-methylpiperidin-3-ol hydrochloride is characterized by a unique combination of absorption bands arising from its alcohol and secondary amine hydrochloride functionalities. By understanding the expected positions and shapes of these bands, and by comparing them to the spectra of related compounds such as piperidine and 3-hydroxypiperidine, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring the integrity and reproducibility of the spectroscopic analysis.

References

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 6-Methylpiperidin-3-ol vs. Piperidin-3-ol

Introduction: Beyond the Unsubstituted Scaffold In the landscape of medicinal chemistry and drug development, the piperidine ring is a cornerstone scaffold, present in a multitude of pharmaceuticals and natural products....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Unsubstituted Scaffold

In the landscape of medicinal chemistry and drug development, the piperidine ring is a cornerstone scaffold, present in a multitude of pharmaceuticals and natural products.[1][2] Its chair conformation provides a reliable three-dimensional framework for orienting functional groups toward biological targets. While the parent piperidin-3-ol is a versatile building block, the introduction of substituents, such as a methyl group at the C6 position, dramatically alters the molecule's steric and electronic profile.

This guide provides an in-depth comparative analysis of the reactivity of 6-methylpiperidin-3-ol hydrochloride and its unsubstituted counterpart, piperidin-3-ol. We will move beyond simple structural diagrams to explore the causal relationships between substitution, conformation, and chemical behavior. The insights and experimental frameworks presented herein are designed to empower researchers to make informed decisions when selecting and utilizing these critical synthetic intermediates.

Part 1: Foundational Physicochemical and Conformational Analysis

Understanding the inherent properties of each molecule is fundamental to predicting their reactivity. The primary distinction arises from the C6-methyl group, which is positioned alpha to the nitrogen atom. This substitution introduces significant steric and electronic effects.

Structural and Physicochemical Properties

The introduction of a methyl group results in predictable changes to the molecule's physical properties.

PropertyPiperidin-3-ol6-Methylpiperidin-3-olRationale for Difference
Molecular Formula C₅H₁₁NOC₆H₁₃NOAddition of a -CH₂- unit.
Molecular Weight 101.15 g/mol [3]115.17 g/mol [4]Increased mass from the methyl group.
pKa (of conjugate acid) ~10.5-11.2~10.8-11.5 (Predicted)The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen, making it a slightly stronger base.[5]
Topological Polar Surface Area (TPSA) 32.26 Ų[3]32.26 Ų[6]TPSA is based on N and O atoms; the alkyl substituent does not change it.
cLogP -0.27[3]0.10 (Predicted)The added hydrophobic methyl group increases the partition coefficient.
The Decisive Role of Conformation

The piperidine ring exists predominantly in a chair conformation to minimize torsional strain.[7] The introduction of the C6-methyl group imposes significant conformational constraints that directly impact reagent accessibility to the reactive centers (the N-H and O-H groups).

G caption Conformational preferences of piperidin-3-ol and its 6-methyl derivative.

For cis-6-methylpiperidin-3-ol, the diequatorial conformer is heavily favored. Placing the relatively bulky methyl group in an axial position would introduce significant 1,3-diaxial strain.[8][9] This locked conformation has a critical consequence: the equatorial methyl group acts as a steric shield, hindering access to the adjacent nitrogen atom from the equatorial face of the ring.

Part 2: A Head-to-Head Comparison of Reactivity

We will now examine how the structural and conformational differences manifest in common synthetic transformations. The hydrochloride salt form of these amines requires neutralization with a base in situ to liberate the free, nucleophilic secondary amine before reaction.

N-Functionalization: The Realm of Steric Hindrance

Reactions at the secondary amine, such as N-acylation and N-alkylation, are most profoundly affected by the C6-methyl substituent.

Causality: The primary determinant of reactivity for N-functionalization is steric hindrance. The C6-methyl group is positioned alpha to the nitrogen, creating a sterically congested environment that impedes the approach of electrophiles.

G caption The C6-methyl group sterically shields the nitrogen from electrophilic attack.

  • N-Acylation: The reaction of 6-methylpiperidin-3-ol with acyl chlorides or anhydrides is expected to be significantly slower than that of piperidin-3-ol. To achieve comparable yields, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of more potent coupling agents (e.g., HATU, PyBOP) instead of simple bases.[10]

  • N-Alkylation: Similarly, N-alkylation with alkyl halides will be less efficient for the methylated analog. The Sₙ2 reaction is highly sensitive to steric bulk at the nucleophile. Reductive amination, an alternative route to N-alkylation, may also be affected, as the initial formation of the iminium ion could be less favorable.

Experimental Expectation: For a standard N-acylation with acetyl chloride and triethylamine at room temperature, one could expect piperidin-3-ol to reach full conversion in under an hour, whereas 6-methylpiperidin-3-ol might require several hours or gentle heating to achieve a similar conversion.

O-Functionalization: A More Level Playing Field

Reactions at the C3-hydroxyl group, such as O-acylation, O-alkylation (e.g., Williamson ether synthesis), or silylation, are less influenced by the C6-methyl group.

Causality: The hydroxyl group is located three bonds away from the site of substitution (C6). While the methyl group's influence on the ring's overall conformation exists, it does not directly shield the C3-OH. Therefore, the intrinsic nucleophilicity of the oxygen atom is the primary driver of reactivity in both molecules.

Experimental Expectation: In a competitive experiment, or when run under identical conditions, the rates of O-alkylation for both substrates are expected to be broadly similar. The choice of base (e.g., NaH to form the alkoxide) and electrophile will be the most critical parameters.[11] It is crucial to use protecting groups on the nitrogen if selective O-functionalization is desired to prevent competing N-functionalization.

Oxidation of the Hydroxyl Group

The conversion of the C3-alcohol to the corresponding C3-ketone is a viable transformation for both molecules.

Causality: The accessibility of the C-H bond at the C3 position is the key factor for oxidation. In the preferred chair conformations for both molecules, this proton is readily accessible to common oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane). The presence of the C6-methyl group does not present a significant barrier to this reaction.

Experimental Expectation: Both substrates should undergo oxidation to the corresponding 3-piperidone in good yields.[12][13] The reaction kinetics are expected to be comparable, dictated primarily by the potency of the chosen oxidant.

Part 3: Validated Experimental Protocol: Comparative N-Acylation

This protocol provides a framework for directly comparing the N-acylation reactivity of the two piperidinols. A self-validating system includes regular monitoring to observe the disparity in reaction rates.

G start Start: Two Parallel Reactions dissolve Dissolve Piperidinol HCl (1.0 eq) & Et₃N (2.2 eq) in DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acyl Add Acyl Chloride (1.05 eq) Dropwise cool->add_acyl warm Warm to Room Temp & Stir add_acyl->warm monitor Monitor by TLC/LC-MS (t = 0.5h, 1h, 2h, 4h) warm->monitor workup Aqueous Workup (e.g., sat. NaHCO₃) monitor->workup When Complete purify Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Step-by-Step Methodology

Objective: To compare the rate of N-acetylation of piperidin-3-ol HCl and 6-methylpiperidin-3-ol HCl.

Materials:

  • Piperidin-3-ol hydrochloride

  • cis-6-Methylpiperidin-3-ol hydrochloride[6]

  • Acetyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, add piperidin-3-ol HCl (1.0 eq) to one and 6-methylpiperidin-3-ol HCl (1.0 eq) to the other.

  • Reagent Addition: Add anhydrous DCM to each flask, followed by triethylamine (2.2 eq). The use of excess base is to both neutralize the HCl salt and scavenge the HCl generated during the acylation. Stir until all solids dissolve.

  • Initiation: Cool both flasks to 0 °C in an ice-water bath. Slowly add acetyl chloride (1.05 eq) dropwise to each flask over 2 minutes.

  • Reaction Monitoring (Self-Validation): After the addition is complete, remove the ice baths and allow the reactions to stir at ambient temperature. Monitor the progress of each reaction independently by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). A co-spot of the starting material and the reaction mixture is crucial for accurate TLC analysis.

    • Expected Observation: The reaction containing piperidin-3-ol will show rapid consumption of the starting material and formation of a new, less polar product spot. The reaction with 6-methylpiperidin-3-ol will proceed noticeably slower.

  • Workup: Once a reaction is deemed complete (or has ceased to progress), quench it by pouring the mixture into saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acylated product.

  • Analysis: Determine the isolated yield for both reactions and compare the reaction times required for completion.

Conclusion and Strategic Recommendations

The presence of a C6-methyl group is not a trivial substitution; it is a powerful modulator of reactivity, primarily through steric hindrance at the adjacent nitrogen atom.

  • For N-Functionalization: Piperidin-3-ol is the superior choice for reactions requiring rapid and efficient N-acylation, N-alkylation, or other modifications at the nitrogen. If 6-methylpiperidin-3-ol must be used, researchers should be prepared to employ more forcing conditions, longer reaction times, and potentially more sophisticated coupling reagents to overcome the steric barrier.

  • For O-Functionalization and C3-Oxidation: Both building blocks are largely comparable. The choice between them can be based on other factors, such as the desired stereochemistry, downstream applications, or commercial availability, without significant concern for disparate reactivity at the C3 position.

By understanding the fundamental principles of steric hindrance and conformational control, chemists can rationally select the appropriate piperidinol scaffold, saving valuable time and resources in the synthesis of complex, biologically active molecules.

References

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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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(3S,6R)-6-methylpiperidin-3-ol hydrochloride
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